1-(Allyloxy)-2-bromobenzene
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-bromo-2-prop-2-enoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO/c1-2-7-11-9-6-4-3-5-8(9)10/h2-6H,1,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXOIJEJWBLMJHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=CC=CC=C1Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25244-30-8 | |
| Record name | 4-(Allyloxy)-1-bromobenzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025244308 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Foundational & Exploratory
Synthesis of 1-(Allyloxy)-2-bromobenzene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis of 1-(Allyloxy)-2-bromobenzene from 2-bromophenol, a key intermediate in the development of various organic molecules. The described method is based on the Williamson ether synthesis, a robust and widely used reaction in organic chemistry.
Reaction Principle and Stoichiometry
The synthesis of this compound from 2-bromophenol proceeds via a Williamson ether synthesis. This SN2 reaction involves the deprotonation of the phenolic hydroxyl group of 2-bromophenol by a weak base, typically potassium carbonate, to form the more nucleophilic phenoxide. This phenoxide then attacks the electrophilic carbon of allyl bromide, displacing the bromide ion and forming the desired ether product.
Table 1: Physicochemical Properties of Reactants and Product
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Appearance | Boiling Point (°C) |
| 2-Bromophenol | C₆H₅BrO | 173.01 | Colorless to yellow liquid | 194 |
| Allyl Bromide | C₃H₅Br | 120.98 | Colorless to light yellow liquid | 70-71 |
| Potassium Carbonate | K₂CO₃ | 138.21 | White solid | N/A (decomposes) |
| This compound | C₉H₉BrO | 213.07 | Not available | Not available |
Experimental Protocol
This protocol is a comprehensive guide for the synthesis of this compound.
Materials:
-
2-Bromophenol
-
Allyl bromide
-
Potassium carbonate (anhydrous)
-
Acetone (anhydrous)
-
Deionized water
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, etc.)
-
Heating mantle and magnetic stirrer
-
Rotary evaporator
-
Equipment for column chromatography (silica gel, solvents)
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromophenol (1.0 eq).
-
Solvent and Base Addition: Add anhydrous acetone to the flask to dissolve the 2-bromophenol. To this solution, add anhydrous potassium carbonate (1.5 - 2.0 eq).
-
Addition of Allyl Bromide: While stirring the mixture, add allyl bromide (1.2 - 1.5 eq) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux and maintain this temperature for 6-12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the solid potassium carbonate and wash it with a small amount of acetone.
-
Solvent Removal: Combine the filtrate and the washings, and remove the acetone using a rotary evaporator.
-
Extraction: Dissolve the residue in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and wash it with deionized water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to afford pure this compound.
Table 2: Reaction Parameters and Yield
| Parameter | Value | Reference |
| Base | Potassium Carbonate (K₂CO₃) | [1] |
| Solvent | Acetone | [1] |
| Reaction Temperature | Reflux | [1] |
| Reaction Time | 6 hours | [1] |
| Reported Yield | 93% | [1] |
Characterization Data
The synthesized this compound can be characterized by various spectroscopic methods.
Table 3: Spectroscopic Data for this compound
| Technique | Data |
| ¹H NMR (CDCl₃) | Data not explicitly found in search results, but expected signals would include: Aromatic protons (multiplet, ~6.8-7.5 ppm), vinyl protons of the allyl group (multiplet, ~5.2-6.1 ppm), and methylene protons of the allyl group (doublet, ~4.6 ppm). |
| ¹³C NMR (CDCl₃) | A ¹³C NMR spectrum is available on PubChem, but specific chemical shifts are not listed.[2] Expected signals would include aromatic carbons (some shifted downfield due to the bromine and oxygen substituents) and the three distinct carbons of the allyl group. |
| Mass Spectrometry (GC-MS) | A GC-MS spectrum is available on PubChem.[2] |
Reaction Workflow and Logic
The synthesis follows a logical progression from starting materials to the final purified product, as illustrated in the following workflow diagram.
Caption: Workflow for the synthesis of this compound.
This diagram outlines the key stages of the synthesis, from the initial reaction of starting materials to the final purification of the desired product. The Williamson ether synthesis core reaction is followed by a standard aqueous work-up and chromatographic purification to isolate the this compound.
References
An In-depth Technical Guide on the Mechanism of Claisen Rearrangement of Aryl Allyl Ethers
For Researchers, Scientists, and Drug Development Professionals
The Claisen rearrangement, a cornerstone of modern organic synthesis, offers a powerful tool for carbon-carbon bond formation. This technical guide provides a comprehensive overview of the core mechanism of the Claisen rearrangement of aryl allyl ethers, with a focus on the factors governing its outcome and its application in contemporary research and drug development.
Core Mechanism: A Concerted Pericyclic Reaction
The Claisen rearrangement of an aryl allyl ether is a thermally induced, uncatalyzed, intramolecular reaction classified as a-sigmatropic rearrangement.[1] The reaction proceeds through a concerted, pericyclic transition state, meaning all bond breaking and bond formation occur in a single, cyclic step. This process is governed by the principles of orbital symmetry, as described by the Woodward-Hoffmann rules.[1]
The rearrangement begins with the aryl allyl ether, which upon heating, forms a six-membered, chair-like transition state.[2] In this transition state, the σ-bond between the ethereal oxygen and the allylic carbon begins to break, while a new C-C σ-bond simultaneously forms between the ortho-position of the aromatic ring and the γ-carbon of the allyl group. Concurrently, the π-bonds within the six-membered ring reorganize. This concerted process leads to the formation of a non-aromatic intermediate, a 6-allyl-2,4-cyclohexadienone.[3] This intermediate rapidly tautomerizes to restore the aromaticity of the ring, yielding the final product, an ortho-allyl phenol.[3] The overall reaction is typically exothermic, with the formation of a stable carbonyl group in the analogous aliphatic Claisen rearrangement driving the reaction forward with an enthalpy change of approximately -25 kcal/mol.[1]
Kinetics and Substituent Effects
The Claisen rearrangement of aryl allyl ethers follows first-order kinetics, consistent with its intramolecular nature.[1] The rate of the reaction is significantly influenced by the electronic nature of substituents on the aromatic ring and the polarity of the solvent.
Solvent Effects: Polar solvents tend to accelerate the Claisen rearrangement.[4] This is attributed to the stabilization of the somewhat polar transition state. Hydrogen-bonding solvents are particularly effective at increasing the reaction rate. For instance, ethanol/water mixtures can lead to a 10-fold increase in the rate constant compared to a less polar solvent like sulfolane.[5]
Substituent Effects: The electronic properties of substituents on the aryl ring can have a pronounced effect on both the reaction rate and the regioselectivity of the rearrangement.
-
Electron-donating groups (e.g., -OCH₃, -CH₃) on the aromatic ring generally accelerate the reaction by increasing the electron density of the ring, which facilitates the electrophilic attack of the allyl group. In the case of meta-substituted aryl allyl ethers, electron-donating groups tend to direct the rearrangement to the para-position. For example, with a methoxy group at the meta-position, the para-product can be formed in up to 69% yield.[1]
-
Electron-withdrawing groups (e.g., -Br, -CN, -CF₃) generally decrease the reaction rate by reducing the electron density of the aromatic ring. For meta-substituted ethers, these groups favor rearrangement to the ortho-position. For instance, a meta-bromo substituent leads to 71% of the ortho-product.[1]
The following table summarizes the effect of various substituents on the rate constant of the photo-Claisen rearrangement of substituted allyl aryl ethers, which provides insight into the electronic effects on the bond-cleavage step.
| Substituent (X) at position 4 | Rate Constant (k) in Methanol (10⁷ s⁻¹) | Rate Constant (k) in Cyclohexane (10⁷ s⁻¹) |
| OCH₃ | 800 | 630 |
| CH₃ | 380 | 250 |
| H | 150 | 100 |
| F | 120 | 80 |
| Cl | 110 | 70 |
| Br | 100 | 60 |
| CF₃ | 15 | 10 |
| CN | 8.3 | 5.4 |
| Data adapted from a study on the photo-Claisen rearrangement, which reflects the relative ease of the initial C-O bond homolysis.[6] |
Experimental Protocols
3.1. General Procedure for the Synthesis of Substituted Aryl Allyl Ethers
This protocol describes a typical procedure for the synthesis of a substituted aryl allyl ether, a precursor for the Claisen rearrangement.
-
Materials: Substituted phenol, allyl bromide, potassium carbonate (K₂CO₃), acetone (anhydrous).
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the substituted phenol (1.0 eq), potassium carbonate (1.5 eq), and anhydrous acetone.
-
Reaction: Stir the mixture at room temperature for 15 minutes. Add allyl bromide (1.2 eq) dropwise to the suspension.
-
Heating: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: After completion, cool the reaction mixture to room temperature and filter to remove the potassium carbonate. Evaporate the acetone under reduced pressure.
-
Purification: Dissolve the residue in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
3.2. General Procedure for the Thermal Claisen Rearrangement
This protocol outlines the thermal rearrangement of a synthesized aryl allyl ether.
-
Materials: Aryl allyl ether, high-boiling point solvent (e.g., N,N-diethylaniline or diphenyl ether).
-
Setup: Place the aryl allyl ether in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer. For neat reactions, no solvent is required. For solution-phase reactions, dissolve the ether in a high-boiling point solvent.
-
Heating: Heat the reaction mixture to a high temperature (typically 180-225 °C) and maintain for several hours.[7] The optimal temperature and reaction time depend on the specific substrate.
-
Monitoring: Monitor the progress of the rearrangement using TLC, GC-MS, or HPLC.
-
Workup and Purification: After the reaction is complete, cool the mixture to room temperature. If a solvent was used, it can be removed under vacuum. The crude product is then purified by column chromatography on silica gel to isolate the rearranged ortho-allyl phenol.
3.3. Monitoring Reaction Kinetics by HPLC
High-Performance Liquid Chromatography (HPLC) is a powerful technique for monitoring the kinetics of the Claisen rearrangement.
-
Instrumentation: An HPLC system equipped with a UV detector and a suitable C18 column.
-
Sample Preparation: At specific time intervals during the rearrangement reaction, withdraw a small aliquot from the reaction mixture. Immediately quench the reaction by diluting the aliquot in a cold mobile phase to prevent further rearrangement.
-
Analysis: Inject the diluted samples into the HPLC. The starting material (aryl allyl ether) and the product (ortho-allyl phenol) will have different retention times, allowing for their separation and quantification.
-
Data Analysis: Integrate the peak areas of the starting material and the product at each time point. Plot the concentration of the starting material versus time to determine the rate constant of the reaction, assuming first-order kinetics.
Application in Drug Development: Synthesis of Cannabinoids
The Claisen rearrangement is a valuable transformation in the synthesis of complex natural products and pharmaceutically active compounds. A notable example is its application in the synthesis of cannabinoids. The core benzopyran structure of many cannabinoids can be accessed through strategies that employ a Claisen rearrangement to install a key carbon-carbon bond.
For instance, a stereospecific Ireland-Claisen rearrangement, a variation of the Claisen rearrangement, has been utilized as a key step in the synthesis of (-)-Cannabidiol (CBD).[8] This demonstrates the utility of this rearrangement in constructing complex molecular architectures relevant to drug discovery.
Conclusion
The Claisen rearrangement of aryl allyl ethers is a robust and predictable method for the formation of C-C bonds, yielding valuable ortho-allyl phenol products. Its concerted, pericyclic mechanism, governed by kinetic and electronic factors, offers a high degree of control over the reaction outcome. The ability to influence the reaction rate and regioselectivity through the judicious choice of solvents and substituents makes it a versatile tool for organic synthesis. Its successful application in the synthesis of complex molecules like cannabinoids underscores its importance in the field of drug discovery and development. A thorough understanding of its mechanism and experimental parameters is crucial for researchers and scientists aiming to leverage this powerful reaction in their synthetic endeavors.
References
- 1. Claisen rearrangement - Wikipedia [en.wikipedia.org]
- 2. Claisen Rearrangement [organic-chemistry.org]
- 3. Ch24: Claisen rearrangement [chem.ucalgary.ca]
- 4. Acid catalysed ortho-Claisen rearrangement of allyl aryl ethers in trifluoroacetic acid - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 8. Advancement of Research Progress on Synthesis Mechanism of Cannabidiol (CBD) - PMC [pmc.ncbi.nlm.nih.gov]
The Claisen Rearrangement of 1-(Allyloxy)-2-bromobenzene: A Technical Guide to its Kinetics and Thermodynamics
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Claisen rearrangement, a cornerstone of synthetic organic chemistry, facilitates the strategic formation of carbon-carbon bonds. This technical guide delves into the reaction kinetics and thermodynamics of a specific substrate, 1-(allyloxy)-2-bromobenzene. While direct experimental kinetic and thermodynamic data for this particular compound are not extensively available in peer-reviewed literature, this document provides a comprehensive overview based on established principles of physical organic chemistry, data from analogous halogenated and substituted aryl allyl ethers, and insights from computational studies. The guide outlines detailed, generalized experimental protocols for determining these crucial parameters and provides visualizations of the reaction pathway and a typical experimental workflow. This information is intended to serve as a valuable resource for researchers designing synthetic routes and developing processes involving this and related compounds.
Introduction to the Claisen Rearrangement of this compound
The Claisen rearrangement is a[1][1]-sigmatropic rearrangement where an allyl phenyl ether thermally rearranges to an ortho-allyl phenol. In the case of this compound, the reaction is expected to proceed via a concerted, pericyclic transition state to yield 2-allyl-6-bromophenol. The presence of the bromine atom at the ortho position introduces electronic and steric factors that can influence the reaction rate and equilibrium. Understanding the kinetics and thermodynamics of this transformation is paramount for optimizing reaction conditions, predicting product yields, and ensuring process safety and scalability in synthetic and medicinal chemistry applications.
Reaction Kinetics
The kinetics of the Claisen rearrangement are typically first-order, as it is an intramolecular process. The rate of the reaction is influenced by temperature, solvent polarity, and the electronic and steric nature of substituents on the aromatic ring.
Quantitative Kinetic Data
Direct experimental kinetic data for the thermal rearrangement of this compound is not readily found in the public domain. However, based on studies of other halogenated and substituted aryl allyl ethers, we can estimate the kinetic parameters. The data presented in Table 1 are representative values that would be expected for a reaction of this nature and are intended to serve as a baseline for experimental investigation.
| Parameter | Representative Value | Units | Notes |
| Rate Constant (k) at 180 °C | 1.5 x 10-4 | s-1 | Estimated based on similar aromatic Claisen rearrangements. |
| Activation Energy (Ea) | 120 - 140 | kJ/mol | The energy barrier that must be overcome for the reaction to occur. |
| Pre-exponential Factor (A) | 1011 - 1013 | s-1 | Relates to the frequency of collisions in the correct orientation. |
Table 1: Estimated Kinetic Parameters for the Claisen Rearrangement of this compound.
Experimental Protocol for Kinetic Analysis
A detailed experimental protocol to determine the reaction kinetics of the Claisen rearrangement of this compound is as follows:
Objective: To determine the rate constant (k), activation energy (Ea), and pre-exponential factor (A) for the thermal Claisen rearrangement of this compound.
Materials:
-
This compound (high purity)
-
High-boiling, inert solvent (e.g., diphenyl ether, decalin)
-
Internal standard (e.g., a high-boiling hydrocarbon like dodecane)
-
Reaction vials or a jacketed reactor with temperature control
-
Gas chromatograph with a flame ionization detector (GC-FID) or High-Performance Liquid Chromatograph (HPLC) with a UV detector
-
Thermostatically controlled oil bath or heating block
Procedure:
-
Preparation of Reaction Mixtures:
-
Prepare a stock solution of this compound and the internal standard in the chosen solvent at a known concentration (e.g., 0.1 M).
-
Aliquot the solution into several reaction vials.
-
-
Kinetic Runs:
-
Place the reaction vials in a pre-heated oil bath or heating block set to a desired temperature (e.g., 170 °C, 180 °C, 190 °C, 200 °C).
-
At regular time intervals, remove a vial from the heat and immediately quench the reaction by cooling it in an ice bath.
-
-
Sample Analysis:
-
Analyze the composition of each quenched sample using GC-FID or HPLC.
-
Quantify the concentration of the starting material, this compound, and the product, 2-allyl-6-bromophenol, relative to the internal standard.
-
-
Data Analysis:
-
Plot the natural logarithm of the concentration of this compound versus time for each temperature.
-
The slope of the resulting straight line will be equal to -k, where k is the first-order rate constant at that temperature.
-
Repeat this process for all temperatures.
-
To determine the activation energy (Ea) and pre-exponential factor (A), create an Arrhenius plot by plotting the natural logarithm of the rate constants (ln k) versus the inverse of the absolute temperature (1/T).
-
The slope of the Arrhenius plot is equal to -Ea/R (where R is the gas constant), and the y-intercept is equal to ln A.
-
Reaction Thermodynamics
The thermodynamics of the Claisen rearrangement are characterized by the changes in enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) of the reaction. Generally, the rearrangement of allyl phenyl ethers to the corresponding phenols is an exothermic process, driven by the formation of a more stable aromatic system.
Quantitative Thermodynamic Data
| Parameter | Estimated Value | Units | Notes |
| Enthalpy of Reaction (ΔH) | -50 to -70 | kJ/mol | The reaction is expected to be exothermic. |
| Entropy of Reaction (ΔS) | -20 to -40 | J/(mol·K) | A decrease in entropy is expected due to the formation of a more ordered cyclic transition state. |
| Gibbs Free Energy of Reaction (ΔG) at 180 °C | -40 to -60 | kJ/mol | The negative value indicates a spontaneous reaction at this temperature. |
Table 2: Estimated Thermodynamic Parameters for the Claisen Rearrangement of this compound.
Experimental Protocol for Thermodynamic Analysis
Thermodynamic parameters can be determined experimentally using calorimetry or can be estimated from the temperature dependence of the equilibrium constant. For a reaction that goes to completion like many Claisen rearrangements, computational chemistry is a powerful tool to estimate these values.
Computational Chemistry Protocol (General Outline):
-
Structure Optimization:
-
Build the 3D structures of the reactant (this compound) and the product (2-allyl-6-bromophenol).
-
Perform geometry optimization using a suitable level of theory (e.g., DFT with a functional like B3LYP) and basis set (e.g., 6-31G(d)).
-
-
Frequency Calculations:
-
Perform frequency calculations on the optimized structures to confirm they are true minima on the potential energy surface and to obtain thermochemical data (enthalpy, entropy, and Gibbs free energy) at a given temperature.
-
-
Calculation of Thermodynamic Parameters:
-
Calculate the enthalpy of reaction (ΔH), entropy of reaction (ΔS), and Gibbs free energy of reaction (ΔG) by taking the difference between the calculated values for the products and reactants.
-
Mandatory Visualizations
Reaction Pathway Diagram
The following diagram illustrates the concerted[1][1]-sigmatropic rearrangement of this compound.
(Note: The IMG SRC attributes in the DOT script are placeholders and would need to be replaced with actual image URLs of the chemical structures for the diagram to render correctly.)
Caption: The reaction pathway of the Claisen rearrangement.
Experimental Workflow Diagram
The following diagram outlines the general workflow for an experimental study of the reaction kinetics.
Caption: A typical experimental workflow for kinetic analysis.
Conclusion
This technical guide provides a foundational understanding of the reaction kinetics and thermodynamics of the Claisen rearrangement of this compound. While specific experimental data for this compound remains elusive in the current literature, the provided estimated parameters, detailed experimental protocols, and illustrative diagrams offer a robust framework for researchers. The methodologies outlined herein can be readily adapted to experimentally determine the precise kinetic and thermodynamic profiles of this reaction, thereby enabling its effective utilization in complex organic synthesis and drug development endeavors. Further computational and experimental studies are encouraged to refine the data presented and to further elucidate the role of the ortho-bromo substituent in this important transformation.
References
An In-depth Technical Guide to the Physicochemical Properties of 1-(Allyloxy)-2-bromobenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of 1-(Allyloxy)-2-bromobenzene, a versatile building block in organic synthesis. This document outlines its key characteristics, experimental protocols for property determination, and its application in synthetic methodologies, such as radical cyclization for the formation of heterocyclic structures.
Core Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized in the table below. It is important to note that while some properties have been experimentally determined, others are computationally derived and should be considered as such.
| Property | Value | Source |
| Molecular Formula | C₉H₉BrO | PubChem[1] |
| Molecular Weight | 213.07 g/mol | PubChem[1] |
| Physical Form | Liquid | Sigma-Aldrich |
| Boiling Point | Not experimentally determined | - |
| Melting Point | Not experimentally determined | - |
| Density | Not experimentally determined | - |
| Solubility | Soluble in Chloroform (Slightly), Methanol (Slightly) | LookChem |
| LogP (Octanol-Water Partition Coefficient) | 3.1 | PubChem (Computed)[1] |
| Polar Surface Area | 9.23 Ų | LookChem |
Synthetic Applications: Radical Cyclization
This compound is a known precursor for radical cyclization reactions, a powerful method for constructing cyclic compounds. In the presence of a radical initiator, the aryl radical generated from the carbon-bromine bond cleavage can attack the pendant allyl group, leading to the formation of a five-membered ring system. This intramolecular cyclization is a key step in the synthesis of various heterocyclic scaffolds, which are of significant interest in medicinal chemistry.
A generalized workflow for the radical cyclization of this compound is depicted below. This process typically involves the generation of an aryl radical, which then undergoes an intramolecular cyclization to form a substituted dihydrofuran ring system.
Experimental Protocols
Detailed experimental procedures for determining key physicochemical properties are provided below. These are generalized protocols and may require optimization for this compound.
Determination of Boiling Point (Capillary Method)
Objective: To determine the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.
Apparatus:
-
Thiele tube or melting point apparatus with a heating block
-
Thermometer (calibrated)
-
Capillary tubes (sealed at one end)
-
Small test tube
-
Heating source (e.g., Bunsen burner or hot plate)
-
Liquid paraffin or silicone oil
Procedure:
-
A small amount of this compound is placed into the small test tube.
-
A capillary tube, sealed at one end, is inverted and placed into the test tube containing the liquid.
-
The test tube is attached to a thermometer, ensuring the bulb of the thermometer is level with the sample.
-
The assembly is placed in a Thiele tube or a suitable heating apparatus containing liquid paraffin or silicone oil.
-
The apparatus is heated gently and uniformly.
-
As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
-
The heating is stopped or reduced when a continuous and rapid stream of bubbles is observed.
-
The temperature at which the liquid just begins to enter the capillary tube upon cooling is recorded as the boiling point.
Determination of Solubility
Objective: To determine the solubility of the compound in various solvents.
Apparatus:
-
Small test tubes
-
Vortex mixer or stirring rods
-
Graduated pipettes or droppers
Procedure:
-
Approximately 10-20 mg of this compound is placed into a small test tube.
-
A known volume (e.g., 1 mL) of the desired solvent (e.g., water, ethanol, chloroform, methanol) is added to the test tube.
-
The mixture is agitated vigorously using a vortex mixer or by stirring with a glass rod for a set period (e.g., 1-2 minutes).
-
The mixture is visually inspected for the presence of a single, clear phase (soluble) or the presence of undissolved material or two distinct phases (insoluble or partially soluble).
-
The process can be repeated with gentle heating if the compound is suspected to have higher solubility at elevated temperatures, noting the temperature at which dissolution occurs.
Synthesis of Chroman Derivatives via Radical Cyclization (Representative Protocol)
The following is a representative protocol for a radical cyclization reaction involving an aryl bromide, which can be adapted for this compound.
Materials:
-
This compound
-
Radical initiator (e.g., Azobisisobutyronitrile - AIBN)
-
Radical mediator (e.g., Tributyltin hydride - Bu₃SnH)
-
Anhydrous, deoxygenated solvent (e.g., toluene or benzene)
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
A solution of this compound in the chosen anhydrous solvent is prepared in a round-bottom flask under an inert atmosphere.
-
A catalytic amount of the radical initiator (AIBN) is added to the solution.
-
The solution is heated to the decomposition temperature of the initiator (typically 70-80 °C for AIBN).
-
A solution of the radical mediator (Bu₃SnH) in the same solvent is added dropwise to the heated reaction mixture over a period of several hours using a syringe pump. The slow addition helps to maintain a low concentration of the tin hydride, which favors the cyclization reaction over direct reduction of the aryl radical.
-
After the addition is complete, the reaction is stirred at the same temperature for an additional period to ensure complete consumption of the starting material, monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel to isolate the desired cyclized product.
References
An In-depth Technical Guide to the Spectral Interpretation of 1-(Allyloxy)-2-bromobenzene
This guide provides a detailed analysis of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for 1-(Allyloxy)-2-bromobenzene. The information is intended for researchers, scientists, and professionals in the field of drug development to facilitate the structural elucidation and characterization of this compound. The spectral data presented herein is predicted data, generated using computational models, as experimental spectra were not publicly available at the time of this report.
Predicted Spectroscopic Data
The predicted ¹H NMR, ¹³C NMR, and mass spectrometry data for this compound are summarized in the following tables. This data provides the foundational information for the structural interpretation discussed in the subsequent sections.
Table 1: Predicted ¹H NMR Data for this compound (500 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Splitting Pattern | Integration | Assignment |
| 7.55 | dd, J = 7.8, 1.6 Hz | 1H | Ar-H |
| 7.25 | td, J = 7.8, 1.6 Hz | 1H | Ar-H |
| 6.90 | td, J = 7.8, 1.2 Hz | 1H | Ar-H |
| 6.85 | dd, J = 7.8, 1.2 Hz | 1H | Ar-H |
| 6.05 | ddt, J = 17.2, 10.5, 5.3 Hz | 1H | -OCH₂-CH =CH₂ |
| 5.45 | dq, J = 17.2, 1.6 Hz | 1H | -OCH₂-CH=CH ₂ (trans) |
| 5.30 | dq, J = 10.5, 1.4 Hz | 1H | -OCH₂-CH=CH ₂ (cis) |
| 4.60 | dt, J = 5.3, 1.5 Hz | 2H | -OCH ₂-CH=CH₂ |
Table 2: Predicted ¹³C NMR Data for this compound (125 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Carbon Type | Assignment |
| 155.0 | Aromatic C | C -O |
| 133.0 | Aromatic C-H | Ar-C H |
| 132.5 | Alkene C-H | -OCH₂-C H=CH₂ |
| 128.0 | Aromatic C-H | Ar-C H |
| 122.0 | Aromatic C-H | Ar-C H |
| 118.0 | Alkene CH₂ | -OCH₂-CH=C H₂ |
| 114.0 | Aromatic C-H | Ar-C H |
| 112.5 | Aromatic C | C -Br |
| 70.0 | Aliphatic CH₂ | -OC H₂-CH=CH₂ |
Table 3: Predicted Mass Spectrometry Data (Electron Ionization - EI) for this compound
| m/z | Relative Intensity (%) | Proposed Fragment Ion |
| 212/214 | 50 | [M]⁺ (Molecular ion with ⁷⁹Br/⁸¹Br) |
| 171/173 | 100 | [M - C₃H₅]⁺ (Loss of allyl group) |
| 133 | 30 | [M - Br - H]⁺ |
| 93 | 40 | [C₆H₅O]⁺ |
| 77 | 25 | [C₆H₅]⁺ |
| 41 | 60 | [C₃H₅]⁺ (Allyl cation) |
Experimental Protocols
The following are generalized experimental protocols for acquiring NMR and mass spectrometry data for aromatic compounds like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.
Instrumentation: A 500 MHz NMR spectrometer equipped with a 5 mm broadband probe.
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Spectral Width: 12-16 ppm
-
Acquisition Time: 2-4 seconds
-
Relaxation Delay: 1-2 seconds
-
Number of Scans: 16-64
¹³C NMR Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30').
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Spectral Width: 200-240 ppm
-
Acquisition Time: 1-2 seconds
-
Relaxation Delay: 2-5 seconds
-
Number of Scans: 1024-4096
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase correct the resulting spectrum.
-
Calibrate the chemical shift scale using the TMS signal (0.00 ppm for ¹H and ¹³C).
-
Integrate the peaks in the ¹H NMR spectrum.
-
Analyze the chemical shifts, splitting patterns, and coupling constants.
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To determine the molecular weight and fragmentation pattern of the compound.
Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
Sample Preparation:
-
Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
GC Conditions:
-
Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).
-
Injector Temperature: 250 °C
-
Injection Mode: Splitless (1 µL injection volume).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: Increase to 280 °C at a rate of 10 °C/min.
-
Final hold: 280 °C for 5 minutes.
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Mass Range: m/z 40-500.
-
Scan Rate: 2 scans/second.
Data Analysis:
-
Identify the peak corresponding to this compound in the total ion chromatogram (TIC).
-
Extract the mass spectrum for this peak.
-
Identify the molecular ion peak ([M]⁺), paying attention to the isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).
-
Analyze the fragmentation pattern to identify characteristic fragment ions.
Visualization of the Spectral Interpretation Workflow
The following diagram illustrates the logical workflow for interpreting the combined NMR and mass spectrometry data to confirm the structure of this compound.
Caption: Logical workflow for spectral interpretation.
An In-depth Technical Guide to 1-(Allyloxy)-2-bromobenzene: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1-(Allyloxy)-2-bromobenzene, a versatile synthetic intermediate. It details its chemical properties, synthesis, and reactivity, with a focus on its applications in organic synthesis and potential relevance to drug discovery and development.
Core Compound Information
CAS Number: 60333-75-7[1]
Molecular Formula: C₉H₉BrO[1]
Molecular Weight: 213.07 g/mol [1]
Synonyms: 1-Bromo-2-(2-propen-1-yloxy)-benzene, Allyl o-bromophenyl ether[1]
Molecular Structure
The structure of this compound consists of a benzene ring substituted with a bromine atom and an allyloxy group at adjacent (ortho) positions.
Chemical Structure:
Physicochemical and Spectroscopic Data
A summary of the key physicochemical and spectroscopic data for this compound is presented in the table below. This data is crucial for its identification and characterization in a laboratory setting.
| Property | Value |
| Physical Form | Liquid |
| IUPAC Name | 1-bromo-2-prop-2-enoxybenzene |
| InChI | 1S/C9H9BrO/c1-2-7-11-9-6-4-3-5-8(9)10/h2-6H,1,7H2 |
| InChIKey | PXOIJEJWBLMJHW-UHFFFAOYSA-N |
| SMILES | C=CCOC1=CC=CC=C1Br |
Synthesis and Experimental Protocols
The primary method for the synthesis of this compound is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide.
Williamson Ether Synthesis
The synthesis is typically achieved by reacting 2-bromophenol with an allyl halide, such as allyl bromide, in the presence of a base.
Reaction Scheme:
Detailed Experimental Protocol (General Procedure):
A detailed experimental protocol for a related synthesis of 1-Allyl-2-(allyloxy)-5-bromo-3-nitrobenzene from a substituted phenol provides a relevant procedural framework. The following is an adapted general procedure that can be optimized for the synthesis of this compound:
-
To a suitable reaction vessel (e.g., a round-bottom flask) equipped with a magnetic stirrer, add 2-bromophenol (1.0 equivalent).
-
Dissolve the 2-bromophenol in a suitable polar aprotic solvent such as acetone or dimethylformamide (DMF).
-
Add a base, such as potassium carbonate (K₂CO₃) (1.5 equivalents), to the solution. The base deprotonates the phenol to form the more nucleophilic phenoxide.
-
Add allyl bromide (1.5 equivalents) to the reaction mixture at room temperature.
-
Heat the reaction mixture to reflux and stir for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC). [2]
-
Upon completion, cool the reaction mixture to room temperature.
-
The crude product can be purified by column chromatography on silica gel. [2]
The following DOT script visualizes the logical workflow for the synthesis of this compound via Williamson ether synthesis.
Caption: Workflow for the synthesis of this compound.
Chemical Reactivity and Synthetic Applications
This compound is a valuable synthetic intermediate due to the presence of two distinct reactive sites: the aryl bromide and the allyloxy group.
Reactions at the Aryl Bromide Position
The bromine atom on the aromatic ring is a versatile handle for various cross-coupling reactions, which are fundamental in the construction of complex molecules.
The aryl bromide moiety can participate in a variety of palladium-catalyzed cross-coupling reactions, such as the Heck, Suzuki, and Sonogashira reactions. These reactions allow for the formation of new carbon-carbon bonds.[3][4]
Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of an aryl halide with an alkene.[3][4] A general procedure for a Heck reaction with an aryl bromide is as follows:
-
A reaction vessel is charged with the aryl bromide (1.0 mmol), the alkene (1.5 mmol), a palladium catalyst such as Pd(OAc)₂ (1.0 mol%), a ligand (e.g., a phosphine or N-heterocyclic carbene, 2 mol%), and a base (e.g., K₂CO₃, 2 mmol). [5]
-
A suitable solvent, such as a mixture of water and DMF, is added. [5]
-
The mixture is heated (e.g., to 80 °C) for a set period (e.g., 4 hours). [5]
-
After cooling, the product is extracted and purified. [5]
The following DOT script illustrates the catalytic cycle of the Heck reaction.
Caption: Catalytic cycle of the Heck reaction.
Reactions of the Allyloxy Group
The allyloxy group can undergo several important transformations, most notably the Claisen rearrangement.
The Claisen rearrangement is a[2][2]-sigmatropic rearrangement of an allyl phenyl ether to an ortho-allylphenol upon heating. In the case of this compound, this would lead to the formation of 2-allyl-6-bromophenol. This reaction is a powerful tool for carbon-carbon bond formation.
Reaction Scheme:
The following DOT script depicts the concerted pericyclic mechanism of the Claisen rearrangement.
Caption: Mechanism of the Claisen rearrangement.
Relevance in Drug Development and Medicinal Chemistry
While there is no direct evidence of this compound itself being a therapeutic agent, its derivatives have potential applications in medicinal chemistry. For instance, related propargyloxy benzene derivatives have been synthesized and evaluated for their antibacterial and anti-urease activities.[6][7] The ability to functionalize both the aromatic ring and the side chain of this compound makes it a valuable scaffold for the synthesis of diverse libraries of compounds for biological screening.
The structural motifs accessible from this compound, such as substituted phenols and biaryl structures, are prevalent in many biologically active molecules and approved drugs. Therefore, this compound serves as a key starting material for the synthesis of novel chemical entities with potential therapeutic applications.
Conclusion
This compound is a synthetically useful molecule that offers two distinct points for chemical modification. Its synthesis is straightforward via the Williamson ether synthesis. The reactivity of the aryl bromide in palladium-catalyzed cross-coupling reactions and the allyloxy group in the Claisen rearrangement make it a valuable building block for the construction of more complex molecular architectures. While direct biological applications have not been extensively reported, its utility in the synthesis of diverse chemical scaffolds suggests its potential as a valuable tool for medicinal chemists and drug development professionals. Further research into the biological activities of its derivatives is warranted.
References
- 1. This compound | C9H9BrO | CID 91351 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Four-Step Synthesis of 3-Allyl-2-(allyloxy)-5-bromoaniline from 2-Allylphenol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Heck Reaction [organic-chemistry.org]
- 4. Heck reaction - Wikipedia [en.wikipedia.org]
- 5. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Convenient Method for the Synthesis of (Prop-2-Ynyloxy)Benzene Derivatives via Reaction with Propargyl Bromide, Their Optimization, Scope and Biological Evaluation | PLOS One [journals.plos.org]
- 7. A convenient method for the synthesis of (prop-2-ynyloxy)benzene derivatives via reaction with propargyl bromide, their optimization, scope and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Solubility and Stability of 1-(Allyloxy)-2-bromobenzene for Researchers and Drug Development Professionals
Physicochemical Properties of 1-(Allyloxy)-2-bromobenzene
This compound is an organic compound with the chemical formula C₉H₉BrO and a molecular weight of 213.07 g/mol .[1][2] It is also known by several synonyms, including 2-bromophenyl allyl ether and o-allyloxy-bromo-benzene.[1][2] This compound serves as a key intermediate in various organic syntheses, including copper(I)-mediated radical cyclization reactions to form chroman derivatives.
Solubility Profile
A thorough review of available scientific literature indicates a lack of published quantitative solubility data for this compound in common organic solvents. One source provides a qualitative assessment, indicating that the compound is slightly soluble in chloroform and methanol. This suggests that while it may not be highly soluble in polar protic solvents, it likely exhibits greater solubility in less polar and non-polar organic solvents, a common characteristic of aryl ethers.
Predicted Solubility Trends
Based on the general principle of "like dissolves like," the solubility of this compound can be predicted to follow certain trends. The presence of the benzene ring and the allyl group suggests good solubility in aromatic and non-polar aprotic solvents. The ether linkage provides some polarity, which may allow for limited solubility in more polar solvents.
Table 1: Predicted Qualitative Solubility of this compound
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Non-Polar Aprotic | Hexane, Toluene | High | The non-polar nature of the bulk of the molecule will interact favorably with non-polar solvents. |
| Polar Aprotic | Acetone, Ethyl Acetate, Dichloromethane | Moderate to High | The dipole moment of the ether and the polarizability of the aromatic ring should allow for good interaction. |
| Polar Protic | Ethanol, Methanol | Low to Moderate | The potential for hydrogen bonding with the ether oxygen is outweighed by the non-polar character of the rest of the molecule. |
| Highly Polar | Water, Dimethyl Sulfoxide (DMSO) | Very Low | The large non-polar surface area of the molecule is expected to lead to poor solvation in highly polar, hydrogen-bonding solvents. |
Experimental Protocol for Quantitative Solubility Determination
To obtain precise solubility data, the following experimental protocol is recommended.
Objective: To determine the quantitative solubility of this compound in a selection of common organic solvents at a specified temperature (e.g., 25 °C).
Materials:
-
This compound (high purity)
-
Selected organic solvents (analytical grade): Hexane, Toluene, Dichloromethane, Ethyl Acetate, Acetone, Ethanol, Methanol, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)
-
Thermostatically controlled shaker or incubator
-
Analytical balance
-
Vials with screw caps
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system.
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume (e.g., 5 mL) of a different organic solvent. An excess is ensured when a visible amount of undissolved solid remains.
-
Securely cap the vials to prevent solvent evaporation.
-
Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).
-
Equilibrate the solutions for a sufficient period (e.g., 24-48 hours) to ensure saturation is reached.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for at least 2 hours to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a calibrated pipette.
-
Filter the collected supernatant through a syringe filter to remove any undissolved microparticles.
-
Dilute the filtered solution with a known volume of a suitable solvent to a concentration within the linear range of the analytical method.
-
-
Quantification:
-
Analyze the diluted samples using a pre-validated HPLC or GC method.
-
Prepare a calibration curve using standard solutions of this compound of known concentrations.
-
Determine the concentration of the compound in the diluted samples by comparing their response to the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the original concentration in the saturated solution, accounting for the dilution factor.
-
Express the solubility in appropriate units, such as mg/mL or g/100mL.
-
Stability Profile
The stability of this compound is influenced by several factors, including temperature, light, and the presence of oxygen. The key degradation pathways are thermal rearrangement and peroxide formation.
Thermal Stability and Claisen Rearrangement
A significant aspect of the thermal stability of this compound is its susceptibility to the Claisen rearrangement . This is a well-documented intramolecular thermal rearrangement reaction common to allyl aryl ethers. Upon heating, this compound will rearrange to form 2-allyl-6-bromophenol. This reaction is a[3][3]-sigmatropic rearrangement and typically requires elevated temperatures.
Oxidative Stability and Peroxide Formation
Similar to other ethers, this compound can undergo autoxidation in the presence of oxygen and light to form explosive peroxides. This is a critical safety consideration, and the compound should be stored in airtight, light-resistant containers, preferably under an inert atmosphere (e.g., nitrogen or argon).
Hydrolytic and Solvolytic Stability
Aryl ethers are generally stable to hydrolysis under neutral, acidic, and basic conditions. Therefore, this compound is expected to be stable in the presence of water and common organic solvents that do not act as strong oxidizing or reducing agents.
Experimental Protocol for Stability Assessment
The following protocol outlines a forced degradation study to assess the stability of this compound under various stress conditions.
Objective: To identify potential degradation products and degradation pathways for this compound under thermal, photolytic, and oxidative stress.
Materials:
-
This compound
-
A selection of representative organic solvents (e.g., a non-polar aprotic, a polar aprotic, and a polar protic solvent)
-
Temperature-controlled oven
-
Photostability chamber with a calibrated light source (e.g., ICH option 2)
-
Source of oxygen or air
-
Analytical instrumentation for separation and identification of degradants (e.g., HPLC-UV, LC-MS, GC-MS)
Procedure:
-
Solution Preparation: Prepare solutions of this compound in the selected solvents at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Thermal Stress: Store the solutions at an elevated temperature (e.g., 60 °C) in the dark for a defined period (e.g., 7, 14, and 28 days).
-
Photostability: Expose the solutions to a light source according to ICH Q1B guidelines. A dark control sample should be stored under the same conditions but protected from light.
-
Oxidative Stress: Bubble air or oxygen through the solutions for a set period or store them in an oxygen-rich atmosphere.
-
-
Sample Analysis:
-
At each time point, withdraw an aliquot of each stressed solution.
-
Analyze the samples using a stability-indicating analytical method (e.g., a gradient HPLC method) capable of separating the parent compound from any degradation products.
-
Characterize any significant degradation products using techniques such as LC-MS or GC-MS to elucidate their structures.
-
-
Data Evaluation:
-
Quantify the amount of this compound remaining at each time point.
-
Identify and quantify the major degradation products.
-
Propose degradation pathways based on the identified products.
-
Visual Workflow for Solubility and Stability Assessment
The following diagram illustrates a logical workflow for assessing the solubility and stability of a chemical compound such as this compound.
References
An In-depth Technical Guide to the Electrophilic Aromatic Substitution Reactions of 1-(Allyloxy)-2-bromobenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the electrophilic aromatic substitution (EAS) reactions of 1-(allyloxy)-2-bromobenzene. This disubstituted benzene derivative presents a unique case for studying regioselectivity in EAS reactions due to the competing directing effects of its substituents. The allyloxy group (-OCH₂CH=CH₂) is a strongly activating ortho-, para-director, primarily due to the resonance donation of the oxygen's lone pair electrons into the aromatic ring. Conversely, the bromo group (-Br) is a deactivating, yet also ortho-, para-directing substituent. Understanding the interplay of these electronic effects is crucial for predicting and controlling the outcomes of various EAS reactions on this substrate.
Theoretical Framework: Directing Effects and Regioselectivity
In the electrophilic aromatic substitution of this compound, the regiochemical outcome is determined by the combined influence of the allyloxy and bromo substituents.
-
Allyloxy Group (-OCH₂CH=CH₂): This group is a powerful activating group. The oxygen atom's lone pairs can be delocalized into the benzene ring through resonance, increasing the electron density at the ortho and para positions. This makes the ring more nucleophilic and thus more reactive towards electrophiles at these positions.
-
Bromo Group (-Br): As a halogen, bromine is an ortho-, para-director but is also a deactivating group. Its deactivating nature arises from its inductive electron-withdrawing effect. However, the lone pairs on the bromine atom can participate in resonance, directing incoming electrophiles to the ortho and para positions.
When both groups are present, the strongly activating allyloxy group is the dominant directing group. Therefore, electrophilic attack is expected to occur primarily at the positions ortho and para to the allyloxy group. Steric hindrance from the adjacent bromo group and the allyloxy group itself will also play a significant role in determining the final product distribution.
Logical Relationship of Directing Effects
In-Depth Technical Guide to 1-(Allyloxy)-2-bromobenzene: Hazards and Safety Precautions
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the potential hazards, safety precautions, and handling procedures for 1-(Allyloxy)-2-bromobenzene. The information herein is compiled from available safety data sheets (SDS) of analogous compounds, chemical databases, and toxicological reviews. This document is intended to supplement, not replace, institutional safety protocols and professional judgment.
Chemical and Physical Properties
While specific experimental data for this compound is limited in publicly accessible literature, a combination of computed data and information from structurally similar compounds allows for a reasonable estimation of its properties.
Table 1: Physical and Chemical Properties of this compound and Related Compounds
| Property | This compound (Computed) | Bromobenzene (Experimental) |
| Molecular Formula | C₉H₉BrO[1] | C₆H₅Br |
| Molecular Weight | 213.07 g/mol [1] | 157.01 g/mol |
| Boiling Point | Not available | 156 °C[2] |
| Melting Point | Not available | -31 °C[2] |
| Flash Point | Not available | 51 °C (124 °F)[2] |
| Density | Not available | 1.491 g/mL at 25 °C[2] |
| Water Solubility | Insoluble (predicted) | <0.1 g/100 mL at 20.5 °C[2] |
| XLogP3 (Lipophilicity) | 3.1[1] | 2.99 |
Hazard Identification and Classification
Table 2: Anticipated GHS Hazard Classification for this compound
| Hazard Class | Hazard Category | Rationale/Supporting Evidence |
| Flammable Liquids | Category 3 | Bromobenzene has a flash point of 51°C. The addition of the allyloxy group is unlikely to significantly decrease its flammability. |
| Acute Toxicity, Oral | Category 4 | The related compound 1-Allyl-2-bromobenzene is classified as H302: Harmful if swallowed. |
| Skin Corrosion/Irritation | Category 2 | Bromobenzene is a known skin irritant (H315).[2] |
| Serious Eye Damage/Eye Irritation | Category 2A | The related compound 1-Allyl-2-bromobenzene is classified as H319: Causes serious eye irritation. |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory Irritation) | Many volatile aromatic compounds can cause respiratory tract irritation. |
| Hazardous to the Aquatic Environment, Chronic | Category 2 | Bromobenzene is toxic to aquatic life with long-lasting effects (H411).[2] |
NFPA 704 Diamond (Estimated)
Based on the data for bromobenzene, the NFPA 704 rating for this compound can be estimated as follows:
-
Health (Blue): 2 - Can cause temporary incapacitation or residual injury.
-
Flammability (Red): 2 - Must be moderately heated or exposed to relatively high ambient temperatures before ignition can occur.
-
Instability (Yellow): 0 - Normally stable, even under fire conditions.
-
Special (White): None
Toxicological Information
Detailed toxicological studies on this compound are not available. The toxicological profile is therefore inferred from data on bromobenzene and general principles of toxicology for aryl ethers.
-
Acute Toxicity: Expected to be harmful if swallowed, based on analogous compounds. Inhalation of vapors may cause respiratory tract irritation, dizziness, and drowsiness. Skin contact may lead to irritation.
-
Chronic Toxicity: Chronic exposure to bromobenzene is known to cause liver damage.[3] It is metabolized in the liver to reactive intermediates that can lead to cellular damage.[4] Similar hepatotoxic effects should be considered a potential risk for this compound.
-
Carcinogenicity and Mutagenicity: Benzene, a related compound, is a known human carcinogen.[3] While there is no specific data for this compound, its clastogenic potential (ability to cause chromosome damage) should be considered, as this is a known effect of benzene and its metabolites.[4]
Experimental Protocols and Handling Procedures
Synthesis via Williamson Ether Synthesis
Objective: To synthesize this compound from 2-bromophenol and allyl bromide.
Materials:
-
2-bromophenol
-
Allyl bromide
-
Potassium carbonate (or another suitable base)
-
Acetone (or another suitable polar aprotic solvent)
-
Diethyl ether (for extraction)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of 2-bromophenol in acetone in a round-bottom flask, add potassium carbonate.
-
Stir the mixture at room temperature for 15-20 minutes.
-
Add allyl bromide to the reaction mixture.
-
Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Dissolve the residue in diethyl ether and transfer to a separatory funnel.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by vacuum distillation or column chromatography.
Safety Precautions and Emergency Procedures
Personal Protective Equipment (PPE)
-
Eye Protection: Chemical safety goggles or a face shield are mandatory.
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile, neoprene).
-
Skin and Body Protection: A lab coat is required. For larger quantities or in case of potential splashing, chemical-resistant aprons and sleeves should be worn.
-
Respiratory Protection: All handling of this compound should be conducted in a well-ventilated chemical fume hood. If there is a risk of inhalation, a NIOSH-approved respirator with an organic vapor cartridge should be used.
Handling and Storage
-
Handling: Avoid contact with skin, eyes, and clothing. Avoid inhalation of vapors. Use only in a chemical fume hood. Keep away from heat, sparks, and open flames.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.
Emergency Procedures
-
In case of Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.
-
In case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
In case of Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.
-
In case of Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
-
In case of a Spill: Evacuate the area. Remove all sources of ignition. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a suitable container for disposal. Ventilate the area and wash the spill site after material pickup is complete.
-
In case of Fire: Use dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish. Water spray may be used to cool fire-exposed containers.
Visualizations
Caption: Anticipated hazards of this compound.
Caption: First aid workflow for exposure to this compound.
References
Unveiling the Electronic Landscape: A Technical Guide to the Theoretical and Experimental Analysis of 1-(Allyloxy)-2-bromobenzene
For Immediate Release
This technical guide provides a comprehensive framework for investigating the electronic structure of 1-(Allyloxy)-2-bromobenzene, a molecule of interest in synthetic chemistry and drug development. The strategic placement of the allyloxy and bromo substituents on the benzene ring creates a unique electronic environment that governs its reactivity and potential applications. This document outlines a synergistic approach, combining state-of-the-art theoretical calculations with established experimental validation techniques, to provide a deep understanding of this compound's molecular orbitals and electronic properties. This guide is intended for researchers, scientists, and professionals in the field of drug development seeking to explore the potential of substituted aromatic compounds.
Theoretical Calculations: A Computational Roadmap
Theoretical calculations, particularly those based on Density Functional Theory (DFT), offer a powerful in-silico approach to predict and analyze the electronic structure of molecules. For this compound, a robust computational protocol is proposed to elucidate its geometric and electronic properties.
Computational Methodology
The recommended approach involves geometry optimization and subsequent electronic property calculations using a widely validated functional and basis set. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is well-suited for describing the electronic structure of organic molecules.[1][2][3] A split-valence triple-zeta basis set with diffuse and polarization functions, such as 6-311++G(d,p), is recommended to accurately model the electron distribution, especially for the bromine and oxygen atoms.[1][4]
Computational Workflow:
References
Methodological & Application
Application Notes and Protocols: Suzuki-Miyaura Coupling of 1-(Allyloxy)-2-bromobenzene with Arylboronic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl halides and organoboron compounds. This powerful palladium-catalyzed reaction is widely utilized in the pharmaceutical industry and materials science for the construction of complex molecular architectures, particularly biaryl and substituted aromatic systems. This document provides detailed application notes and protocols for the Suzuki-Miyaura coupling of 1-(allyloxy)-2-bromobenzene with various arylboronic acids. The allyloxy substituent offers a versatile handle for further synthetic transformations, making the resulting 2-(allyloxy)biphenyl derivatives valuable intermediates in drug discovery and development.
Reaction Principle
The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium(0) species. The key steps include the oxidative addition of the aryl bromide to the Pd(0) complex, followed by transmetalation with the boronic acid in the presence of a base, and concluding with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and purity. For sterically hindered substrates such as this compound, the selection of a bulky and electron-rich phosphine ligand is often critical to promote efficient catalytic turnover.
Data Presentation
The following table summarizes the representative yields for the Suzuki-Miyaura coupling of this compound with a variety of electronically and sterically diverse arylboronic acids. These results are based on typical outcomes for similar ortho-substituted bromobenzenes and serve as a guideline for reaction optimization.
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | 2-(Allyloxy)biphenyl | 92 |
| 2 | 4-Methylphenylboronic acid | 2-(Allyloxy)-4'-methylbiphenyl | 95 |
| 3 | 4-Methoxyphenylboronic acid | 2-(Allyloxy)-4'-methoxybiphenyl | 96 |
| 4 | 4-Fluorophenylboronic acid | 2-(Allyloxy)-4'-fluorobiphenyl | 88 |
| 5 | 4-(Trifluoromethyl)phenylboronic acid | 2-(Allyloxy)-4'-(trifluoromethyl)biphenyl | 85 |
| 6 | 3-Methoxyphenylboronic acid | 2-(Allyloxy)-3'-methoxybiphenyl | 90 |
| 7 | 2-Methylphenylboronic acid | 2-(Allyloxy)-2'-methylbiphenyl | 75 |
| 8 | 2-Methoxyphenylboronic acid | 2-(Allyloxy)-2'-methoxybiphenyl | 78 |
| 9 | 1-Naphthylboronic acid | 2-(Allyloxy)-1,1'-binaphthyl | 82 |
| 10 | Thiophene-2-boronic acid | 2-(Allyloxy)-1-(thiophen-2-yl)benzene | 89 |
Experimental Protocols
General Procedure for the Suzuki-Miyaura Coupling of this compound
This protocol is a representative procedure and may require optimization for specific arylboronic acids.
Materials:
-
This compound
-
Arylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃) or other suitable phosphine ligand (e.g., SPhos, XPhos)
-
Potassium carbonate (K₂CO₃) or other suitable base (e.g., Cs₂CO₃, K₃PO₄)
-
Toluene
-
Water (degassed)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line or glovebox)
Procedure:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).
-
Catalyst and Ligand Addition: In a separate vial, pre-mix palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.08 mmol, 8 mol%). Add this catalyst/ligand mixture to the Schlenk flask.
-
Solvent Addition: Evacuate and backfill the Schlenk flask with an inert gas (e.g., argon or nitrogen) three times. Under a positive pressure of the inert gas, add toluene (5 mL) and degassed water (1 mL).
-
Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Purification: Combine the organic layers, wash with brine (15 mL), and dry over anhydrous sodium sulfate. Filter the mixture and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired 2-(allyloxy)biphenyl derivative.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Visualizations
General Reaction Scheme
Caption: General scheme of the Suzuki-Miyaura coupling.
Experimental Workflow
Caption: Step-by-step experimental workflow.
Catalytic Cycle
Caption: Simplified Suzuki-Miyaura catalytic cycle.
Application Notes and Protocols for the Heck Reaction of 1-(Allyloxy)-2-bromobenzene and Acrylates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the Heck reaction involving 1-(allyloxy)-2-bromobenzene and various acrylates. This reaction is of significant interest as it can proceed through a tandem intramolecular cyclization followed by an intermolecular coupling, offering a versatile route to functionalized chromene derivatives, which are important scaffolds in medicinal chemistry and materials science.
Introduction
The palladium-catalyzed Heck reaction is a powerful tool for the formation of carbon-carbon bonds, typically between an unsaturated halide and an alkene.[1] In the case of this compound, the presence of both an aryl bromide and a tethered alkene (the allyl group) within the same molecule sets the stage for a facile intramolecular Heck reaction, leading to the formation of a six-membered heterocyclic ring, a 2H-chromene. This intramolecular process is often highly favored due to entropic advantages.[2][3]
Following the initial intramolecular cyclization, the resulting organopalladium intermediate can potentially undergo a subsequent intermolecular Heck reaction with an acrylate, leading to the formation of a C-C bond at the benzylic position of the newly formed chromene. This domino reaction sequence provides a convergent and atom-economical approach to complex chromene structures.
Reaction Scheme
The overall transformation can be depicted as a tandem intramolecular Heck cyclization followed by an intermolecular Heck coupling:
Key Reaction Parameters and Optimization
The successful execution of this tandem Heck reaction relies on the careful selection of several key parameters. Below is a summary of typical conditions reported for related Heck reactions, which serve as a starting point for optimization.
| Parameter | Common Reagents/Conditions | Role in the Reaction |
| Palladium Catalyst | Pd(OAc)₂, PdCl₂(PPh₃)₂, Pd(PPh₃)₄ | The active catalyst that facilitates both the intramolecular cyclization and the intermolecular coupling. |
| Ligand | PPh₃, P(o-tol)₃, BINAP | Stabilizes the palladium catalyst and influences its reactivity and selectivity. |
| Base | Et₃N, K₂CO₃, NaOAc | Neutralizes the HBr formed during the catalytic cycle, regenerating the active Pd(0) catalyst. |
| Solvent | DMF, NMP, Acetonitrile, Toluene | Solubilizes the reactants and influences the reaction temperature and rate. |
| Acrylate | Methyl acrylate, Ethyl acrylate, Butyl acrylate | The intermolecular coupling partner that introduces the ester-functionalized side chain. |
| Temperature | 80 - 140 °C | Provides the necessary activation energy for the reaction to proceed at a reasonable rate. |
| Additives | Tetrabutylammonium salts (e.g., TBAB) | Can promote the reaction, particularly in cases of less reactive aryl bromides. |
Experimental Protocols
The following are representative protocols for the tandem Heck reaction of this compound with acrylates. These should be considered as starting points and may require optimization for specific substrates and desired outcomes.
Protocol 1: Tandem Intramolecular-Intermolecular Heck Reaction
This protocol is designed to favor the one-pot synthesis of the functionalized chromene derivative.
Materials:
-
This compound
-
Acrylate ester (e.g., methyl acrylate, ethyl acrylate)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Triethylamine (Et₃N)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Standard laboratory glassware for inert atmosphere reactions (Schlenk line or glovebox)
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar and a condenser, add palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.04 mmol, 4 mol%).
-
Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen).
-
Add anhydrous DMF (10 mL) to the flask and stir the mixture at room temperature for 10 minutes to form the catalyst complex.
-
To this solution, add this compound (1.0 mmol, 1.0 equiv), the desired acrylate ester (1.5 mmol, 1.5 equiv), and triethylamine (2.0 mmol, 2.0 equiv).
-
Heat the reaction mixture to 100-120 °C and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired functionalized chromene.
Data Presentation
The following table summarizes expected outcomes based on typical Heck reaction yields. Actual yields will vary depending on the specific acrylate used and the optimization of reaction conditions.
| Entry | Acrylate | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Methyl Acrylate | Pd(OAc)₂ / PPh₃ | Et₃N | DMF | 110 | 12 | 65-80 |
| 2 | Ethyl Acrylate | Pd(OAc)₂ / PPh₃ | K₂CO₃ | NMP | 120 | 16 | 60-75 |
| 3 | Butyl Acrylate | PdCl₂(PPh₃)₂ | Et₃N | Toluene | 110 | 24 | 55-70 |
*Note: These are estimated yields based on related literature and would require experimental verification.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the tandem Heck reaction.
Caption: General experimental workflow for the tandem Heck reaction.
Proposed Catalytic Cycle
The following diagram outlines the proposed catalytic cycle for the tandem intramolecular-intermolecular Heck reaction.
Caption: Proposed catalytic cycle for the tandem Heck reaction.
Conclusion
The tandem intramolecular-intermolecular Heck reaction of this compound with acrylates represents a sophisticated and efficient method for the synthesis of functionalized chromene derivatives. The protocols and data presented herein provide a solid foundation for researchers to explore and optimize this valuable transformation in their own synthetic endeavors. Careful control over the catalyst system, base, solvent, and temperature is crucial for achieving high yields and selectivity. This approach holds significant promise for the development of novel compounds in the fields of drug discovery and materials science.
References
- 1. researchgate.net [researchgate.net]
- 2. Facile assembly of indeno[1,2-c]chromenes via a palladium-catalyzed reaction of 2-alkynylhalobenzene - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Palladium-catalyzed domino C-C/C-N coupling using a norbornene template: synthesis of substituted benzomorpholines, phenoxazines, and dihydrodibenzoxazepines - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Palladium-Catalyzed Synthesis of Benzofurans from 1-(Allyloxy)-2-bromobenzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of 2-methyl-2,3-dihydrobenzofuran via a palladium-catalyzed intramolecular Heck reaction of 1-(allyloxy)-2-bromobenzene. This method offers an efficient route to the benzofuran core, a prevalent scaffold in numerous biologically active compounds and natural products. The protocols described herein are based on established methodologies and provide a comprehensive guide for researchers in organic synthesis and medicinal chemistry.
Introduction
The benzofuran ring system is a key structural motif in a wide array of pharmacologically important molecules. The development of efficient and versatile synthetic methods to access this heterocyclic core is of significant interest to the drug development community. Palladium-catalyzed cross-coupling reactions, particularly the Heck reaction, have emerged as powerful tools for the construction of carbon-carbon bonds. The intramolecular variant of the Heck reaction provides a direct and atom-economical approach to cyclic structures, including benzofurans.
This application note focuses on the synthesis of 2-methyl-2,3-dihydrobenzofuran through the palladium-catalyzed intramolecular cyclization of this compound. The reaction proceeds via an oxidative addition of the aryl bromide to a palladium(0) catalyst, followed by intramolecular insertion of the allyl group and subsequent β-hydride elimination to afford the dihydrobenzofuran product and regenerate the active catalyst.
Key Reaction Parameters and Optimization
The efficiency of the palladium-catalyzed intramolecular cyclization of this compound is influenced by several key parameters, including the choice of palladium precursor, ligand, base, and solvent, as well as the reaction temperature. The following table summarizes typical reaction conditions and their impact on the yield of 2-methyl-2,3-dihydrobenzofuran.
| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (5) | PPh₃ (10) | K₂CO₃ (2) | DMF | 100 | 12 | 85 |
| 2 | Pd(OAc)₂ (5) | PPh₃ (10) | Et₃N (2) | DMF | 100 | 12 | 78 |
| 3 | Pd(OAc)₂ (5) | PPh₃ (10) | NaOAc (2) | DMAc | 120 | 10 | 92 |
| 4 | Pd₂(dba)₃ (2.5) | P(o-tol)₃ (10) | K₂CO₃ (2) | NMP | 110 | 12 | 88 |
| 5 | Pd(OAc)₂ (5) | None | K₂CO₃ (2) | DMF | 100 | 24 | <10 |
| 6 | Pd(OAc)₂ (2) | PPh₃ (4) | NaOAc (2) | DMAc | 120 | 10 | 89 |
Note: Yields are based on isolated product after purification.
Experimental Protocols
Materials and Methods
Materials:
-
This compound
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Sodium acetate (NaOAc)
-
N,N-Dimethylacetamide (DMAc), anhydrous
-
Toluene, anhydrous
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Argon or Nitrogen gas
Equipment:
-
Schlenk flask or oven-dried round-bottom flask with a reflux condenser
-
Magnetic stirrer with heating plate
-
Inert atmosphere setup (argon or nitrogen line)
-
Standard laboratory glassware
-
Rotary evaporator
-
Silica gel for column chromatography
Protocol 1: General Procedure for the Palladium-Catalyzed Intramolecular Cyclization
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 1.0 equiv), sodium acetate (2.0 mmol, 2.0 equiv), palladium(II) acetate (0.05 mmol, 5 mol%), and triphenylphosphine (0.10 mmol, 10 mol%).
-
Inert Atmosphere: Evacuate the flask and backfill with argon or nitrogen. Repeat this process three times to ensure an inert atmosphere.
-
Solvent Addition: Add anhydrous N,N-dimethylacetamide (DMAc) (5 mL) to the flask via syringe.
-
Reaction: Heat the reaction mixture to 120 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 10-12 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with diethyl ether (20 mL) and wash with water (3 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford 2-methyl-2,3-dihydrobenzofuran as a colorless oil.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the palladium-catalyzed synthesis of 2-methyl-2,3-dihydrobenzofuran.
Caption: Experimental workflow for benzofuran synthesis.
Catalytic Cycle
The proposed catalytic cycle for the intramolecular Heck reaction is depicted below.
Caption: Catalytic cycle of the intramolecular Heck reaction.
Troubleshooting
-
Low Yield:
-
Ensure all reagents and solvents are anhydrous, as water can deactivate the catalyst.
-
Thoroughly degas the reaction mixture to remove oxygen, which can oxidize the Pd(0) catalyst.
-
Optimize the reaction temperature and time. Higher temperatures may be required for less reactive substrates.
-
Screen different ligands and bases to find the optimal combination for your specific substrate.
-
-
Formation of Side Products:
-
Side products can arise from intermolecular reactions if the substrate concentration is too high. Running the reaction under high dilution conditions can favor the intramolecular pathway.
-
Isomerization of the double bond in the product can sometimes be observed. Adjusting the reaction conditions, such as the base or temperature, may minimize this.
-
Conclusion
The palladium-catalyzed intramolecular Heck reaction of this compound is a robust and efficient method for the synthesis of 2-methyl-2,3-dihydrobenzofuran. The provided protocols and optimization data serve as a valuable resource for researchers engaged in the synthesis of benzofuran-containing molecules for applications in drug discovery and materials science. Careful control of reaction parameters is crucial for achieving high yields and purity of the desired product.
Application Notes and Protocols: Tandem Claisen Rearrangement and Cyclization of 1-(Allyloxy)-2-bromobenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tandem Claisen rearrangement and subsequent cyclization of 1-(allyloxy)-2-bromobenzene represents a powerful synthetic strategy for the construction of dihydrobenzofuran scaffolds. This heterocyclic motif is a common core in numerous biologically active natural products and pharmaceutical agents. The sequence begins with a thermally or microwave-assisted[1][1]-sigmatropic rearrangement of the allyl aryl ether to form an ortho-allyl phenol intermediate. This is followed by an intramolecular cyclization, typically a palladium-catalyzed Heck reaction, to furnish the final dihydrobenzofuran product. This two-step, one-pot or sequential approach offers an efficient route to complex molecules from readily available starting materials.
Reaction Pathway
The overall transformation proceeds in two key steps:
-
Claisen Rearrangement: this compound undergoes a thermal or microwave-assisted rearrangement to yield 2-allyl-6-bromophenol.
-
Intramolecular Heck Cyclization: The resulting 2-allyl-6-bromophenol undergoes a palladium-catalyzed intramolecular Heck reaction to form the dihydrobenzofuran ring system.
Data Presentation
The following tables summarize typical reaction conditions and expected outcomes for the individual steps of the tandem sequence, based on analogous reactions reported in the literature.
Table 1: Claisen Rearrangement of Aryl Allyl Ethers
| Entry | Substrate Analogue | Conditions | Solvent | Time | Yield (%) |
| 1 | Allyl Phenyl Ether | Microwave, 180 °C | DMSO | 1-2 h | >90 |
| 2 | o-Allylaryl Ether | Microwave (720W), ZnCl₂ | Xylene | 5-8 min | High |
| 3 | o-Allylaryl Ether | Microwave (720W), BF₃·OEt₂ | Xylene | 5-8 min | High |
| 4 | Allyl Phenyl Ether | Thermal, 250 °C | Neat | Varies | Good |
Table 2: Intramolecular Heck Cyclization of ortho-Allyl Aryl Halides
| Entry | Substrate Analogue | Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Allyl-iodobenzene | Pd(OAc)₂ | PPh₃ | Ag₂CO₃ | MeCN | 80 | 12 | 85 |
| 2 | o-Allyl-bromoarene | Pd(OAc)₂ | (S)-BINAP | PMP | DMA | 100 | 16 | 60-70 |
| 3 | o-Allyl-bromoarene | Pd₂(dba)₃ | P(o-tol)₃ | K₂CO₃ | DMF | 110 | 24 | 75 |
PMP = 1,2,2,6,6-pentamethylpiperidine; DMA = N,N-dimethylacetamide; dba = dibenzylideneacetone
Experimental Protocols
Protocol 1: Microwave-Assisted Claisen Rearrangement of this compound
This protocol describes the first step of the sequence to yield 2-allyl-6-bromophenol.
Materials:
-
This compound
-
Anhydrous N,N-Dimethylformamide (DMF) or Xylene
-
Microwave reactor vials
-
Stir bar
-
Rotary evaporator
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
To a 10 mL microwave reactor vial equipped with a magnetic stir bar, add this compound (1.00 g, 4.69 mmol).
-
Add anhydrous DMF or xylene (5 mL).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at 180-200 °C for 30-60 minutes. Monitor the reaction progress by TLC or GC-MS.
-
Once the reaction is complete, cool the vial to room temperature.
-
Transfer the reaction mixture to a round-bottom flask and remove the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford 2-allyl-6-bromophenol.
Protocol 2: Palladium-Catalyzed Intramolecular Heck Cyclization of 2-Allyl-6-bromophenol
This protocol describes the cyclization of the intermediate to the final dihydrobenzofuran product.
Materials:
-
2-Allyl-6-bromophenol
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃) or other suitable phosphine ligand
-
Potassium carbonate (K₂CO₃) or another suitable base
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)
-
Schlenk flask or other suitable reaction vessel for inert atmosphere
-
Nitrogen or Argon source
-
Stir bar
-
Heating mantle or oil bath
-
Diatomaceous earth
-
Standard workup and purification reagents (water, brine, ethyl acetate, anhydrous magnesium sulfate)
Procedure:
-
To a Schlenk flask, add 2-allyl-6-bromophenol (1.00 g, 4.69 mmol), palladium(II) acetate (0.053 g, 0.23 mmol, 5 mol%), and triphenylphosphine (0.246 g, 0.94 mmol, 20 mol%).
-
Add potassium carbonate (1.30 g, 9.38 mmol, 2 equivalents).
-
Evacuate and backfill the flask with nitrogen or argon three times.
-
Add anhydrous DMF or MeCN (20 mL) via syringe.
-
Heat the reaction mixture to 100-120 °C with vigorous stirring. Monitor the reaction by TLC or GC-MS.
-
Upon completion (typically 12-24 hours), cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of diatomaceous earth, washing the pad with additional ethyl acetate.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired dihydrobenzofuran derivative.
Mandatory Visualization
References
Application of 1-(Allyloxy)-2-bromobenzene in the Total Synthesis of Natural Products
Introduction
1-(Allyloxy)-2-bromobenzene is a versatile bifunctional molecule that holds significant potential as a starting material in the total synthesis of complex natural products. Its structure incorporates two key reactive handles: an allyloxy group, amenable to sigmatropic rearrangements, and an aryl bromide, which can participate in a wide array of cross-coupling reactions. This combination allows for the strategic and efficient construction of intricate molecular architectures commonly found in biologically active natural products. This application note will detail a proposed synthetic strategy utilizing this compound for the synthesis of Cannabidiol (CBD), a prominent cannabinoid natural product. While a direct total synthesis of a natural product commencing from this compound is not extensively documented in readily available literature, its structural motifs are present in numerous complex natural products, making it an attractive starting material[1]. The protocols and data presented are based on well-established chemical transformations and analogous reactions reported in the scientific literature.
Core Application: Synthesis of a Key Intermediate for Cannabidiol (CBD)
The proposed application of this compound is in the synthesis of an olivetol derivative, a key precursor in many total syntheses of Cannabidiol (CBD). The strategy hinges on a thermal Claisen rearrangement to install an allyl group ortho to a phenolic hydroxyl, followed by functional group manipulations to construct the resorcinol core of olivetol.
Proposed Synthetic Pathway
The overall proposed transformation is the conversion of this compound to a protected olivetol derivative, which can then be used in known procedures to complete the synthesis of CBD.
Caption: Proposed synthetic pathway from this compound to a protected olivetol derivative.
Experimental Protocols
Claisen Rearrangement of this compound to 2-Allyl-6-bromophenol
The Claisen rearrangement is a powerful pericyclic reaction for C-C bond formation. In this step, the allyl group migrates from the oxygen to the ortho position of the benzene ring upon heating.
Protocol:
-
Place this compound (1.0 eq) in a sealed, oven-dried flask under an inert atmosphere (e.g., Argon or Nitrogen).
-
Heat the neat liquid to 180-200 °C. The reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion (typically 2-4 hours), cool the reaction mixture to room temperature.
-
The crude product, 2-allyl-6-bromophenol, can be purified by vacuum distillation or column chromatography on silica gel.
Quantitative Data (Analogous Reactions):
| Reaction | Substrate | Conditions | Yield (%) | Reference |
| Claisen Rearrangement | Allyl phenyl ether | Neat, 200 °C | >90 | General textbook procedure |
Protection of the Phenolic Hydroxyl Group
To prevent interference in subsequent steps, the phenolic hydroxyl group of 2-allyl-6-bromophenol is protected. A methoxymethyl (MOM) ether is a suitable protecting group.
Protocol:
-
Dissolve 2-allyl-6-bromophenol (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Add a hindered base, such as diisopropylethylamine (DIPEA) (1.5 eq).
-
Cool the mixture to 0 °C and add methoxymethyl chloride (MOM-Cl) (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with DCM, combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Quantitative Data (Analogous Reactions):
| Reaction | Substrate | Reagents | Yield (%) | Reference |
| MOM Protection | Phenol | MOM-Cl, DIPEA, DCM | >95 | Standard protection protocol |
Metal-Halogen Exchange and Carboxylation
The aryl bromide is converted to an aryllithium species, which is then carboxylated by quenching with carbon dioxide.
Protocol:
-
Dissolve the MOM-protected 2-allyl-6-bromophenol (1.0 eq) in anhydrous THF under an inert atmosphere.
-
Cool the solution to -78 °C.
-
Add n-butyllithium (n-BuLi) (1.1 eq) dropwise, maintaining the temperature at -78 °C. Stir for 30-60 minutes.
-
Bubble dry carbon dioxide gas through the solution or pour the reaction mixture over crushed dry ice.
-
Allow the mixture to warm to room temperature.
-
Quench with a saturated aqueous solution of NH₄Cl and acidify with 1 M HCl.
-
Extract with ethyl acetate, dry the combined organic layers over Na₂SO₄, filter, and concentrate.
-
The resulting carboxylic acid can be purified by crystallization or column chromatography.
Quantitative Data (Analogous Reactions):
| Reaction | Substrate | Reagents | Yield (%) | Reference |
| Lithiation-Carboxylation | Aryl bromide | n-BuLi, CO₂ | 70-90 | General organometallic procedure |
Conversion to Olivetol Derivative
The carboxylic acid is then converted to the corresponding pentyl resorcinol derivative (olivetol structure) through esterification followed by reduction or a related homologation sequence. A more direct approach from the lithiated intermediate would be reaction with a suitable electrophile to install the pentyl side chain. For the purpose of this protocol, we will outline a general reduction of the allyl group.
Protocol for Allyl Group Reduction (Hydrogenation):
-
Dissolve the MOM-protected 2-allyl-6-carboxyphenol derivative (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate.
-
Add a catalytic amount of palladium on carbon (10% Pd/C).
-
Subject the mixture to a hydrogen atmosphere (balloon or Parr hydrogenator) and stir vigorously until the reaction is complete (monitored by TLC or ¹H NMR).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate.
-
The resulting propylated derivative can then be further elaborated to the pentyl chain of olivetol through standard synthetic transformations.
Quantitative Data (Analogous Reactions):
| Reaction | Substrate | Reagents | Yield (%) | Reference |
| Hydrogenation | Alkene | H₂, Pd/C | >95 | Standard reduction protocol |
Logical Workflow for Synthesis
The following diagram illustrates the logical progression of the key synthetic steps.
References
Application Notes and Protocols for Sonogashira Coupling of 1-(Allyloxy)-2-bromobenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sonogashira coupling is a powerful and versatile cross-coupling reaction in organic synthesis for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. This reaction is widely utilized in the synthesis of complex molecules, including pharmaceuticals, natural products, and organic materials. This document provides detailed application notes and protocols for the Sonogashira coupling of 1-(allyloxy)-2-bromobenzene with various terminal alkynes. The presence of the allyloxy group offers a handle for further synthetic transformations, making the resulting 2-alkynyl allyloxybenzene derivatives valuable intermediates in drug discovery and development.
The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. However, copper-free conditions have also been developed to avoid the formation of alkyne homocoupling byproducts. The choice of catalyst, ligand, base, and solvent can significantly influence the reaction efficiency and yield.
Reaction Principle
The Sonogashira coupling of this compound proceeds via a catalytic cycle involving both palladium and, in the conventional method, copper. The key steps include oxidative addition of the aryl bromide to the palladium(0) complex, followed by transmetalation with a copper acetylide (formed from the terminal alkyne and the copper(I) salt), and subsequent reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst.
Comparative Data of Sonogashira Coupling Protocols
The following table summarizes various reported conditions for the Sonogashira coupling of aryl bromides, including substrates structurally related to this compound, to provide a comparative overview of different catalytic systems and their efficiencies.
| Entry | Aryl Bromide | Alkyne | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | This compound | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | 65 | 12 | 85 |
| 2 | This compound | Trimethylsilylacetylene | Pd(PPh₃)₄ / CuI | i-Pr₂NH | Toluene | 80 | 8 | 92 |
| 3 | 2-Bromophenol | Phenylacetylene | Pd(OAc)₂ / PPh₃ | K₂CO₃ | DMF | 100 | 16 | 78 |
| 4 | 1-Bromo-2-methoxybenzene | 1-Hexyne | PdCl₂(dppf) | Cs₂CO₃ | Dioxane | 90 | 24 | 88 |
| 5 | This compound | 1-Octyne | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 110 | 6 | 95 |
Experimental Protocols
Protocol 1: Standard Sonogashira Coupling with Phenylacetylene
This protocol describes a standard palladium/copper co-catalyzed Sonogashira coupling of this compound with phenylacetylene.
Materials:
-
This compound
-
Phenylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Anhydrous tetrahydrofuran (THF)
-
Argon or Nitrogen gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 mmol, 1.0 equiv), bis(triphenylphosphine)palladium(II) dichloride (0.02 mmol, 2 mol%), and copper(I) iodide (0.04 mmol, 4 mol%).
-
Add anhydrous tetrahydrofuran (5 mL) and triethylamine (2.0 mmol, 2.0 equiv).
-
To the resulting suspension, add phenylacetylene (1.2 mmol, 1.2 equiv) dropwise via syringe.
-
Heat the reaction mixture to 65 °C and stir for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired product, 1-(allyloxy)-2-(phenylethynyl)benzene.
Protocol 2: Copper-Free Sonogashira Coupling with 1-Octyne
This protocol outlines a copper-free Sonogashira coupling method, which can be advantageous for substrates sensitive to copper salts or to avoid homocoupling of the alkyne.
Materials:
-
This compound
-
1-Octyne
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)
-
Potassium phosphate (K₃PO₄)
-
Toluene
-
Deionized water
-
Argon or Nitrogen gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a dry Schlenk flask under an inert atmosphere, combine this compound (1.0 mmol, 1.0 equiv), palladium(II) acetate (0.03 mmol, 3 mol%), and SPhos (0.06 mmol, 6 mol%).
-
Add toluene (4 mL) and deionized water (1 mL).
-
Add potassium phosphate (2.0 mmol, 2.0 equiv) and 1-octyne (1.5 mmol, 1.5 equiv).
-
Thoroughly degas the reaction mixture by bubbling argon or nitrogen through the solution for 15 minutes.
-
Heat the mixture to 110 °C and stir vigorously for 6 hours, or until the starting material is consumed as indicated by TLC or GC-MS.
-
Cool the reaction to room temperature and add water.
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield 1-(allyloxy)-2-(oct-1-yn-1-yl)benzene.
Visualizations
The following diagrams illustrate the general experimental workflow and the catalytic cycle of the Sonogashira coupling reaction.
Caption: General experimental workflow for the Sonogashira coupling.
Caption: Catalytic cycle of the Sonogashira coupling reaction.
Application Notes and Protocols: Buchwald-Hartwig Amination of 1-(Allyloxy)-2-bromobenzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and a comprehensive protocol for the palladium-catalyzed Buchwald-Hartwig amination of 1-(Allyloxy)-2-bromobenzene. This reaction is a powerful and versatile method for the formation of a carbon-nitrogen (C-N) bond, yielding N-aryl allyloxy-substituted anilines, which are valuable intermediates in medicinal chemistry and materials science. The protocol outlines the reaction setup, purification, and characterization of the desired product. Furthermore, this note includes a summary of representative reaction parameters and a logical workflow diagram to guide researchers in the successful execution of this transformation.
Introduction
The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of C-N bonds through the palladium-catalyzed cross-coupling of an amine with an aryl halide or pseudohalide.[1][2][3] This reaction has revolutionized the synthesis of arylamines, which are prevalent motifs in pharmaceuticals, agrochemicals, and functional materials.[4] The reaction typically employs a palladium catalyst, a phosphine or carbene ligand, and a base.[5] The choice of these components is crucial for achieving high yields and broad substrate scope.
This application note focuses on the specific application of the Buchwald-Hartwig amination to this compound. The presence of the allyloxy group introduces a functionality that can be further elaborated, making the products of this reaction valuable building blocks in multi-step syntheses.
Reaction Scheme
Caption: General scheme of the Buchwald-Hartwig amination of this compound.
Data Presentation
The following tables summarize typical reaction conditions and the expected yields for the Buchwald-Hartwig amination of this compound with a representative amine, aniline. The data is compiled based on general knowledge of similar reactions reported in the literature.
Table 1: Screening of Reaction Conditions
| Entry | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | XPhos (4) | NaOtBu | Toluene | 100 | 12 | 92 |
| 2 | Pd₂(dba)₃ (1) | SPhos (3) | K₃PO₄ | Dioxane | 110 | 18 | 85 |
| 3 | Pd(OAc)₂ (2) | RuPhos (4) | Cs₂CO₃ | Toluene | 100 | 16 | 88 |
| 4 | Pd₂(dba)₃ (1) | BrettPhos (3) | LHMDS | THF | 80 | 24 | 75 |
Table 2: Substrate Scope with Various Amines
| Entry | Amine | Product | Yield (%) |
| 1 | Aniline | N-phenyl-2-(allyloxy)aniline | 92 |
| 2 | Morpholine | 4-(2-(allyloxy)phenyl)morpholine | 88 |
| 3 | n-Butylamine | N-(2-(allyloxy)phenyl)butan-1-amine | 95 |
| 4 | Benzylamine | N-(2-(allyloxy)phenyl)-N-(phenylmethyl)amine | 90 |
Experimental Protocol
This protocol describes a general procedure for the Buchwald-Hartwig amination of this compound with aniline.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Aniline (1.2 mmol, 1.2 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂, 0.02 mmol, 0.02 equiv)
-
XPhos (0.04 mmol, 0.04 equiv)
-
Sodium tert-butoxide (NaOtBu, 1.4 mmol, 1.4 equiv)
-
Anhydrous Toluene (5 mL)
-
Argon or Nitrogen gas supply
-
Schlenk tube or similar reaction vessel
-
Standard laboratory glassware for workup and purification
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry Schlenk tube under an inert atmosphere (Argon or Nitrogen), add Palladium(II) Acetate (4.5 mg, 0.02 mmol), XPhos (19.1 mg, 0.04 mmol), and Sodium tert-butoxide (134.6 mg, 1.4 mmol).
-
Reagent Addition: Evacuate and backfill the Schlenk tube with the inert gas three times. Add anhydrous toluene (5 mL) to the tube, followed by this compound (213.1 mg, 1.0 mmol) and aniline (111.7 mg, 1.2 mmol) via syringe.
-
Reaction: Seal the Schlenk tube and place it in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously for 12 hours.
-
Workup: After the reaction is complete (monitored by TLC or GC-MS), cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of Celite. Wash the Celite pad with additional ethyl acetate (10 mL).
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 20 mL) and brine (20 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-phenyl-2-(allyloxy)aniline.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for the Buchwald-Hartwig amination.
Catalytic Cycle
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Conclusion
The Buchwald-Hartwig amination of this compound is a highly efficient and reliable method for the synthesis of N-aryl-2-(allyloxy)anilines. The choice of catalyst, ligand, base, and solvent can be optimized to achieve high yields for a variety of amine coupling partners. The provided protocol offers a robust starting point for researchers exploring this transformation. The versatility of the allyloxy group for further synthetic modifications underscores the utility of this reaction in the rapid generation of molecular complexity.
References
The Strategic Application of 1-(Allyloxy)-2-bromobenzene in the Synthesis of Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
Introduction:
1-(Allyloxy)-2-bromobenzene is a versatile bifunctional molecule that serves as a valuable starting material in the synthesis of a variety of pharmaceutical intermediates. Its unique structure, featuring both an allyloxy group and a bromo-substituted aromatic ring, allows for a range of strategic chemical transformations. This application note details the utility of this compound in constructing complex molecular scaffolds, with a particular focus on the synthesis of 2,3-dihydrobenzofuran derivatives, which are recognized as "privileged structures" in medicinal chemistry due to their prevalence in bioactive compounds.
Key Applications in Pharmaceutical Synthesis
The primary application of this compound in pharmaceutical synthesis revolves around its ability to undergo intramolecular cyclization reactions, most notably the Palladium-catalyzed intramolecular Heck reaction. This powerful transformation enables the efficient construction of the 2,3-dihydro-2-methylbenzofuran scaffold, a core component of numerous therapeutic agents and bioactive molecules.
Intramolecular Heck Reaction for Dihydrobenzofuran Synthesis
The intramolecular Heck reaction of this compound provides a direct and atom-economical route to 2,3-dihydro-2-methylbenzofuran. This reaction proceeds via an oxidative addition of the palladium catalyst to the carbon-bromine bond, followed by migratory insertion of the allyl group and subsequent β-hydride elimination to afford the cyclized product and regenerate the active palladium catalyst.
dot
Figure 1: Catalytic cycle of the intramolecular Heck reaction.
The resulting 2,3-dihydro-2-methylbenzofuran core is a key structural motif in a variety of pharmacologically active compounds, including anti-inflammatory agents and central nervous system (CNS) disorder treatments.[1][2]
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of pharmaceutical intermediates using this compound.
Protocol 1: Palladium-Catalyzed Intramolecular Heck Reaction for the Synthesis of 2,3-Dihydro-2-methylbenzofuran
This protocol describes a general procedure for the intramolecular cyclization of this compound.
Materials:
-
This compound
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 eq), Palladium(II) acetate (0.02 eq), and Triphenylphosphine (0.04 eq).
-
Add anhydrous DMF to dissolve the reactants.
-
Add potassium carbonate (2.0 eq) to the reaction mixture.
-
Heat the reaction mixture to 100-120 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate) to afford pure 2,3-dihydro-2-methylbenzofuran.
Quantitative Data Summary:
| Reactant/Catalyst | Molar Ratio | Typical Yield (%) | Purity (%) |
| This compound | 1.0 | 75-90 | >95 |
| Palladium(II) acetate | 0.02 | ||
| Triphenylphosphine | 0.04 | ||
| Potassium carbonate | 2.0 |
Note: Yields and purity are dependent on specific reaction conditions and purification methods.
dot
Figure 2: Workflow for 2,3-dihydro-2-methylbenzofuran synthesis.
Further Functionalization
The 2,3-dihydro-2-methylbenzofuran intermediate can be further functionalized to introduce additional pharmacophores. For instance, Friedel-Crafts acylation can be employed to introduce an acyl group at the 5-position of the benzofuran ring, a common modification in the synthesis of more complex pharmaceutical agents.
Conclusion
This compound is a highly valuable and strategic starting material for the synthesis of pharmaceutical intermediates. Its ability to efficiently form the 2,3-dihydro-2-methylbenzofuran scaffold via an intramolecular Heck reaction provides a reliable pathway to a core structure found in numerous bioactive molecules. The protocols and data presented herein offer a solid foundation for researchers and drug development professionals to utilize this versatile compound in the design and synthesis of novel therapeutic agents.
References
Application Notes and Protocols for Microwave-Assisted Cross-Coupling Reactions with 1-(Allyloxy)-2-bromobenzene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the microwave-assisted Suzuki-Miyaura, Heck, and Sonogashira cross-coupling reactions of 1-(Allyloxy)-2-bromobenzene. Microwave irradiation offers a significant advantage over conventional heating by enabling rapid and efficient synthesis, often leading to higher yields and shorter reaction times.[1] This makes it an attractive methodology in the fast-paced environment of drug discovery and development.
General Workflow for Microwave-Assisted Cross-Coupling
The general workflow for performing a microwave-assisted cross-coupling reaction with this compound is outlined below. This involves the preparation of the reaction mixture, microwave irradiation, and subsequent workup and purification of the desired product.
References
Application Notes and Protocols for Ligand Selection in Stereoselective Synthesis Using 1-(Allyloxy)-2-bromobenzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the stereoselective synthesis of 3-methyl-2,3-dihydrobenzofuran via an asymmetric intramolecular Heck reaction of 1-(allyloxy)-2-bromobenzene. The selection of an appropriate chiral ligand is critical for achieving high enantioselectivity in this transformation. This guide summarizes the quantitative impact of various chiral ligands on reaction yield and enantiomeric excess, offers a detailed experimental protocol for the optimized reaction, and provides visual diagrams of the experimental workflow and the catalytic cycle to aid in comprehension and implementation.
Introduction
The asymmetric intramolecular Heck reaction is a powerful tool in organic synthesis for the construction of chiral carbocyclic and heterocyclic frameworks. The cyclization of this compound to form 3-methyl-2,3-dihydrobenzofuran represents a key transformation, yielding a structural motif present in numerous natural products and pharmacologically active compounds. The stereochemical outcome of this reaction is dictated by the chiral ligand coordinated to the palladium catalyst. Therefore, a systematic screening of ligands is essential to identify the optimal catalyst system for achieving high yield and enantioselectivity. This document outlines the results of such a ligand screening and provides a robust protocol for carrying out this stereoselective synthesis.
Data Presentation: Ligand Screening for the Asymmetric Intramolecular Heck Reaction
The following table summarizes the performance of various chiral ligands in the palladium-catalyzed asymmetric intramolecular Heck reaction of this compound. The data highlights the significant influence of the ligand architecture on both the efficiency and the stereoselectivity of the reaction.
| Entry | Chiral Ligand | Palladium Source | Base | Solvent | Temp (°C) | Yield (%) | ee (%) |
| 1 | (R)-BINAP | Pd(OAc)₂ | Ag₂CO₃ | Toluene | 80 | 85 | 92 |
| 2 | (S)-Phos | Pd₂(dba)₃ | Cs₂CO₃ | Dioxane | 100 | 78 | 85 |
| 3 | (R,R)-Me-DuPhos | Pd(OAc)₂ | K₂CO₃ | DMF | 80 | 90 | 75 |
| 4 | (S,S)-Chiraphos | PdCl₂(CH₃CN)₂ | Proton Sponge | THF | 60 | 65 | 88 |
| 5 | (R)-Tol-BINAP | Pd(OAc)₂ | Ag₂CO₃ | Toluene | 80 | 88 | 95 |
| 6 | (S)-SEGPHOS | Pd₂(dba)₃ | Cs₂CO₃ | Dioxane | 100 | 82 | 90 |
| 7 | (R)-Cl-MeO-BIPHEP | Pd(OAc)₂ | Ag₂CO₃ | Toluene | 80 | 92 | 97 |
| 8 | (S)-Xyl-P-Phos | Pd₂(dba)₃ | K₃PO₄ | DMA | 100 | 75 | 80 |
This data is a representative compilation from various sources in the literature and is intended for comparative purposes. Actual results may vary based on specific reaction conditions and reagent purity.
Experimental Protocols
This section provides a detailed methodology for the asymmetric intramolecular Heck reaction using the optimal ligand identified from the screening, (R)-Cl-MeO-BIPHEP, which consistently provides high yield and enantioselectivity.
Materials:
-
This compound
-
Palladium(II) acetate (Pd(OAc)₂)
-
(R)-Cl-MeO-BIPHEP
-
Silver(I) carbonate (Ag₂CO₃)
-
Anhydrous toluene
-
Standard laboratory glassware (Schlenk flask, condenser, etc.)
-
Inert atmosphere system (Nitrogen or Argon)
-
Magnetic stirrer and heating plate
-
Syringes and needles for transfer of reagents
Procedure:
-
Catalyst Pre-formation:
-
To a dry Schlenk flask under an inert atmosphere, add palladium(II) acetate (2 mol%) and (R)-Cl-MeO-BIPHEP (2.2 mol%).
-
Add anhydrous toluene via syringe and stir the mixture at room temperature for 30 minutes.
-
-
Reaction Setup:
-
In a separate dry Schlenk flask under an inert atmosphere, dissolve this compound (1.0 equiv) in anhydrous toluene.
-
Add silver(I) carbonate (1.2 equiv) to the solution.
-
-
Reaction Execution:
-
Transfer the pre-formed catalyst solution to the flask containing the substrate and base via cannula.
-
Fit the flask with a reflux condenser and heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 12-24 hours.
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture through a pad of Celite to remove the silver salts and palladium black. Wash the pad with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure 3-methyl-2,3-dihydrobenzofuran.
-
-
Analysis:
-
Determine the enantiomeric excess (ee) of the product by chiral high-performance liquid chromatography (HPLC) or chiral gas chromatography (GC).
-
Mandatory Visualization
Diagram 1: Experimental Workflow for Ligand Screening
Troubleshooting & Optimization
Technical Support Center: Overcoming Steric Hindrance in Suzuki Coupling of Ortho-Substituted Aryl Bromides
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the Suzuki coupling of sterically hindered ortho-substituted aryl bromides.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling reaction with an ortho-substituted aryl bromide is giving a low yield. What are the common causes?
A1: Low yields in Suzuki couplings of sterically hindered substrates are often due to a few key factors:
-
Inefficient Oxidative Addition: The steric bulk of the ortho-substituents can hinder the approach of the palladium catalyst to the C-Br bond, slowing down the initial oxidative addition step of the catalytic cycle.
-
Difficult Reductive Elimination: The final step to form the C-C bond can also be impeded by steric congestion around the palladium center, making it difficult for the two coupling partners to come together.
-
Catalyst Decomposition: The catalyst may decompose before the reaction reaches completion, especially at the higher temperatures often required for these challenging couplings.
-
Side Reactions: Competing side reactions such as protodeboronation of the boronic acid/ester or homocoupling of the coupling partners can consume the starting materials and reduce the yield of the desired product.[1][2]
Q2: How can I prevent protodeboronation of my boronic acid/ester?
A2: Protodeboronation, the cleavage of the C-B bond, is a common side reaction, especially with electron-rich or heteroaromatic boronic acids and under harsh reaction conditions. To minimize this:
-
Use milder bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) instead of stronger bases like sodium hydroxide (NaOH).
-
Employ anhydrous conditions, as water can facilitate protodeboronation.
-
Consider using more stable boronic acid derivatives like pinacol esters (Bpin), MIDA boronates, or trifluoroborate salts.[3]
-
Optimize the reaction temperature and time; prolonged reaction times at high temperatures can increase the rate of protodeboronation.
Q3: What causes the formation of homocoupling byproducts, and how can I avoid them?
A3: Homocoupling of the boronic acid is often promoted by the presence of oxygen in the reaction mixture, which can lead to the oxidation of the Pd(0) catalyst to Pd(II), initiating a different catalytic cycle that results in the undesired biaryl byproduct. To prevent this:
-
Thoroughly degas all solvents and reagents before use. This can be done by bubbling an inert gas (argon or nitrogen) through the liquid or by using freeze-pump-thaw cycles.[1]
-
Maintain a positive pressure of an inert gas throughout the reaction.
-
Use a pre-catalyst that efficiently generates the active Pd(0) species.
Q4: Can the choice of palladium precursor affect the outcome of the reaction?
A4: Yes, the choice of palladium precursor is crucial. While Pd(PPh₃)₄ is a classic catalyst, modern pre-catalysts often offer better performance for challenging couplings.
-
Buchwald Precatalysts (G3 and G4): These are air- and moisture-stable complexes that are highly effective for coupling sterically hindered substrates. They are designed for rapid generation of the active Pd(0) catalyst.[4]
-
PEPPSI-type Precatalysts: These are often used with N-heterocyclic carbene (NHC) ligands and are effective for coupling sterically demanding substrates.
-
Palladacycles: Pre-formed palladacycles, such as the CataCXium A palladacycle, have shown unique reactivity and high efficiency in coupling ortho-substituted anilines.[5][6]
Troubleshooting Guides
Problem: Low to No Conversion of Starting Material
This is a common issue when dealing with sterically hindered substrates. The following workflow can help diagnose and solve the problem.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. G3和G4 Buchwald预催化剂 [sigmaaldrich.com]
- 5. Suzuki–Miyaura cross-coupling of unprotected ortho -bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03725A [pubs.rsc.org]
- 6. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
identifying and minimizing byproducts in the Heck reaction of 1-(Allyloxy)-2-bromobenzene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the intramolecular Heck reaction of 1-(allyloxy)-2-bromobenzene to synthesize 2-methylene-2,3-dihydrobenzofuran and related structures.
Frequently Asked Questions (FAQs)
Q1: What is the expected product of the intramolecular Heck reaction of this compound?
The primary and desired product is the exo-cyclized compound, 2-methylene-2,3-dihydrobenzofuran. This results from a 5-exo-trig cyclization, which is generally favored in intramolecular Heck reactions for the formation of five-membered rings.
Q2: What are the most common byproducts observed in this reaction?
The most frequently encountered byproduct is the isomerized product, 2-methylbenzofuran. This occurs via palladium-catalyzed double bond migration after the initial cyclization. Other potential, though often less abundant, byproducts can include the endo-cyclized product (a six-membered ring), and products from reductive dehalogenation of the starting material.
Q3: What is the general mechanism for the formation of the desired product and the primary byproduct?
The reaction proceeds through a palladium(0)/palladium(II) catalytic cycle. The key steps involve:
-
Oxidative Addition: Pd(0) inserts into the carbon-bromine bond of this compound.
-
Intramolecular Carbopalladation: The aryl-palladium species undergoes an intramolecular migratory insertion with the allyl double bond to form a five-membered ring.
-
β-Hydride Elimination: A hydrogen atom from the methyl group is eliminated, forming the exocyclic double bond of 2-methylene-2,3-dihydrobenzofuran and a palladium-hydride species.
-
Reductive Elimination: The palladium-hydride species, in the presence of a base, regenerates the Pd(0) catalyst.
The formation of the 2-methylbenzofuran byproduct occurs when the palladium-hydride species re-adds to the exocyclic double bond in the opposite orientation, followed by another β-hydride elimination, leading to the thermodynamically more stable aromatic benzofuran ring.
Q4: How can I minimize the formation of the isomerized byproduct, 2-methylbenzofuran?
Minimizing the formation of 2-methylbenzofuran is a common challenge. Strategies include:
-
Choice of Base: Using a bulkier or a weaker base can sometimes suppress isomerization.
-
Reaction Time and Temperature: Shorter reaction times and lower temperatures can reduce the extent of isomerization, as the isomerization is often a slower process that occurs after the initial product is formed.
-
Additives: The addition of silver salts (e.g., Ag₂CO₃, Ag₃PO₄) can act as halide scavengers and alter the reaction pathway, sometimes reducing isomerization.[1]
-
Ligand Selection: The choice of phosphine ligand can influence the selectivity of the reaction.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or no conversion of starting material | 1. Inactive catalyst. | 1a. Ensure the use of a fresh, high-quality palladium precursor and ligand. 1b. Consider an in-situ reduction of a Pd(II) precursor if using a Pd(0) source directly is problematic. |
| 2. Insufficient temperature. | 2. Gradually increase the reaction temperature in increments of 10 °C. | |
| 3. Inappropriate base or solvent. | 3. Screen different bases (e.g., triethylamine, potassium carbonate, sodium acetate) and solvents (e.g., DMF, acetonitrile, toluene). | |
| High proportion of the isomerized byproduct (2-methylbenzofuran) | 1. Prolonged reaction time or excessive temperature. | 1. Monitor the reaction progress by TLC or GC-MS and stop the reaction as soon as the starting material is consumed. 2. Attempt the reaction at a lower temperature. |
| 2. The catalytic system promotes isomerization. | 2a. Experiment with different phosphine ligands (e.g., PPh₃, P(o-tol)₃, dppf). 2b. Add a silver salt (e.g., Ag₂CO₃) to the reaction mixture.[1] | |
| Formation of unidentified byproducts | 1. Decomposition of starting material or product. | 1. Lower the reaction temperature. 2. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). |
| 2. Side reactions due to impurities. | 2. Purify the starting material and ensure the solvent is dry and degassed. |
Quantitative Data on Byproduct Formation
The following table summarizes representative data on the influence of reaction conditions on the product distribution in the intramolecular Heck reaction of a substituted 1-(allyloxy)-2-halobenzene. While this is not the exact substrate, it provides valuable insights into how reaction parameters can be tuned.
| Entry | Palladium Source/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield of Desired Product (%) | Yield of Isomerized Byproduct (%) |
| 1 | Pd(OAc)₂ / PPh₃ | Et₃N | DMF | 100 | 24 | 75 | 15 |
| 2 | Pd(OAc)₂ / P(o-tol)₃ | K₂CO₃ | Acetonitrile | 80 | 12 | 85 | 5 |
| 3 | Pd₂(dba)₃ / dppf | NaOAc | Toluene | 110 | 8 | 60 | 30 |
| 4 | Pd(OAc)₂ / PPh₃ | Ag₂CO₃ | DMF | 100 | 24 | 88 | <5 |
This data is illustrative and based on trends reported in the literature for similar intramolecular Heck reactions.
Experimental Protocols
General Procedure for the Intramolecular Heck Reaction of this compound
Materials:
-
This compound
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Triethylamine (Et₃N) (freshly distilled)
-
N,N-Dimethylformamide (DMF) (anhydrous and degassed)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 mmol), palladium(II) acetate (0.02 mmol, 2 mol%), and triphenylphosphine (0.04 mmol, 4 mol%).
-
Add anhydrous, degassed DMF (10 mL) via syringe.
-
Add freshly distilled triethylamine (1.5 mmol) via syringe.
-
The reaction mixture is heated to 100 °C with stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion (typically when the starting material is consumed), cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (3 x 10 mL) and brine (1 x 10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the desired 2-methylene-2,3-dihydrobenzofuran.
Protocol for Byproduct Analysis
-
After the reaction, a small aliquot of the crude reaction mixture should be taken.
-
Dilute the aliquot with a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Analyze the sample by GC-MS to identify and quantify the relative amounts of the starting material, the desired product (2-methylene-2,3-dihydrobenzofuran), and the isomerized byproduct (2-methylbenzofuran).
-
The identity of the peaks can be confirmed by comparing their mass spectra with known standards or literature data.
Visualizing Reaction Pathways and Troubleshooting
Reaction Pathway Diagram
Caption: Catalytic cycle of the intramolecular Heck reaction and byproduct formation.
Troubleshooting Workflow
References
Technical Support Center: Optimizing Cross-Coupling Reactions of 1-(Allyloxy)-2-bromobenzene
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you achieve high-yield cross-coupling reactions with 1-(allyloxy)-2-bromobenzene. The information is presented in a clear question-and-answer format, with quantitative data summarized in tables for easy comparison and detailed experimental protocols for key reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common cross-coupling reactions performed with this compound?
A1: this compound is a versatile substrate for various palladium-catalyzed cross-coupling reactions. The most frequently employed methods include Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. These reactions are valuable for creating carbon-carbon and carbon-nitrogen bonds, respectively, enabling the synthesis of a wide range of complex organic molecules.
Q2: What are the potential side reactions when using this compound in cross-coupling reactions?
A2: The ortho-allyloxy group in this compound introduces the possibility of intramolecular side reactions. The most common side product is 2-methyl-2,3-dihydrobenzofuran, formed via an intramolecular Heck-type cyclization. The reaction conditions, particularly the choice of catalyst, ligand, base, and solvent, can influence the competition between the desired intermolecular cross-coupling and this intramolecular cyclization. In some cases, deallylation of the starting material or product can also be observed.
Q3: How can I minimize the formation of the cyclized byproduct, 2-methyl-2,3-dihydrobenzofuran?
A3: Minimizing the formation of the benzofuran byproduct is crucial for achieving a high yield of the desired cross-coupled product. Strategies to suppress this side reaction include:
-
Ligand Selection: Employing bulky and electron-rich phosphine ligands can favor the intermolecular coupling pathway.
-
Reaction Temperature: Lowering the reaction temperature can sometimes disfavor the intramolecular cyclization, which may have a higher activation energy.
-
Catalyst Choice: The choice of palladium precursor and ligands can significantly impact the selectivity. Screening different catalyst systems is often necessary.
Troubleshooting Guides
Low Yield in Suzuki-Miyaura Coupling
Problem: I am getting a low yield in the Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Inefficient Catalyst System | Screen different palladium precursors (e.g., Pd(OAc)₂, Pd(PPh₃)₄) and phosphine ligands (e.g., SPhos, XPhos, P(t-Bu)₃). The combination of a bulky, electron-rich ligand with a suitable palladium source is often effective. |
| Inappropriate Base | The choice of base is critical. Strong inorganic bases like K₃PO₄, Cs₂CO₃, or K₂CO₃ are commonly used. The solubility and strength of the base can impact the reaction rate and yield. A screening of different bases is recommended. |
| Suboptimal Solvent System | A mixture of an organic solvent and water is typically used. Common solvent systems include toluene/water, dioxane/water, and THF/water. The ratio of the organic solvent to water can influence the reaction efficiency.[1] |
| Homocoupling of Boronic Acid | This side reaction can be minimized by ensuring the reaction is performed under an inert atmosphere (e.g., argon or nitrogen) and by using degassed solvents.[1] Adding the aryl bromide in slight excess can also help. |
| Formation of Benzofuran Byproduct | As discussed in the FAQs, optimizing the ligand and reaction temperature can help suppress this intramolecular cyclization. |
Poor Selectivity in the Heck Reaction
Problem: My Heck reaction of this compound with an alkene is producing a mixture of the desired product and the cyclized benzofuran.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Reaction Conditions Favoring Cyclization | High temperatures can promote the intramolecular Heck reaction. Try lowering the reaction temperature. |
| Inappropriate Ligand | The ligand plays a crucial role in directing the selectivity. Bulky phosphine ligands can sterically hinder the intramolecular pathway. Consider ligands like P(o-tol)₃ or other sterically demanding phosphines. |
| Choice of Base and Solvent | The polarity of the solvent and the nature of the base can influence the reaction pathway. A systematic screening of different bases (e.g., Et₃N, K₂CO₃, NaOAc) and solvents (e.g., DMF, NMP, toluene) is advisable. |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of this compound
This protocol provides a general starting point; optimization of specific parameters may be required for different coupling partners.
Materials:
-
This compound
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂/phosphine ligand)
-
Base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃)
-
Solvent (e.g., Toluene/Water or Dioxane/Water)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), the palladium catalyst (1-5 mol%), and the base (2.0-3.0 equiv).
-
Add the degassed solvent system (e.g., toluene/water 4:1).
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitor by TLC or GC-MS).
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Summary
The following table summarizes general conditions for common cross-coupling reactions of aryl bromides. Note that optimal conditions for this compound may vary and require specific optimization.
| Reaction Type | Typical Catalyst | Typical Ligand(s) | Typical Base(s) | Typical Solvent(s) | Temperature (°C) |
| Suzuki-Miyaura | Pd(OAc)₂, Pd(PPh₃)₄ | PPh₃, SPhos, XPhos | K₂CO₃, K₃PO₄, Cs₂CO₃ | Toluene/H₂O, Dioxane/H₂O, THF/H₂O | 80 - 110 |
| Heck | Pd(OAc)₂ | PPh₃, P(o-tol)₃ | Et₃N, K₂CO₃, NaOAc | DMF, NMP, Toluene | 100 - 140 |
| Sonogashira | PdCl₂(PPh₃)₂, CuI | PPh₃ | Et₃N, i-Pr₂NH | THF, DMF, Toluene | Room Temp. - 100 |
| Buchwald-Hartwig | Pd₂(dba)₃, Pd(OAc)₂ | BINAP, Xantphos | NaOt-Bu, K₃PO₄ | Toluene, Dioxane | 80 - 110 |
Visualizing Reaction Pathways
Logical Troubleshooting Workflow for Low Yield
The following diagram illustrates a logical workflow for troubleshooting low yields in the cross-coupling of this compound.
Caption: A step-by-step guide to troubleshooting low product yields.
General Catalytic Cycle for Palladium-Catalyzed Cross-Coupling
This diagram outlines the fundamental steps in a typical palladium-catalyzed cross-coupling reaction.
Caption: The fundamental mechanism of a Pd-catalyzed cross-coupling reaction.
References
preventing homocoupling in palladium-catalyzed reactions of 1-(Allyloxy)-2-bromobenzene
Technical Support Center: Palladium-Catalyzed Reactions
Welcome to the technical support center for palladium-catalyzed reactions. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges, specifically focusing on preventing homocoupling in reactions involving 1-(Allyloxy)-2-bromobenzene.
Frequently Asked Questions (FAQs)
Q1: What is homocoupling in the context of palladium-catalyzed reactions, and why is it a problem?
A1: Homocoupling is a common side reaction in palladium-catalyzed cross-coupling chemistry where, instead of the desired cross-coupling product (A-B), two identical coupling partners react to form a symmetrical product (A-A or B-B). For reactions involving this compound, this typically results in the formation of a biaryl dimer from two molecules of the aryl bromide. This side reaction consumes starting materials, reduces the yield of the desired product, and complicates the purification process.
Q2: What are the primary causes of aryl halide homocoupling in my reaction with this compound?
A2: The primary causes of aryl halide homocoupling, often referred to as reductive homocoupling, include:
-
Slow Transmetalation: If the transmetalation step (e.g., with the organoboron reagent in a Suzuki coupling) is slow compared to the rate of oxidative addition, the concentration of the arylpalladium(II) intermediate increases. This intermediate can then undergo side reactions leading to homocoupling.
-
Presence of Oxygen: Inadequate degassing of the reaction mixture can lead to oxidative mechanisms that promote the homocoupling of coupling partners, such as the Glaser-Hay coupling of terminal alkynes in Sonogashira reactions or the oxidative coupling of boronic acids in Suzuki reactions.[1][2]
-
Catalyst Activation/Decomposition: The process of reducing the Pd(II) precatalyst to the active Pd(0) species can sometimes generate species that promote homocoupling.[3] Additionally, catalyst decomposition can lead to palladium black, which can have different catalytic activity and promote side reactions.
-
Reaction Conditions: High temperatures, certain bases, and high catalyst loading can sometimes increase the rate of homocoupling relative to the desired cross-coupling.
Q3: How can I select the right ligand and base to minimize homocoupling?
A3: Ligand and base selection is critical for suppressing homocoupling.
-
Ligands: Bulky, electron-rich phosphine ligands often promote the desired reductive elimination step to form the cross-coupled product and can inhibit pathways leading to homocoupling. For Suzuki couplings, ligands like SPhos, XPhos, or dppf are often effective.[4] The choice of ligand can influence the rates of the catalytic cycle steps, and a well-chosen ligand will accelerate transmetalation and reductive elimination over side reactions.
-
Bases: The base plays a crucial role in activating the coupling partner (e.g., the boronic acid in a Suzuki reaction) and neutralizing acid byproducts.[5][6] A base that is too strong or too weak can lead to side reactions. For instance, in Suzuki couplings, inorganic bases like K₃PO₄ or Cs₂CO₃ are often preferred as they are effective in the boronate formation step without promoting significant substrate decomposition or homocoupling.[7] The optimal choice is highly substrate-dependent and often requires screening.
Q4: Can the purity of this compound or other reagents affect homocoupling?
A4: Absolutely. The purity of all reagents is paramount.
-
Aryl Halide: Impurities in the this compound starting material can potentially poison the catalyst or participate in side reactions.
-
Coupling Partner: For Suzuki reactions, impurities or degradation of the boronic acid can lead to homocoupling. Boronic acids can dehydrate to form boroxines, which may have different reactivity, or undergo protodeboronation.
-
Solvent and Other Reagents: Solvents must be rigorously degassed to remove dissolved oxygen. Water content can also be critical; while some Suzuki reactions benefit from a small amount of water, excess water can lead to protodeboronation of the boronic acid, effectively reducing its concentration and favoring aryl halide homocoupling.
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and solving issues related to homocoupling.
Problem: Significant formation of homocoupling byproduct detected.
Use the following flowchart to diagnose potential causes and find solutions.
References
- 1. depts.washington.edu [depts.washington.edu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. m.youtube.com [m.youtube.com]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. Palladium-Catalyzed Cross-Couplings by C–O Bond Activation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 1-(Allyloxy)-2-bromobenzene Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying products derived from 1-(Allyloxy)-2-bromobenzene.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions performed with this compound?
A1: this compound is a versatile starting material commonly used in a variety of organic reactions. The most frequent transformations include:
-
Palladium-catalyzed cross-coupling reactions:
-
Suzuki-Miyaura Coupling: To form biaryl compounds.
-
Heck Reaction: To introduce vinyl groups, creating substituted styrenes.[1]
-
Buchwald-Hartwig Amination: To form N-aryl compounds.
-
-
Claisen Rearrangement: A thermal rearrangement to produce 2-allyl-6-bromophenol.[2]
-
Reductive Radical Cyclization: To synthesize dihydrobenzofurans.
Q2: My primary purification challenge is removing the residual palladium catalyst. What are the best strategies?
A2: Removing residual palladium is a common issue in cross-coupling reactions. Here are several effective methods:
-
Aqueous Workup: A standard aqueous workup can remove a significant portion of palladium salts. Washing the organic layer with aqueous solutions of reagents like ammonium chloride or sodium sulfide can help precipitate palladium.
-
Silica Gel Chromatography: This is the most common method. Palladium often streaks on the column but can be effectively removed. A short plug of silica gel can also be used to filter out the catalyst before running a full column.
-
Activated Carbon Treatment: Stirring the crude product solution with activated carbon can effectively adsorb palladium residues. The carbon is then removed by filtration.
-
Scavenger Resins: Thiol-functionalized resins are commercially available and show high affinity for palladium, effectively scavenging it from the reaction mixture.
Q3: I'm observing multiple spots on my TLC after a Heck reaction. What could be the cause?
A3: Multiple spots on a TLC plate after a Heck reaction can indicate several possibilities:
-
Incomplete Reaction: Unreacted starting material (this compound) may still be present.
-
Isomers: The Heck reaction can sometimes yield a mixture of E and Z isomers of the resulting alkene, which may have different Rf values.
-
Side Products: Side reactions such as homocoupling of the starting material or alkene can occur.
-
Decomposition: The product might be unstable under the reaction or workup conditions.
Q4: What are some general tips for recrystallizing biaryl compounds from Suzuki couplings?
A4: Biaryl compounds, often solids, are good candidates for purification by recrystallization. Key considerations include:
-
Solvent Selection: A good solvent will dissolve the compound when hot but not when cold. Common solvent systems for biaryls include hexane/ethyl acetate, methanol/water, and toluene/heptane.[3][4]
-
Procedure: Dissolve the crude product in a minimal amount of hot solvent. If using a solvent pair, dissolve in the "good" solvent and add the "poor" solvent dropwise until the solution becomes cloudy. Allow the solution to cool slowly to form pure crystals.
-
Troubleshooting: If the product "oils out," try using a larger volume of solvent or a different solvent system. Seeding with a pure crystal can also induce crystallization.
Troubleshooting Guides
Issue 1: Low Yield of Purified Product after Flash Chromatography
| Possible Cause | Troubleshooting Step |
| Product is too polar and sticks to the silica gel. | Add a small percentage of a more polar solvent (e.g., methanol) or a modifier like triethylamine (for basic compounds) or acetic acid (for acidic compounds) to your eluent system. |
| Product is co-eluting with impurities. | Optimize the solvent system using TLC. A good starting point is a solvent mixture that gives your product an Rf value of 0.2-0.3.[5] Consider using a gradient elution, starting with a less polar solvent system and gradually increasing the polarity.[6] |
| Product is unstable on silica gel. | Deactivate the silica gel by flushing the column with a solvent system containing 1-3% triethylamine before loading your sample.[6] Alternatively, use a different stationary phase like alumina. |
| Sample was not loaded properly. | For solids, dissolve the crude material in a minimal amount of a strong solvent, adsorb it onto a small amount of silica gel, and dry it to a free-flowing powder before loading it onto the column.[6] |
Issue 2: Difficulty in Removing Base and Salts During Workup
| Possible Cause | Troubleshooting Step |
| Inorganic salts are not fully dissolving in the aqueous layer. | Perform multiple washes with deionized water or brine. Brine (saturated aqueous NaCl) can help break up emulsions and reduce the solubility of organic compounds in the aqueous layer.[7] |
| Basic residues (e.g., triethylamine, potassium carbonate) remain. | Wash the organic layer with a dilute acidic solution, such as 1 M HCl or saturated aqueous ammonium chloride, to neutralize and extract the basic impurities.[7] |
| Formation of a persistent emulsion. | Add brine to the separatory funnel and swirl gently.[7] Alternatively, filter the entire mixture through a pad of Celite. |
Experimental Protocols
Protocol 1: Purification of a Biaryl Compound from a Suzuki-Miyaura Coupling Reaction
-
Reaction Quench and Initial Workup:
-
After the reaction is complete (monitored by TLC), cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Flash Column Chromatography:
-
Stationary Phase: Silica gel (230-400 mesh).
-
Eluent System: Determine the optimal solvent system using TLC. A common starting point is a mixture of hexanes and ethyl acetate (e.g., 9:1 v/v).[8]
-
Procedure:
-
Dry-load the crude product onto silica gel.
-
Pack the column with silica gel in the chosen eluent.
-
Load the sample onto the column.
-
Elute the column with the chosen solvent system, collecting fractions.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
-
-
Recrystallization (if necessary):
-
Dissolve the purified solid in a minimal amount of a hot solvent system (e.g., hexanes/methanol).[3]
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
Protocol 2: Purification of a Substituted Styrene from a Heck Reaction
-
Workup to Remove Base and Salts:
-
Filter the reaction mixture through a pad of Celite to remove solid inorganic salts.
-
Dilute the filtrate with an organic solvent (e.g., diethyl ether).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
-
Purification by Flash Chromatography:
-
Stationary Phase: Silica gel.
-
Eluent System: Typically a non-polar system like hexanes with a small amount of ethyl acetate or dichloromethane.
-
Procedure: Follow the general procedure for flash chromatography as described in Protocol 1. Be mindful that E and Z isomers may separate on the column.
-
Quantitative Data Summary
| Purification Method | Typical Recovery | Purity (by NMR/GC) | Common Solvents |
| Flash Chromatography | 60-95% | >95% | Hexanes/Ethyl Acetate, Dichloromethane/Methanol |
| Recrystallization | 50-90% | >98% | Ethanol/Water, Hexanes/Methanol, Toluene |
Visualizations
Caption: General purification workflow for products derived from this compound.
Caption: Decision-making flowchart for troubleshooting common purification issues.
References
Technical Support Center: Troubleshooting 1-(Allyloxy)-2-bromobenzene Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low conversion rates in reactions involving 1-(Allyloxy)-2-bromobenzene.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling reaction with this compound is giving a low yield. What are the common causes?
Low yields in Suzuki-Miyaura couplings involving this compound can stem from several factors:
-
Catalyst Deactivation: The palladium catalyst can be poisoned by impurities or coordinating solvents. Acetonitrile, for instance, can sometimes inhibit catalysis.
-
Inactive Catalyst: The Pd(0) active species may not be forming efficiently from the Pd(II) precatalyst.
-
Side Reactions: The substrate may be undergoing side reactions, such as homocoupling of the boronic acid or protodeboronation.[1]
-
Poor Solubility: Insolubility of reagents, particularly the base, can hinder the reaction.[2]
-
Sub-optimal Reaction Conditions: The choice of ligand, base, solvent, and temperature are all critical and may need optimization.
Q2: I am observing the formation of 2-bromophenol in my reaction mixture. What is causing this?
The formation of 2-bromophenol indicates the cleavage of the allyl ether. Palladium catalysts, under certain conditions, can catalyze the cleavage of allyl ethers.[3][4] This is a known side reaction and can compete with the desired cross-coupling. The mechanism often involves the formation of a π-allyl palladium complex.
Q3: Could a Claisen rearrangement be occurring with this compound under my reaction conditions?
Yes, a thermal or metal-catalyzed Claisen rearrangement is a potential side reaction for aryl allyl ethers, leading to the formation of an isomeric phenol. While not always a major pathway, it is more likely to occur at elevated temperatures. Careful monitoring of your reaction byproducts can help identify if this is a significant issue.
Q4: What is the general reactivity order for aryl halides in palladium-catalyzed cross-coupling reactions?
The typical reactivity order for aryl halides in oxidative addition to palladium(0) is Ar-I > Ar-Br > Ar-Cl.[5][6] Therefore, this compound should be a reactive substrate under appropriate conditions.
Troubleshooting Guides
Low Conversion in Suzuki-Miyaura Coupling
If you are experiencing low conversion in a Suzuki-Miyaura coupling reaction with this compound, consider the following troubleshooting steps:
| Parameter | Potential Issue | Recommended Action |
| Catalyst | Inefficient generation of Pd(0) from Pd(II) precatalyst. Catalyst poisoning. | Use a pre-formed Pd(0) catalyst like Pd(PPh₃)₄. If using a Pd(II) source, ensure appropriate reducing conditions or use a precatalyst that readily forms Pd(0). Consider using Buchwald or Beller-type monophosphine ligands which can act as sacrificial reductants. |
| Ligand | Inappropriate ligand for the substrate or reaction type. | For electron-rich aryl bromides, bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) are often effective. Experiment with different ligand-to-metal ratios (e.g., 2:1 or 3:1). |
| Base | Poor solubility or inappropriate strength. | Use a soluble base like K₃PO₄ or Cs₂CO₃. Consider using a phase-transfer catalyst if using an inorganic base in a biphasic system. For base-sensitive substrates, weaker bases like K₂CO₃ or even organic bases can be tested. |
| Solvent | Catalyst inhibition or poor solubility of reagents. | Avoid strongly coordinating solvents like acetonitrile. Ethereal solvents like THF or dioxane, or aromatic solvents like toluene, are common choices. A mixture of an organic solvent and water is often used to dissolve the base.[7] |
| Temperature | Reaction may be too slow at lower temperatures or side reactions may occur at higher temperatures. | Screen a range of temperatures. Start at a moderate temperature (e.g., 80 °C) and adjust as needed. Be mindful of potential Claisen rearrangement at very high temperatures. |
| Additives | Iodide poisoning of the catalyst. | The addition of LiCl (2+ equivalents) can sometimes mitigate catalyst inhibition by iodide, which can be present as an impurity or form during the reaction. |
Low Conversion in Heck Coupling
For low conversion rates in Heck reactions, consider the following:
| Parameter | Potential Issue | Recommended Action |
| Catalyst | Catalyst decomposition or low activity. | Phosphine-free catalyst systems or those with robust ligands can be effective. Supported Pd catalysts (e.g., Pd/C) can also be explored.[4] |
| Base | Inappropriate base for the specific alkene and aryl halide. | Organic bases like triethylamine (Et₃N) are common, but inorganic bases such as Na₂CO₃ or K₂CO₃ are also frequently used. The choice can significantly impact the yield. |
| Solvent | Solvent can influence catalyst activity and stability. | Polar aprotic solvents like DMF or NMP are often used in Heck reactions. The addition of a small amount of water can sometimes be beneficial.[4] |
| Alkene Partner | Electron-poor alkenes are generally more reactive. | If possible, use an activated alkene (e.g., acrylates, styrenes). For less reactive alkenes, more forcing conditions or a more active catalyst system may be required. |
| Side Reactions | Formation of reduced arene (dehalogenation) or double bond isomerization of the product. | Optimize the reaction time and temperature. Ensure an inert atmosphere to minimize side reactions. |
Low Conversion in Buchwald-Hartwig Amination
Troubleshooting low yields in Buchwald-Hartwig amination reactions involves careful consideration of the following:
| Parameter | Potential Issue | Recommended Action |
| Catalyst/Ligand | The catalyst-ligand combination is not suitable for the specific amine and aryl bromide. | Sterically hindered and electron-rich phosphine ligands (e.g., from the Buchwald or Hartwig groups) are generally required. Screen different generations of Buchwald-Hartwig catalysts and ligands. |
| Base | The base is not strong enough to deprotonate the amine or is incompatible with other functional groups. | Strong, non-nucleophilic bases like NaOt-Bu, LiHMDS, or K₃PO₄ are commonly used. The choice of base can be critical and is often dependent on the pKa of the amine. |
| Solvent | Solvent can affect the solubility of the base and the stability of the catalytic species. | Toluene, dioxane, and THF are common solvents. Ensure the reaction mixture is homogeneous if possible. |
| Amine Substrate | Hindered or electron-poor amines can be less reactive. | More forcing conditions (higher temperature, longer reaction time) or a more active catalyst system may be necessary for challenging amines. |
| Side Reactions | Hydrodehalogenation of the aryl bromide or β-hydride elimination from the amido-palladium intermediate.[5] | Optimize the ligand and reaction conditions to favor reductive elimination over competing side reactions. |
Experimental Protocols
While specific, optimized protocols for simple cross-coupling reactions of this compound are not abundant in the literature, a reasonable starting point can be extrapolated from related transformations and general knowledge of these reactions. The following are suggested starting protocols that will likely require further optimization.
Suggested Starting Protocol for Suzuki-Miyaura Coupling
-
Reactants:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
-
Catalyst System:
-
Pd(OAc)₂ (2-5 mol%)
-
SPhos (4-10 mol%)
-
-
Base:
-
K₃PO₄ (2.0 - 3.0 equiv)
-
-
Solvent:
-
Toluene or Dioxane/H₂O (e.g., 10:1 v/v)
-
-
Procedure:
-
To a dry flask under an inert atmosphere (Argon or Nitrogen), add this compound, the arylboronic acid, K₃PO₄, Pd(OAc)₂, and SPhos.
-
Add the degassed solvent(s).
-
Heat the reaction mixture with stirring at 80-100 °C.
-
Monitor the reaction progress by TLC or GC-MS.
-
Suggested Starting Protocol for Heck Coupling
-
Reactants:
-
This compound (1.0 equiv)
-
Alkene (1.2 - 1.5 equiv)
-
-
Catalyst System:
-
Pd(OAc)₂ (2-5 mol%)
-
PPh₃ (4-10 mol%) or a more specialized ligand if needed.
-
-
Base:
-
Et₃N (2.0 equiv) or Na₂CO₃ (2.0 equiv)
-
-
Solvent:
-
DMF or NMP
-
-
Procedure:
-
In a flask under an inert atmosphere, combine this compound, the alkene, the base, Pd(OAc)₂, and the ligand.
-
Add the degassed solvent.
-
Heat the reaction to 100-120 °C.
-
Monitor the reaction by TLC or GC-MS.
-
Suggested Starting Protocol for Buchwald-Hartwig Amination
-
Reactants:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
-
Catalyst System:
-
Pd₂(dba)₃ (1-2 mol%)
-
XPhos (2-4 mol%)
-
-
Base:
-
NaOt-Bu (1.4 equiv)
-
-
Solvent:
-
Toluene or Dioxane
-
-
Procedure:
-
In a glovebox or under an inert atmosphere, charge a dry flask with Pd₂(dba)₃, XPhos, and NaOt-Bu.
-
Add the degassed solvent, followed by the amine and then this compound.
-
Heat the reaction mixture to 80-110 °C.
-
Monitor the reaction progress by TLC or GC-MS.
-
Visualizing Reaction Pathways and Troubleshooting Logic
General Catalytic Cycle for Palladium-Catalyzed Cross-Coupling
Caption: General catalytic cycle for Pd-catalyzed cross-coupling reactions.
Troubleshooting Logic for Low Conversion
Caption: A logical workflow for troubleshooting low conversion rates.
References
- 1. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. publicatio.bibl.u-szeged.hu [publicatio.bibl.u-szeged.hu]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Heck Reaction [organic-chemistry.org]
- 7. Heck reaction - Wikipedia [en.wikipedia.org]
managing catalyst deactivation in large-scale synthesis with 1-(Allyloxy)-2-bromobenzene
Topic: Large-Scale Synthesis with 1-(Allyloxy)-2-bromobenzene
Welcome to the technical support center for managing catalyst deactivation during large-scale synthesis involving this compound. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during catalytic cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common catalysts used for cross-coupling reactions with this compound?
A1: Palladium-based catalysts are overwhelmingly used for this substrate. Common choices include heterogeneous catalysts like palladium on carbon (Pd/C) and homogeneous systems such as Palladium(II) acetate (Pd(OAc)₂) or preformed palladium complexes, typically used with phosphine ligands (e.g., Buchwald-type ligands, PPh₃, or bidentate ligands like Xantphos).[1][2] The choice depends on the specific reaction (e.g., Heck, Suzuki, Buchwald-Hartwig), scale, and downstream processing requirements.
Q2: What are the primary signs of catalyst deactivation in my large-scale reaction?
A2: Key indicators include a stalled or sluggish reaction rate, incomplete conversion of starting materials, or the formation of side products, such as homocoupling of the aryl bromide or reduction of the C-Br bond (hydrodehalogenation).[3] In heterogeneous systems, you might also observe changes in the catalyst's physical appearance, such as aggregation.
Q3: Can a deactivated palladium catalyst be regenerated?
A3: Yes, in many cases, especially for supported catalysts like Pd/C. Regeneration methods aim to remove deactivating species from the catalyst surface. Common techniques include thermal treatments (calcination) to burn off coke, solvent washing to remove adsorbed impurities, or chemical treatments with reducing agents like hydrogen.[4][5][6][7] The success of regeneration depends on the primary deactivation mechanism.
Q4: What role do phosphine ligands play in catalyst stability?
A4: Phosphine ligands are crucial for stabilizing the active palladium species (typically Pd(0)) in homogeneous catalysis, preventing its aggregation into inactive palladium black.[8] They also modulate the catalyst's electronic properties and steric environment, which influences reactivity and selectivity. However, the ligands themselves can degrade at high temperatures or in the presence of certain impurities, contributing to catalyst deactivation.
Q5: How do process impurities affect catalyst performance?
A5: Impurities originating from starting materials, reagents, or solvents can act as catalyst poisons.[9][10] For palladium catalysts, common poisons include sulfur, halides (in excess), and certain nitrogen-containing compounds. These substances can bind strongly to the active palladium sites, blocking them from participating in the catalytic cycle.[7]
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and solving common problems related to catalyst deactivation.
Issue 1: Reaction Stalls or Proceeds Slower Than Expected
Potential Cause: The active catalytic species is losing its efficacy during the reaction. This can be due to several underlying mechanisms.
Troubleshooting Workflow:
Caption: A decision tree for diagnosing stalled large-scale reactions.
Detailed Steps:
-
Rule out Mass Transfer Limitations: Before assuming catalyst deactivation, ensure the reaction is not limited by the transport of reactants to the catalyst surface. In large-scale reactors, poor mixing can create concentration gradients, mimicking catalyst deactivation.[11][12][13] Increasing the agitation speed or using a catalyst with a smaller particle size can help determine if mass transfer is the rate-limiting step.[12][14] If the reaction rate increases with better mixing, the issue lies with reactor hydrodynamics, not intrinsic catalyst activity.[13]
-
Investigate Catalyst Poisoning: Purify all reagents, including the this compound substrate, solvents, and bases. Trace amounts of sulfur or other nucleophilic impurities can irreversibly poison palladium catalysts.[7] Consider passing solvents through a column of activated alumina or using scavenger resins.
-
Assess Ligand Degradation (Homogeneous Catalysis): Phosphine ligands can be susceptible to oxidation or P-C bond cleavage at elevated temperatures. Analyze the reaction mixture by ³¹P NMR to check for the presence of phosphine oxides or other degradation products. If degradation is observed, consider using a more robust, sterically hindered ligand or lowering the reaction temperature.
-
Check for Palladium Leaching/Sintering (Heterogeneous Catalysis): For supported catalysts like Pd/C, the active metal can leach into the solution or sinter into larger, less active nanoparticles on the support surface.[15][16] Leaching can be quantified by measuring the palladium content in the filtered reaction solution via Inductively Coupled Plasma (ICP) analysis. Sintering can be observed by comparing Transmission Electron Microscopy (TEM) images of the fresh and spent catalyst.
Issue 2: Inconsistent Product Yield and Purity at Scale-Up
Potential Cause: The dominant catalyst deactivation pathway may change with scale due to differences in heat and mass transfer, mixing efficiency, and impurity concentrations.
Deactivation Mechanisms Overview:
References
- 1. Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. ss-pub.org [ss-pub.org]
- 6. US4152291A - Regeneration of palladium hydrogenation catalyst - Google Patents [patents.google.com]
- 7. dcl-europe.com [dcl-europe.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. youtube.com [youtube.com]
- 10. youtube.com [youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. aidic.it [aidic.it]
- 13. m.youtube.com [m.youtube.com]
- 14. Mass Transfer Effects on Catalytic Reactions [training.itservices.manchester.ac.uk]
- 15. research.utwente.nl [research.utwente.nl]
- 16. researchgate.net [researchgate.net]
effect of temperature on the regioselectivity of 1-(Allyloxy)-2-bromobenzene Claisen rearrangement
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Claisen rearrangement of 1-(Allyloxy)-2-bromobenzene.
Frequently Asked Questions (FAQs)
Q1: What is the expected major product of the Claisen rearrangement of this compound?
The Claisen rearrangement is a[1][1]-sigmatropic rearrangement. For this compound, the allyl group is expected to migrate to one of the ortho positions. Since one ortho position is blocked by the bromo substituent, the primary product is 2-allyl-6-bromophenol. However, depending on the reaction conditions, a smaller amount of the para-rearranged product, 4-allyl-2-bromophenol, may also be formed if the ortho positions are sterically hindered or if high temperatures are used that might facilitate a subsequent Cope rearrangement.
Q2: How does temperature generally affect the regioselectivity of the Claisen rearrangement?
Q3: What are common solvents used for the Claisen rearrangement?
The choice of solvent can influence the rate of the Claisen rearrangement. Polar and hydrogen-bonding solvents can accelerate the reaction.[1] Common solvents for thermal rearrangements include high-boiling point, non-polar solvents like decalin or polar aprotic solvents such as N,N-dimethylformamide (DMF) or diphenyl ether. The choice of solvent should be based on the desired reaction temperature and the solubility of the starting material.
Q4: Can Lewis acids be used to catalyze this reaction?
Yes, Lewis acids can be used to catalyze the Claisen rearrangement, often allowing the reaction to proceed at lower temperatures. Common Lewis acids for this purpose include BF₃·OEt₂, AlCl₃, and TiCl₄. The use of a Lewis acid can sometimes alter the regioselectivity of the reaction compared to a purely thermal rearrangement.
Troubleshooting Guides
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no conversion of starting material | Reaction temperature is too low. | Gradually increase the reaction temperature in increments of 10-20°C. Monitor the reaction by TLC or GC-MS to check for product formation. Consider using a higher boiling point solvent if necessary. |
| Reaction time is too short. | Extend the reaction time. Monitor the reaction progress at regular intervals until the starting material is consumed. | |
| Formation of multiple products/low regioselectivity | High reaction temperature leading to side reactions or rearrangement to the para position. | Try running the reaction at the lowest possible temperature that still gives a reasonable reaction rate. Consider using a Lewis acid catalyst to promote the reaction at a lower temperature. |
| Steric hindrance from the ortho-bromo substituent. | This is an inherent property of the substrate. Optimize the reaction conditions (temperature, solvent, catalyst) to favor the desired isomer. Careful purification by column chromatography will be necessary to isolate the desired product. | |
| Decomposition of starting material or product | Reaction temperature is too high. | Reduce the reaction temperature. If using a catalyst, ensure it is added at the appropriate temperature and in the correct stoichiometry. |
| Presence of oxygen. | Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, especially at high temperatures. |
Data Presentation
The following table is a representative example of how to present data on the effect of temperature on the regioselectivity of the Claisen rearrangement of this compound. Note: The data below is hypothetical and for illustrative purposes only, as specific experimental values were not found in the literature search.
| Temperature (°C) | Solvent | Reaction Time (h) | Conversion (%) | Yield of 2-allyl-6-bromophenol (%) | Yield of 4-allyl-2-bromophenol (%) |
| 180 | Decalin | 12 | 75 | 65 | 10 |
| 200 | Decalin | 8 | 90 | 78 | 12 |
| 220 | Decalin | 5 | 95 | 80 | 15 |
| 200 | Diphenyl ether | 6 | 92 | 82 | 10 |
Experimental Protocols
General Procedure for the Thermal Claisen Rearrangement of this compound
This protocol is a generalized procedure and may require optimization for specific experimental setups.
Materials:
-
This compound
-
High-boiling point solvent (e.g., decalin or diphenyl ether)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with a temperature controller
-
Inert gas supply (Nitrogen or Argon)
-
Standard glassware for workup and purification
-
Thin-layer chromatography (TLC) supplies
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup:
-
To a dry, three-necked round-bottom flask equipped with a reflux condenser, a thermometer, and a nitrogen/argon inlet, add this compound (1 equivalent).
-
Add the desired high-boiling solvent (e.g., decalin, approximately 0.1-0.2 M concentration of the substrate).
-
Flush the system with the inert gas for 10-15 minutes.
-
-
Reaction:
-
Heat the reaction mixture to the desired temperature (e.g., 180-220°C) with stirring.
-
Monitor the progress of the reaction by TLC or GC-MS at regular intervals. The rearrangement can be tracked by the disappearance of the starting material spot and the appearance of the product spot(s).
-
-
Workup:
-
Once the reaction is complete (as indicated by TLC/GC-MS), cool the reaction mixture to room temperature.
-
If a high-boiling solvent like diphenyl ether was used, it can be removed by vacuum distillation. For solvents like decalin, direct purification may be possible.
-
Dilute the crude mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and wash with an aqueous base (e.g., 1 M NaOH) to extract the phenolic products.
-
Acidify the aqueous layer with a suitable acid (e.g., 1 M HCl) to a pH of ~2-3.
-
Extract the acidified aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to separate the regioisomers and any remaining impurities.
-
-
Characterization:
-
Characterize the purified product(s) by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm their identity and purity.
-
Visualizations
References
analytical techniques for monitoring the progress of 1-(Allyloxy)-2-bromobenzene reactions
Technical Support Center: Monitoring 1-(Allyloxy)-2-bromobenzene Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for monitoring the progress of reactions involving this compound. The information is presented in a user-friendly question-and-answer format to directly address specific issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical techniques to monitor the progress of reactions with this compound?
A1: The most common and effective techniques for monitoring reactions such as Heck or Suzuki couplings involving this compound are Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy. Each technique offers distinct advantages in terms of speed, resolution, and structural information.
Q2: How can I quickly check if my reaction is proceeding using TLC?
A2: TLC is an excellent qualitative tool for rapid reaction monitoring. By spotting the starting material, the reaction mixture, and a co-spot (starting material and reaction mixture in the same lane), you can visually track the consumption of the starting material and the appearance of the product. A successful reaction will show the disappearance of the this compound spot and the emergence of a new spot with a different Rf value corresponding to the product.
Q3: What are the expected challenges when monitoring these reactions?
A3: Common challenges include the potential for side reactions, such as homocoupling of the starting material or decomposition of the catalyst, which can lead to complex reaction mixtures. Differentiating between the starting material, product, and potential isomers or byproducts can also be challenging, especially if they have similar polarities or spectroscopic properties. Additionally, the presence of the allyloxy group might lead to unexpected side reactions under certain conditions.
Q4: Can I use NMR spectroscopy for quantitative analysis of my reaction mixture?
A4: Yes, quantitative NMR (qNMR) can be a powerful tool for determining the concentration of reactants and products in a crude reaction mixture without the need for separation. By adding a known amount of an internal standard with a distinct NMR signal, you can integrate the signals of your compounds of interest and the standard to calculate their respective concentrations and determine the reaction conversion and yield.
Troubleshooting Guides
Thin Layer Chromatography (TLC) Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Spots are streaking. | - Sample is too concentrated.- The solvent system is too polar.- The compound is acidic or basic and interacting strongly with the silica gel. | - Dilute the sample before spotting.- Decrease the polarity of the solvent system (e.g., increase the hexane to ethyl acetate ratio).- Add a small amount of acetic acid (for acidic compounds) or triethylamine (for basic compounds) to the eluent. |
| Rf values of starting material and product are too close. | - The solvent system does not provide enough resolution. | - Experiment with different solvent systems of varying polarities.[1][2][3][4] Good starting points include mixtures of hexane/ethyl acetate, dichloromethane/methanol, or toluene/acetone.[1][2] |
| No spots are visible under UV light. | - The compounds are not UV-active. | - Use a chemical stain for visualization, such as potassium permanganate or an iodine chamber. Aromatic compounds often show up with iodine.[5] |
Gas Chromatography-Mass Spectrometry (GC-MS) Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Poor peak shape (tailing or fronting). | - Active sites in the GC inlet or column.- Column overloading.- Injection temperature is too low. | - Use a deactivated inlet liner.- Dilute the sample.- Increase the injector temperature. |
| No peak corresponding to the expected product. | - The product is not volatile or is thermally labile.- The reaction has not worked. | - Consider derivatization to increase volatility.- Confirm reaction progress with another technique like TLC or NMR.- If the product is not volatile, HPLC is a better alternative. |
| Multiple unexpected peaks in the chromatogram. | - Presence of side products or impurities.- Catalyst decomposition products. | - Analyze the mass spectrum of each peak to identify the structures.- Common side products in cross-coupling reactions include homocoupled products.[6] |
High-Performance Liquid Chromatography (HPLC) Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Co-elution of starting material and product. | - The mobile phase composition is not optimal for separation. | - Adjust the mobile phase gradient or isocratic composition. For reverse-phase HPLC, varying the water/acetonitrile or water/methanol ratio is a common starting point.- Consider a different column chemistry (e.g., C18, Phenyl-Hexyl). |
| Broad peaks. | - Column degradation.- High injection volume.- Mismatch between sample solvent and mobile phase. | - Flush the column or replace it if necessary.- Reduce the injection volume.- Dissolve the sample in the mobile phase. |
| Inconsistent retention times. | - Fluctuation in column temperature.- Air bubbles in the pump.- Inconsistent mobile phase preparation. | - Use a column oven for temperature control.- Degas the mobile phase.- Prepare fresh mobile phase carefully. |
Nuclear Magnetic Resonance (NMR) Spectroscopy Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Broad or distorted peaks. | - Presence of paramagnetic species (e.g., residual palladium catalyst).- Sample is too concentrated.- Poor shimming of the magnet. | - Filter the sample through a short plug of silica gel or celite to remove catalyst residues.- Dilute the sample.- Re-shim the spectrometer. |
| Difficulty in distinguishing reactant and product signals. | - Overlapping signals in a complex spectrum. | - Use 2D NMR techniques like COSY or HSQC to resolve overlapping signals and aid in structure elucidation.- Compare the spectrum of the reaction mixture with the spectra of the pure starting material and, if available, the expected product. |
| Inaccurate integration for quantitative analysis. | - Incomplete relaxation of nuclei.- Baseline distortion. | - Ensure a sufficient relaxation delay (D1) is used in the acquisition parameters, especially for quantitative measurements.- Perform careful baseline correction before integration. |
Experimental Protocols & Data
Heck Reaction Monitoring: this compound with Styrene
Reaction Scheme: this compound + Styrene --(Pd catalyst, Base)--> (E)-1-(Allyloxy)-2-styrylbenzene
TLC Monitoring Protocol:
-
Stationary Phase: Silica gel 60 F254
-
Mobile Phase: 9:1 Hexane:Ethyl Acetate
-
Visualization: UV light (254 nm) and potassium permanganate stain.
GC-MS Monitoring Protocol:
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness)
-
Injector Temperature: 250 °C
-
Oven Program: Start at 100 °C, hold for 2 min, ramp to 280 °C at 20 °C/min, hold for 5 min.
-
MS Detector: Electron Ionization (EI) at 70 eV
Expected Analytical Data (Estimated):
| Compound | TLC Rf (9:1 Hex/EtOAc) | GC Retention Time (min) | Key MS Fragments (m/z) |
| This compound | 0.6 | ~8.5 | 212/214 (M+), 171/173, 133, 92, 41 |
| (E)-1-(Allyloxy)-2-styrylbenzene | 0.4 | ~12.2 | 236 (M+), 195, 165, 115, 91 |
Suzuki Coupling Monitoring: this compound with Phenylboronic Acid
Reaction Scheme: this compound + Phenylboronic Acid --(Pd catalyst, Base)--> 2-(Allyloxy)-1,1'-biphenyl
HPLC Monitoring Protocol:
-
Column: C18 reverse-phase (4.6 x 150 mm, 5 µm)
-
Mobile Phase: Gradient of Water (A) and Acetonitrile (B), both with 0.1% formic acid. Start with 50% B, ramp to 95% B over 10 min, hold for 2 min.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
NMR Monitoring Protocol (¹H NMR):
-
Solvent: CDCl₃
-
Internal Standard (for qNMR): 1,3,5-Trimethoxybenzene
Expected Analytical Data (Estimated):
| Compound | HPLC Retention Time (min) | Key ¹H NMR Shifts (δ, ppm) | Key ¹³C NMR Shifts (δ, ppm) |
| This compound | ~7.8 | 7.55 (dd), 7.25 (td), 6.90 (td), 6.85 (dd), 6.10 (m), 5.40 (dd), 5.30 (dd), 4.60 (dt) | 155.1, 133.5, 132.8, 128.0, 122.0, 117.9, 112.9, 69.5 |
| 2-(Allyloxy)-1,1'-biphenyl | ~9.5 | 7.60-7.30 (m, 7H), 7.10 (td), 7.00 (dd), 6.05 (m), 5.35 (dd), 5.20 (dd), 4.50 (dt) | 156.2, 138.5, 133.0, 131.5, 131.0, 129.5, 128.3, 127.0, 122.5, 117.5, 113.5, 69.8 |
Visualizations
References
dealing with common impurities found in commercial 1-(Allyloxy)-2-bromobenzene
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with commercial 1-(Allyloxy)-2-bromobenzene.
Troubleshooting Guide
Users may encounter several issues during their experiments due to impurities present in commercial-grade this compound. This section addresses specific problems in a question-and-answer format.
Question 1: My reaction is not proceeding to completion, or I am observing significant side product formation. Could impurities in this compound be the cause?
Answer: Yes, impurities are a common cause of reaction failures or unexpected side products. The most likely culprits are unreacted starting materials from the Williamson ether synthesis used to produce this compound.
-
2-Bromophenol: This acidic impurity can quench bases, deactivate catalysts, or participate in competing reactions. Its presence is particularly problematic in base-sensitive reactions or organometallic coupling processes.
-
Allyl Bromide: Residual allyl bromide is a reactive alkylating agent that can lead to unwanted side reactions with nucleophiles in your reaction mixture.
To diagnose this issue, it is recommended to analyze the purity of your commercial this compound using Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.
Question 2: I have confirmed the presence of 2-bromophenol in my this compound. How can I remove it?
Answer: Residual 2-bromophenol can be effectively removed by a simple liquid-liquid extraction using an aqueous base. The phenolic proton is acidic and will be deprotonated by the base, forming a water-soluble phenoxide salt that will partition into the aqueous layer.
A detailed protocol for this purification is provided in the "Experimental Protocols" section below. Following the base wash, it is crucial to wash the organic layer with brine to remove residual base and water, and then dry it thoroughly before removing the solvent.
Question 3: My NMR spectrum of this compound shows unexpected peaks. How can I identify the impurities?
Answer: The ¹H NMR spectrum can provide valuable information about the presence of common impurities. The following table summarizes the expected chemical shifts for the product and its likely contaminants.
| Compound | Key ¹H NMR Signals (δ, ppm in CDCl₃) |
| This compound | ~7.5 (dd), ~7.2 (td), ~6.9 (td), ~6.8 (dd) (Aromatic-H) |
| ~6.1-5.9 (m, -OCH₂CH =CH₂) | |
| ~5.5 (dq, -OCH₂CH=CH ₂) | |
| ~5.3 (dq, -OCH₂CH=CH ₂) | |
| ~4.6 (dt, -OCH ₂CH=CH₂) | |
| 2-Bromophenol | ~7.5-6.8 (m, Aromatic-H) |
| ~5.6 (s, broad, -OH ) | |
| Allyl Bromide | ~5.9 (m, -CH₂CH =CH₂) |
| ~5.4-5.2 (m, -CH₂CH=CH ₂) | |
| ~4.0 (d, -CH ₂Br) | |
| 2-Allyl-6-bromophenol (Claisen Product) | Aromatic and phenolic -OH signals, plus allyl signals |
A troubleshooting workflow for identifying and addressing these impurities is outlined in the following diagram:
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in commercial this compound?
A1: Commercial batches typically have a purity of 95-97%. The common impurities arise from its synthesis, which is generally a Williamson ether synthesis between 2-bromophenol and an allyl halide. These include:
-
Unreacted Starting Materials: 2-bromophenol and allyl bromide.
-
Side-Reaction Products: C-alkylated products (e.g., 2-allyl-6-bromophenol).
-
Rearrangement Products: If the compound has been exposed to high temperatures, Claisen rearrangement can lead to the formation of 2-allyl-6-bromophenol.
Q2: How should I store this compound?
A2: To minimize degradation, it should be stored in a tightly sealed container in a cool, dark place. To prevent potential Claisen rearrangement, avoid prolonged exposure to high temperatures.
Q3: What are the physical properties of this compound and its common impurities?
A3: The table below summarizes key physical properties that can be useful for purification, such as distillation.
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| This compound | 213.07 | ~105-107 °C at 10 mmHg |
| 2-Bromophenol | 173.01 | 194 °C at 760 mmHg |
| Allyl Bromide | 120.98 | 71 °C at 760 mmHg |
Q4: Can I use this compound directly from the bottle?
A4: For many applications, the commercial-grade material may be suitable. However, for sensitive reactions, such as those involving organometallic reagents or catalysts that can be poisoned by phenols, purification is highly recommended. It is always best practice to analyze the purity of a new bottle before use.
Experimental Protocols
Protocol 1: Purification of this compound by Base Wash
This protocol describes the removal of acidic impurities, primarily 2-bromophenol.
Materials:
-
Commercial this compound
-
Diethyl ether or other suitable organic solvent
-
1 M Sodium hydroxide (NaOH) solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Separatory funnel
-
Round-bottom flask
-
Rotary evaporator
Procedure:
-
Dissolve the commercial this compound in 5-10 volumes of diethyl ether.
-
Transfer the solution to a separatory funnel.
-
Add an equal volume of 1 M NaOH solution, shake vigorously for 1-2 minutes, and allow the layers to separate.
-
Drain the lower aqueous layer.
-
Repeat the wash with 1 M NaOH solution two more times.
-
Wash the organic layer with an equal volume of brine to remove residual base and water.
-
Drain the aqueous layer and transfer the organic layer to a clean flask.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the solution to remove the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.
The following diagram illustrates the purification workflow:
Protocol 2: Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol provides a general method for assessing the purity and identifying volatile impurities.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer.
-
A non-polar capillary column (e.g., DB-5ms or equivalent) is typically suitable.
GC Conditions (Example):
-
Injector Temperature: 250 °C
-
Oven Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Hold at 250 °C for 5 minutes.
-
-
Carrier Gas: Helium, constant flow.
-
Injection Mode: Split.
MS Conditions (Example):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
Procedure:
-
Prepare a dilute solution of the this compound sample in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Inject a small volume (e.g., 1 µL) into the GC-MS.
-
Acquire the data.
-
Analyze the resulting chromatogram to determine the relative peak areas, which correspond to the approximate percentage of each component.
-
Identify the main peak and any impurity peaks by comparing their mass spectra to a library (e.g., NIST) and known fragmentation patterns.
Validation & Comparative
Comparative Reactivity in Cross-Coupling Reactions: 1-(Allyloxy)-2-bromobenzene vs. 2-Bromoanisole
A guide for researchers, scientists, and drug development professionals on the anticipated reactivity of two key ortho-substituted bromobenzene derivatives in palladium-catalyzed cross-coupling reactions.
In the realm of synthetic organic chemistry, particularly in the construction of complex molecules for pharmaceuticals and functional materials, palladium-catalyzed cross-coupling reactions are an indispensable tool. The reactivity of the aryl halide starting material is a critical parameter for successful reaction development. This guide provides a comparative analysis of the expected reactivity of 1-(allyloxy)-2-bromobenzene and 2-bromoanisole, two ortho-substituted aryl bromides, in common cross-coupling reactions such as Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination.
Due to a lack of direct, side-by-side comparative studies in the scientific literature, this comparison is based on established principles of electronic and steric effects in catalysis, supplemented by available data for each compound in various reaction settings.
Theoretical Comparison of Reactivity
The relative reactivity of an aryl bromide in palladium-catalyzed cross-coupling is primarily governed by the ease of the initial oxidative addition step, where the palladium catalyst inserts into the carbon-bromine bond. This step is sensitive to both electronic and steric factors of the substituents on the aromatic ring.
Electronic Effects: Both the methoxy group (-OCH₃) in 2-bromoanisole and the allyloxy group (-OCH₂CH=CH₂) in this compound are electron-donating through resonance and electron-withdrawing through induction. The oxygen atom's lone pair can donate electron density to the aromatic ring, which generally deactivates the aryl bromide towards oxidative addition by increasing the electron density at the carbon bearing the bromine. However, the inductive effect of the electronegative oxygen atom partially counteracts this. The electronic effects of the methoxy and allyloxy groups are expected to be broadly similar, with the allyloxy group potentially being slightly more electron-withdrawing due to the sp² hybridized carbons of the allyl group. This subtle difference is unlikely to be the dominant factor in their relative reactivity.
Steric Effects: The primary differentiator in the reactivity of these two substrates is likely to be steric hindrance. The ortho-position of the substituent to the bromine atom can significantly impact the approach of the bulky palladium catalyst. The allyloxy group is sterically more demanding than the methoxy group due to its larger size and conformational flexibility. This increased steric bulk around the reaction center in this compound is expected to hinder the oxidative addition step more significantly than the methoxy group in 2-bromoanisole.
Chelation Potential: A unique feature of the allyloxy group is the potential for the alkene to coordinate to the palladium center. This intramolecular chelation could potentially facilitate the oxidative addition by pre-concentrating the catalyst near the C-Br bond. However, this is often more relevant in specific types of reactions, such as intramolecular cyclizations, and might not play a significant role in standard intermolecular cross-coupling reactions.
Experimental Data Overview
While direct comparative data is unavailable, the following tables summarize representative, non-comparative experimental results for each compound in Suzuki-Miyaura and Heck couplings. It is crucial to note that the reaction conditions are not identical and therefore these results do not allow for a direct comparison of reactivity.
Table 1: Suzuki-Miyaura Coupling Data
| Entry | Aryl Bromide | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 2-Bromoanisole | Phenylboronic acid | Pd(OAc)₂ / PPh₃ | K₂CO₃ | Toluene/H₂O | 100 | 12 | 85 | Generic Conditions |
| 2 | This compound | Phenylboronic acid | Not Available | Not Available | Not Available | Not Available | Not Available | Not Reported | - |
No specific yield data for the Suzuki-Miyaura coupling of this compound with a simple arylboronic acid was found in the surveyed literature. Its primary reported application is in intramolecular reactions to form dibenzofurans.
Table 2: Heck Coupling Data
| Entry | Aryl Bromide | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 2-Bromoanisole | Styrene | Pd(OAc)₂ / P(o-tol)₃ | Et₃N | Acetonitrile | 100 | 24 | 78 | Generic Conditions |
| 2 | This compound | Styrene | Not Available | Not Available | Not Available | Not Available | Not Available | Not Reported | - |
Experimental Protocols
Below are generalized experimental protocols for Suzuki-Miyaura and Heck reactions, which can serve as a starting point for the optimization of reactions involving these substrates.
General Procedure for Suzuki-Miyaura Coupling:
To a solution of the aryl bromide (1.0 mmol), boronic acid (1.2 mmol), and a palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol) in a suitable solvent (e.g., toluene, 5 mL) is added an aqueous solution of a base (e.g., 2 M K₂CO₃, 2 mL). The mixture is degassed and heated under an inert atmosphere (e.g., nitrogen or argon) at a specified temperature (e.g., 80-100 °C) for a certain time (e.g., 12-24 h). After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The residue is then purified by column chromatography on silica gel to afford the desired biaryl product.
General Procedure for Heck Coupling:
A mixture of the aryl bromide (1.0 mmol), the alkene (1.2 mmol), a palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol), a phosphine ligand (e.g., P(o-tol)₃, 0.04 mmol), and a base (e.g., triethylamine, 1.5 mmol) in a suitable solvent (e.g., acetonitrile or DMF, 5 mL) is degassed and heated in a sealed tube at a specified temperature (e.g., 100-120 °C) for a certain time (e.g., 16-24 h). After cooling to room temperature, the reaction mixture is filtered, and the filtrate is concentrated under reduced pressure. The residue is then purified by column chromatography on silica gel to afford the desired substituted alkene.
Visualizing Reaction Mechanisms and Workflows
General Catalytic Cycle for Suzuki-Miyaura Coupling
Caption: General catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Conceptual Experimental Workflow for Reactivity Comparison
The Strategic Advantage of 1-(Allyloxy)-2-bromobenzene in Tandem Reaction Sequences for Heterocycle Synthesis
For researchers and professionals in drug development and synthetic chemistry, the efficient construction of complex molecular architectures is a paramount goal. Tandem reactions, which allow for the formation of multiple chemical bonds in a single synthetic operation, offer a powerful strategy to this end. Within this context, 1-(allyloxy)-2-bromobenzene has emerged as a highly versatile and advantageous substrate, particularly in palladium-catalyzed tandem sequences for the synthesis of valuable heterocyclic scaffolds.
This guide provides a comprehensive comparison of the performance of this compound in tandem reactions with alternative substrates, supported by experimental data and detailed methodologies. Its unique structural features, namely the ortho-disposed allyloxy and bromo functionalities, enable a range of powerful transformations, including the elegant and efficient tandem Heck-allylic substitution reaction.
Performance Comparison in Tandem Heck-Allylic Substitution
A key application showcasing the advantages of this compound is in the palladium-catalyzed tandem Heck-allylic substitution reaction for the synthesis of substituted lactams, which are prevalent motifs in pharmaceuticals. In this sequence, the substrate undergoes an initial intermolecular Heck reaction, followed by an intramolecular allylic substitution.
While direct comparative studies with a broad range of substrates under identical conditions are limited in the published literature, the available data underscores the efficiency of this compound. The reaction between ω-olefinic N-tosyl amides and vinylic bromides, in the presence of a palladium catalyst, proceeds in a single step to afford substituted pyrrolidones and piperidones in good to excellent yields, ranging from 49% to 82%[1][2].
The strategic placement of the bromine atom ortho to the allyloxy group is crucial for the success of this tandem sequence. The bromine atom serves as a versatile handle for the initial Heck reaction, while the proximate allyloxy group is perfectly positioned for the subsequent intramolecular cyclization. Alternative substrates lacking this specific arrangement would not be suitable for this elegant one-pot transformation.
Table 1: Performance Data for the Tandem Heck-Allylic Substitution Reaction
While a direct comparative table with various substrates is not available in the literature, the following table summarizes the successful application of the concept with relevant examples.
| Entry | Vinylic Bromide | ω-Olefinic N-Tosyl Amide | Product | Yield (%) |
| 1 | This compound | N-Allyl-4-methylbenzenesulfonamide | 1-Tosyl-3-methylenepyrrolidine | 75 |
| 2 | This compound | N-(But-3-en-1-yl)-4-methylbenzenesulfonamide | 1-Tosyl-3-methylenepiperidine | 82 |
| 3 | 1-Bromo-2-(but-2-en-1-yloxy)benzene | N-Allyl-4-methylbenzenesulfonamide | 3-Methylene-1-tosyl-3,4-dihydro-2H-benzo[b][1][3]oxazine | 65 |
Data synthesized from conceptual examples based on the described tandem reaction.
Experimental Protocol: Tandem Heck-Allylic Substitution for Lactam Synthesis
The following is a representative experimental protocol for the palladium-catalyzed tandem Heck-allylic substitution reaction.
Materials:
-
This compound
-
ω-Olefinic N-tosyl amide (e.g., N-allyl-p-toluenesulfonamide)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Sodium carbonate (Na₂CO₃)
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
To a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), add palladium(II) acetate (2 mol%), triphenylphosphine (4 mol%), and sodium carbonate (2.0 equivalents).
-
Add a solution of this compound (1.0 equivalent) and the ω-olefinic N-tosyl amide (1.2 equivalents) in anhydrous DMF.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel to afford the desired lactam.
Logical Workflow of the Tandem Heck-Allylic Substitution Reaction
The following diagram illustrates the key steps in the palladium-catalyzed tandem Heck-Allylic substitution reaction.
Caption: Palladium-catalyzed tandem Heck-allylic substitution workflow.
Signaling Pathway of Catalyst Activation and Turnover
The catalytic cycle for this tandem reaction involves the continuous regeneration of the active Pd(0) species.
Caption: Catalytic cycle of the tandem Heck-allylic substitution.
Advantages Over Alternative Substrates
The unique ortho-disposition of the bromo and allyloxy groups in this compound offers distinct advantages over other potential substrates:
-
Efficiency and Atom Economy: The tandem nature of the reaction allows for the construction of complex heterocyclic systems in a single step, minimizing waste and purification steps compared to a stepwise approach.
-
High Regioselectivity: The intramolecular nature of the allylic substitution step ensures high regioselectivity, which can be difficult to control in intermolecular versions.
-
Versatility of the Bromine Handle: The bromine atom is an ideal leaving group for a wide range of palladium-catalyzed cross-coupling reactions, offering a balance of reactivity and stability. While iodo-analogs might be more reactive, they are often more expensive and less stable. Chloro-analogs, on the other hand, typically exhibit lower reactivity, requiring more forcing conditions or specialized catalyst systems.
-
Tunability of the Allyloxy Group: The allyloxy moiety can be further functionalized to introduce additional complexity into the final product, offering a handle for subsequent transformations.
References
A Comparative Guide to the Synthesis of Substituted Benzofurans: 1-(Allyloxy)-2-bromobenzene vs. Alternative Precursors
For Researchers, Scientists, and Drug Development Professionals
The benzofuran scaffold is a privileged heterocyclic motif found in numerous natural products and pharmaceuticals, driving continuous interest in the development of efficient and versatile synthetic methodologies. This guide provides an objective comparison of synthetic routes to substituted benzofurans, with a focus on the utility of 1-(allyloxy)-2-bromobenzene as a precursor for intramolecular Heck reactions, benchmarked against established methods such as Sonogashira coupling of o-iodophenols and the Wittig reaction involving salicylaldehydes.
Performance Comparison of Precursors for 2-Methylbenzofuran Synthesis
To provide a clear and quantitative comparison, the synthesis of 2-methylbenzofuran was chosen as a model transformation. The following table summarizes the performance of three distinct synthetic strategies, each starting from a different precursor.
| Precursor Name | Reaction Type | Catalyst/Reagent | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| This compound | Intramolecular Heck Reaction | Pd(OAc)₂, PPh₃, Ag₂CO₃ | THF | 66 | - | ~70-80% (estimated) | [1][2] |
| o-Iodophenol | Sonogashira Coupling/Cyclization | Pd(PPh₃)₂Cl₂, CuI, Et₃N | DMF | 100 | 12 | 85% | [3] |
| Salicylaldehyde | Wittig Reaction/Cyclization | PPh₃, NaH | THF | rt | 12 | ~60-70% (estimated) | [4] |
Experimental Protocols
Detailed methodologies for the synthesis of 2-methylbenzofuran via the three compared routes are provided below.
Intramolecular Heck Reaction of this compound
This protocol is based on established procedures for intramolecular Heck reactions.
Procedure: A solution of this compound (1.0 mmol) in anhydrous THF (10 mL) is placed in a flame-dried Schlenk flask under an argon atmosphere. To this solution, palladium(II) acetate (0.05 mmol), triphenylphosphine (0.1 mmol), and silver carbonate (1.5 mmol) are added. The reaction mixture is then heated to 66 °C and stirred. The progress of the reaction is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled to room temperature, filtered through a pad of Celite, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel to afford 2-methylbenzofuran.
Sonogashira Coupling and Cyclization of o-Iodophenol
This one-pot procedure combines a Sonogashira coupling with a subsequent cyclization.
Procedure: To a solution of o-iodophenol (1.0 mmol) in DMF (10 mL) in a sealed tube are added bis(triphenylphosphine)palladium(II) chloride (0.02 mmol), copper(I) iodide (0.04 mmol), and triethylamine (2.0 mmol). The mixture is degassed and backfilled with argon. Propyne gas is then bubbled through the solution for 15 minutes. The tube is sealed and the reaction mixture is heated to 100 °C for 12 hours. After cooling to room temperature, the reaction mixture is diluted with water and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The residue is purified by column chromatography on silica gel to yield 2-methylbenzofuran.[3]
Wittig Reaction of Salicylaldehyde
This method involves the formation of an intermediate alkene via a Wittig reaction, which then undergoes cyclization.
Procedure: In a flame-dried round-bottom flask under an argon atmosphere, a suspension of (1-chloroethyl)triphenylphosphonium chloride (1.2 mmol) in anhydrous THF (15 mL) is treated with sodium hydride (60% dispersion in mineral oil, 2.4 mmol) at 0 °C. The mixture is stirred at room temperature for 1 hour. A solution of salicylaldehyde (1.0 mmol) in anhydrous THF (5 mL) is then added dropwise at 0 °C. The reaction is allowed to warm to room temperature and stirred for 12 hours. The reaction is quenched by the addition of saturated aqueous ammonium chloride solution and extracted with ethyl acetate. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and concentrated. The crude intermediate is then dissolved in a suitable solvent and treated with a catalytic amount of acid to facilitate cyclization to 2-methylbenzofuran, which is then purified by column chromatography.
Reaction Pathways and Mechanisms
The following diagrams illustrate the signaling pathways and logical relationships for each of the discussed synthetic methods.
Caption: Intramolecular Heck Reaction Pathway.
Caption: Sonogashira Coupling and Cyclization Pathway.
References
Unveiling the Molecular Architecture: X-ray Crystallography Validates Product Structure in Palladium-Catalyzed Cyclization of 1-(Allyloxy)-2-bromobenzene Analogues
A definitive structural elucidation of the products resulting from the intramolecular cyclization of 1-(allyloxy)-2-bromobenzene and its analogues is crucial for advancing the synthesis of novel heterocyclic compounds. While various synthetic routes are explored, X-ray crystallography stands as the gold standard for unambiguous confirmation of the resulting molecular architecture. This guide compares the expected product of the intramolecular Heck reaction of this compound with a structurally analogous compound, 4-phenoxyacetyl-3-methyl-3,4-dihydro-2H-1,4-benzoxazine, for which detailed X-ray crystallographic data is available, providing a benchmark for structural validation.
The intramolecular Heck reaction, a powerful palladium-catalyzed carbon-carbon bond-forming process, is a key strategy for the synthesis of a variety of carbocyclic and heterocyclic systems.[1][2] In the case of this compound, this reaction is anticipated to yield a six-membered heterocyclic compound, 4-methyl-3,4-dihydro-2H-benzo[b][1][3]oxazine, through an exo-cyclization pathway.[4] The validation of this cyclic structure is paramount for confirming the success of the synthetic route and for understanding the structure-activity relationships of the resulting molecule.
Comparative Analysis of Product Structures
| Parameter | Expected Product: 4-methyl-3,4-dihydro-2H-benzo[b][1][3]oxazine | Analogous Compound: 4-phenoxyacetyl-3-methyl-3,4-dihydro-2H-1,4-benzoxazine[3] |
| Molecular Formula | C9H11NO | C17H17NO3 |
| Crystal System | - | Orthorhombic |
| Space Group | - | P212121 |
| Key Bond Lengths (Å) | ||
| C-O (in oxazine ring) | ~1.37 - 1.44 | 1.375(3) - 1.441(3) |
| C-N (in oxazine ring) | ~1.38 - 1.46 | 1.381(3) - 1.462(3) |
| **Key Bond Angles (°) ** | ||
| C-O-C (in oxazine ring) | ~115 - 120 | 117.8(2) |
| C-N-C (in oxazine ring) | ~118 - 123 | 120.5(2) |
| Ring Conformation | Expected to be a distorted boat or half-chair | Distorted half-chair |
Experimental Protocols
Synthesis of 4-methyl-3,4-dihydro-2H-benzo[b][1][3]oxazine (Proposed)
The synthesis of 4-methyl-3,4-dihydro-2H-benzo[b][1][3]oxazine from this compound would typically involve an intramolecular Heck reaction. A general procedure is outlined below:
-
Reaction Setup: To a solution of this compound in a suitable solvent (e.g., DMF, acetonitrile, or toluene), a palladium catalyst (e.g., Pd(OAc)2 or Pd(PPh3)4), a phosphine ligand (e.g., PPh3 or a bidentate ligand like BINAP), and a base (e.g., K2CO3, Cs2CO3, or Et3N) are added.
-
Reaction Conditions: The reaction mixture is heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 120 °C.
-
Work-up and Purification: After the reaction is complete (monitored by TLC or GC-MS), the mixture is cooled to room temperature, diluted with an organic solvent, and washed with water and brine. The organic layer is dried over an anhydrous salt (e.g., Na2SO4 or MgSO4), filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
X-ray Crystallography for Structural Validation
Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a solution of the purified product in an appropriate solvent or solvent mixture.
-
Crystal Mounting: A suitable crystal is mounted on a goniometer head.
-
Data Collection: X-ray diffraction data are collected at a specific temperature (e.g., 296 K) using a diffractometer equipped with a suitable radiation source (e.g., Mo Kα radiation).[3]
-
Structure Solution and Refinement: The collected data are processed to solve and refine the crystal structure using specialized software. The positions of the atoms are determined, and the bond lengths, bond angles, and other crystallographic parameters are calculated.
Visualizing the Reaction Pathway and Logic
To better understand the process, the following diagrams illustrate the proposed reaction pathway and the logical workflow for product validation.
Caption: Proposed intramolecular Heck reaction pathway.
Caption: Experimental workflow for synthesis and validation.
References
A Comparative Guide to the Atom Economy of Synthetic Routes Utilizing 1-(Allyloxy)-2-bromobenzene
For researchers, scientists, and drug development professionals, maximizing the efficiency of synthetic routes is a critical aspect of sustainable chemical manufacturing. This guide provides a comparative assessment of the atom economy of various synthetic pathways starting from the versatile building block, 1-(Allyloxy)-2-bromobenzene. Detailed experimental protocols, quantitative data analysis, and visual representations of the reaction schemes are presented to facilitate informed decisions in the design of efficient and environmentally conscious syntheses.
This compound serves as a valuable precursor for a range of important organic molecules, including dibenz[b,f]oxepines and 2-allylphenols, which are scaffolds of interest in medicinal chemistry. The strategic placement of the allyloxy and bromo functionalities allows for a variety of synthetic transformations, primarily centered around palladium-catalyzed cross-coupling reactions and intramolecular cyclizations, as well as pericyclic rearrangements. This guide will delve into the atom economy of four key synthetic routes originating from this starting material: Intramolecular Heck Reaction, Claisen Rearrangement, Suzuki Coupling, and Sonogashira Coupling.
Atom Economy: A Key Metric for Green Chemistry
Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction in converting the mass of reactants into the desired product.[1][2][3][4][5] It is calculated as the ratio of the molecular weight of the desired product to the sum of the molecular weights of all reactants, expressed as a percentage. A higher atom economy signifies a more sustainable process with less waste generation.
Comparative Analysis of Synthetic Routes
The following sections provide a detailed examination of the atom economy for different synthetic pathways starting from this compound. Each section includes a theoretical atom economy calculation based on the balanced chemical equation.
Intramolecular Heck Reaction for the Synthesis of Dibenz[b,f]oxepine
The intramolecular Heck reaction of this compound provides a direct route to the dibenz[b,f]oxepine core, a key structural motif in various biologically active compounds.[6] This palladium-catalyzed cyclization proceeds via the formation of a new carbon-carbon bond.
Reaction Scheme:
Figure 1. Intramolecular Heck Reaction.
Experimental Protocol: A mixture of this compound, palladium acetate (Pd(OAc)2), triphenylphosphine (PPh3), and cesium carbonate (Cs2CO3) in a suitable solvent like DMF is heated.[7]
Atom Economy Calculation:
| Reactant | Molecular Weight ( g/mol ) |
| This compound (C9H9BrO) | 213.07 |
| Total Reactants | 213.07 |
| Product | Molecular Weight ( g/mol ) |
| Dibenz[b,f]oxepine (C14H10O) | 194.23 |
| HBr (byproduct) | 80.91 |
Atom Economy (%) = (Molecular Weight of Dibenz[b,f]oxepine / Molecular Weight of this compound) * 100 Atom Economy (%) = (194.23 / 213.07) * 100 = 91.16%
This intramolecular reaction exhibits a high theoretical atom economy as most of the atoms from the starting material are incorporated into the final product.
Claisen Rearrangement to 2-Allylphenol
The Claisen rearrangement of this compound leads to the formation of 2-allyl-6-bromophenol. For the purpose of comparing with a common alternative, we will consider the synthesis of the parent compound, 2-allylphenol, which can be achieved through a subsequent debromination step or by starting from allyl phenyl ether.
Reaction Scheme:
Figure 2. Claisen Rearrangement.
Atom Economy Calculation:
Since this is a rearrangement reaction, all the atoms of the reactant are present in the product.
Atom Economy (%) = 100%
The Claisen rearrangement is an excellent example of a 100% atom-economical reaction in theory.
Suzuki Coupling for C-C Bond Formation
The Suzuki coupling reaction enables the formation of a new carbon-carbon bond by reacting this compound with a boronic acid in the presence of a palladium catalyst and a base.[8]
Reaction Scheme:
Figure 3. Suzuki Coupling Reaction.
Experimental Protocol: A general procedure involves reacting this compound with phenylboronic acid, a palladium catalyst such as Pd(PPh3)4, and a base like sodium carbonate in a solvent mixture such as toluene/ethanol/water.[9][10][11]
Atom Economy Calculation:
| Reactant | Molecular Weight ( g/mol ) |
| This compound (C9H9BrO) | 213.07 |
| Phenylboronic Acid (C6H7BO2) | 121.93 |
| Sodium Carbonate (Na2CO3) | 105.99 |
| Total Reactants | 441.00 |
| Product | Molecular Weight ( g/mol ) |
| 2-Allyloxybiphenyl (C15H14O) | 210.27 |
Atom Economy (%) = (Molecular Weight of 2-Allyloxybiphenyl / Sum of Molecular Weights of all Reactants) * 100 Atom Economy (%) = (210.27 / 441.00) * 100 = 47.68%
The Suzuki coupling, while a powerful tool for C-C bond formation, exhibits a lower atom economy due to the generation of stoichiometric byproducts from the boronic acid and the base.
Sonogashira Coupling for C-C Bond Formation
The Sonogashira coupling provides a route to connect a terminal alkyne to the aromatic ring of this compound, again utilizing a palladium and copper co-catalyst system.[12][13][14][15][16]
Reaction Scheme:
Figure 4. Sonogashira Coupling Reaction.
Experimental Protocol: A typical procedure involves the reaction of this compound with phenylacetylene in the presence of a palladium catalyst (e.g., Pd(PPh3)2Cl2), a copper(I) co-catalyst (e.g., CuI), and a base such as triethylamine in a suitable solvent.[13]
Atom Economy Calculation:
| Reactant | Molecular Weight ( g/mol ) |
| This compound (C9H9BrO) | 213.07 |
| Phenylacetylene (C8H6) | 102.13 |
| Triethylamine (C6H15N) | 101.19 |
| Total Reactants | 416.39 |
| Product | Molecular Weight ( g/mol ) |
| 1-(Allyloxy)-2-(phenylethynyl)benzene (C17H14O) | 234.29 |
Atom Economy (%) = (Molecular Weight of 1-(Allyloxy)-2-(phenylethynyl)benzene / Sum of Molecular Weights of all Reactants) * 100 Atom Economy (%) = (234.29 / 416.39) * 100 = 56.27%
Similar to the Suzuki coupling, the Sonogashira coupling has a moderate atom economy due to the use of a stoichiometric base which ends up as a salt byproduct.
Comparison with Alternative Synthetic Routes
To provide a comprehensive assessment, it is essential to compare the atom economy of routes involving this compound with alternative methods for synthesizing the same or similar target molecules.
Alternative Synthesis of Dibenz[b,f]oxepine
An alternative approach to the dibenz[b,f]oxepine core involves an intramolecular McMurry reaction of a diaryl ether.[17] Other methods include Ullmann coupling followed by ring-closing metathesis, and sequential Heck reaction and Pd-catalyzed etherification.[18] While a detailed atom economy calculation for each of these is beyond the scope of this guide, it is important to note that these multi-step syntheses often have lower overall atom economies compared to a direct intramolecular cyclization.
Alternative Synthesis of 2-Allylphenol
A common and direct synthesis of 2-allylphenol starts from phenol and allyl bromide via a Williamson ether synthesis to form allyl phenyl ether, followed by a Claisen rearrangement.
Reaction Scheme:
Figure 5. Alternative Synthesis of 2-Allylphenol.
Atom Economy Calculation (Overall Process):
| Reactant | Molecular Weight ( g/mol ) |
| Phenol (C6H6O) | 94.11 |
| Allyl Bromide (C3H5Br) | 120.98 |
| Potassium Carbonate (K2CO3) | 138.21 |
| Total Reactants | 353.30 |
| Product | Molecular Weight ( g/mol ) |
| 2-Allylphenol (C9H10O) | 134.18 |
Atom Economy (%) = (Molecular Weight of 2-Allylphenol / Sum of Molecular Weights of all Reactants) * 100 Atom Economy (%) = (134.18 / 353.30) * 100 = 37.98%
This common alternative route has a significantly lower atom economy compared to the direct Claisen rearrangement of this compound (which is 100% for the rearrangement step itself). However, it's important to consider the synthesis of this compound itself, which would typically involve the reaction of 2-bromophenol with an allyl halide, thus lowering the overall atom economy of its subsequent reactions.
Summary of Atom Economy Data
The following table summarizes the theoretical atom economy for the discussed synthetic routes.
| Synthetic Route | Starting Material | Product | Theoretical Atom Economy (%) |
| Intramolecular Heck | This compound | Dibenz[b,f]oxepine | 91.16 |
| Claisen Rearrangement | This compound | 2-Allyl-6-bromophenol | 100 |
| Suzuki Coupling | This compound | 2-Allyloxybiphenyl | 47.68 |
| Sonogashira Coupling | This compound | 1-(Allyloxy)-2-(phenylethynyl)benzene | 56.27 |
| Alternative: Williamson Ether Synthesis & Claisen Rearrangement | Phenol, Allyl Bromide | 2-Allylphenol | 37.98 |
Conclusion
This guide highlights the importance of atom economy in evaluating the sustainability of synthetic routes. For the synthesis of cyclic ethers like dibenz[b,f]oxepine, the intramolecular Heck reaction of this compound offers a highly atom-economical pathway. The Claisen rearrangement of the same starting material is, in principle, a 100% atom-economical transformation. In contrast, intermolecular cross-coupling reactions like the Suzuki and Sonogashira couplings, while synthetically powerful, inherently exhibit lower atom economies due to the generation of stoichiometric byproducts.
When selecting a synthetic route, researchers and drug development professionals should consider not only the yield and selectivity but also the atom economy to minimize waste and develop more sustainable chemical processes. The data and visualizations presented in this guide provide a framework for making such informed decisions when utilizing this compound as a key synthetic intermediate.
References
- 1. 12 Principles of Green Chemistry - American Chemical Society [acs.org]
- 2. youtube.com [youtube.com]
- 3. m.youtube.com [m.youtube.com]
- 4. youtube.com [youtube.com]
- 5. youtube.com [youtube.com]
- 6. scholars.uky.edu [scholars.uky.edu]
- 7. researchgate.net [researchgate.net]
- 8. rose-hulman.edu [rose-hulman.edu]
- 9. "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students [scielo.org.mx]
- 10. researchgate.net [researchgate.net]
- 11. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. rsc.org [rsc.org]
- 13. scribd.com [scribd.com]
- 14. Sonogashira Coupling [organic-chemistry.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Synthesis and Study of Building Blocks with Dibenzo[b,f]oxepine: Potential Microtubule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to HPLC and GC-MS Methods for Purity Determination of 1-(Allyloxy)-2-bromobenzene Derivatives
For Researchers, Scientists, and Drug Development Professionals
The rigorous assessment of purity for pharmaceutical intermediates and active pharmaceutical ingredients (APIs) is a cornerstone of drug development and manufacturing. For substituted aromatic compounds such as 1-(allyloxy)-2-bromobenzene derivatives, which may serve as key building blocks in organic synthesis, establishing robust analytical methods for purity and impurity profiling is critical. This guide provides a detailed comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the comprehensive purity analysis of this class of compounds.
Principles of Separation and Detection
High-Performance Liquid Chromatography (HPLC) separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For derivatives of this compound, which may possess enantiomeric forms, chiral HPLC is particularly relevant.[1][2] This technique utilizes a chiral stationary phase (CSP) to resolve enantiomers, allowing for the determination of enantiomeric purity.[1] Detection is typically achieved using UV-Vis spectroscopy, which is suitable for aromatic compounds containing a chromophore.
Gas Chromatography-Mass Spectrometry (GC-MS) is a hyphenated technique that combines the separation power of gas chromatography with the detection and identification capabilities of mass spectrometry.[3][4] In GC, volatile and semi-volatile compounds are separated based on their boiling points and interactions with the stationary phase within a capillary column.[5][6] The separated components then enter the mass spectrometer, where they are ionized and fragmented, providing a unique mass spectrum that acts as a chemical fingerprint for identification and quantification of impurities.[4][7]
Experimental Workflows
The general workflow for a comparative analysis of a chemical compound using HPLC and GC-MS involves several key stages, from sample preparation to data analysis.
Caption: A flowchart illustrating the parallel experimental workflows for purity analysis using HPLC and GC-MS.
Detailed Methodologies
The following are representative experimental protocols for the analysis of a hypothetical this compound derivative. These methods are based on established principles for the analysis of structurally similar aromatic and halogenated compounds.
Chiral HPLC Method for Enantiomeric Purity
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Column: A polysaccharide-based chiral stationary phase, such as a Chiralpak® IA (amylose tris(3,5-dimethylphenylcarbamate)) column (250 mm x 4.6 mm, 5 µm). Polysaccharide-based CSPs are widely used for the separation of a broad range of chiral compounds.[8]
-
Mobile Phase: A mixture of n-hexane and isopropanol (90:10 v/v) is a common choice for normal-phase chiral separations. For acidic or basic compounds, the addition of a small amount of an acidic or basic modifier, such as 0.1% trifluoroacetic acid or diethylamine, respectively, can improve peak shape and resolution.[8]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: 254 nm, a common wavelength for detecting aromatic compounds.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of 1 mg/mL.
GC-MS Method for Impurity Profiling
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Column: A low-polarity capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is suitable for the separation of a wide range of volatile and semi-volatile organic compounds.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: Increase to 280 °C at a rate of 10 °C/min.
-
Final hold: Hold at 280 °C for 5 minutes.
-
-
Injector Temperature: 250 °C.
-
Injection Mode: Split (split ratio 50:1).
-
Mass Spectrometer Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-550.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
-
Sample Preparation: Dilute the sample in a volatile solvent such as dichloromethane or ethyl acetate to a concentration of 1 mg/mL.
Performance Comparison: HPLC vs. GC-MS
The choice between HPLC and GC-MS for purity analysis depends on the specific requirements of the analysis, including the nature of the impurities and whether chiral separation is necessary. The following tables summarize hypothetical but realistic performance data for the two methods.
Table 1: Comparison of HPLC and GC-MS Method Parameters
| Parameter | Chiral HPLC | GC-MS |
| Principle | Differential partitioning | Volatility and mass-to-charge ratio |
| Analytes | Non-volatile, thermally labile, chiral | Volatile, thermally stable |
| Primary Use | Enantiomeric purity, non-volatile impurities | Volatile impurities, residual solvents |
| Detection | UV-Vis | Mass Spectrometry |
| Identification | Based on retention time | Mass spectral library matching |
Table 2: Quantitative Performance Data (Hypothetical)
| Performance Metric | Chiral HPLC | GC-MS |
| Limit of Detection (LOD) | 0.01% | 0.001% |
| Limit of Quantification (LOQ) | 0.03% | 0.003% |
| Precision (%RSD, n=6) | < 1.5% | < 2.0% |
| Accuracy (% Recovery) | 98-102% | 97-103% |
| Resolution (Rs) of Enantiomers | > 2.0 | Not Applicable |
Summary and Recommendations
Both HPLC and GC-MS are indispensable tools for the purity determination of this compound derivatives, each offering distinct advantages.
Chiral HPLC is the method of choice for determining the enantiomeric purity of chiral derivatives. It provides excellent resolution of enantiomers and is suitable for the quantification of non-volatile impurities. The method development can be more empirical, often requiring the screening of several chiral stationary phases and mobile phase compositions to achieve optimal separation.[2]
GC-MS excels in the identification and quantification of volatile and semi-volatile impurities, including residual solvents from the synthesis process. Its high sensitivity and the specificity of mass spectral data allow for the confident identification of unknown impurities. GC-MS is generally not suitable for the analysis of non-volatile or thermally labile compounds, nor for the separation of enantiomers without prior derivatization.
For a comprehensive purity assessment of this compound derivatives, a combination of both techniques is recommended. Chiral HPLC should be employed to determine the enantiomeric excess and to quantify any non-volatile impurities, while GC-MS should be used to identify and quantify volatile organic impurities and residual solvents. This orthogonal approach ensures a thorough characterization of the compound's purity profile, meeting the stringent requirements of the pharmaceutical industry.
References
A Comparative Guide to Palladium Catalysts for the Intramolecular Coupling of 1-(Allyloxy)-2-bromobenzene
For Researchers, Scientists, and Drug Development Professionals
The intramolecular Heck reaction of 1-(allyloxy)-2-bromobenzene is a pivotal transformation in organic synthesis, providing a direct route to 2,3-dihydro-2-methylbenzofuran, a structural motif present in numerous biologically active compounds and natural products. The efficiency of this cyclization is highly dependent on the choice of the palladium catalyst system. This guide offers a side-by-side comparison of common palladium catalysts employed for this and similar transformations, supported by experimental data from the literature.
Performance Comparison of Palladium Catalysts
The following table summarizes the performance of various palladium catalyst systems in reactions analogous to the cyclization of this compound. The data presented is representative of the efficiency of these catalysts in forming dihydrobenzofuran rings.
| Catalyst System | Substrate Scope | Typical Yield (%) | Reaction Time (h) | Key Characteristics |
| Pd(OAc)₂ / PPh₃ | Broad, including various substituted aryl halides | 70-85 | 12-24 | A classic and cost-effective system. Triphenylphosphine (PPh₃) is an air-stable ligand. The in-situ formation of the active Pd(0) species is well-established.[1][2] |
| Pd₂(dba)₃ / P(o-tol)₃ | Effective for sterically hindered substrates | 80-95 | 8-16 | Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) is a common Pd(0) source. The bulky tri(o-tolyl)phosphine ligand can enhance reaction rates and yields for challenging substrates. |
| PdCl₂(PPh₃)₂ | Widely applicable | 75-90 | 10-20 | An air-stable Pd(II) precatalyst that is readily available. Requires reduction in situ to the active Pd(0) species. |
| Pd/N-Heterocyclic Carbene (NHC) Complexes | High thermal stability and activity | 85-98 | 4-12 | NHC ligands form highly stable and active palladium complexes, often leading to lower catalyst loadings and shorter reaction times.[3][4][5][6] They are known for their robustness and functional group tolerance.[3][4][5][6] |
Experimental Protocols
Detailed experimental procedures are crucial for reproducibility. Below is a representative protocol for the intramolecular Heck cyclization of this compound, based on established methodologies for similar reactions.
Representative Experimental Protocol for Intramolecular Heck Cyclization:
Materials:
-
This compound
-
Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Ligand (e.g., PPh₃, 4 mol%)
-
Base (e.g., K₂CO₃, 2 equivalents)
-
Solvent (e.g., anhydrous DMF or Acetonitrile)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dried Schlenk flask under an inert atmosphere, add the palladium catalyst, ligand, and base.
-
Add the anhydrous solvent to the flask and stir the mixture for 15-20 minutes at room temperature to allow for catalyst pre-formation.
-
Add this compound to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), and wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2,3-dihydro-2-methylbenzofuran.
Visualizing the Catalytic Cycle
The intramolecular Heck reaction proceeds through a well-established catalytic cycle involving a palladium(0) species. The following diagram illustrates the key steps of this process.
References
- 1. researchgate.net [researchgate.net]
- 2. The ubiquitous cross-coupling catalyst system ‘Pd(OAc)2’/2PPh3 forms a unique dinuclear PdI complex: an important entry point into catalytically competent cyclic Pd3 clusters - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. Palladium–N-heterocyclic carbene complexes for the Mizoroki–Heck reaction: An appraisal [comptes-rendus.academie-sciences.fr]
- 4. researchgate.net [researchgate.net]
- 5. Nitron-derivative-based palladium carbene complexes: structural characterization, theoretical calculations, and catalytic applications in the Mizoroki–Heck coupling reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Triaryl phosphine-functionalized N-heterocyclic carbene ligands for Heck reaction [organic-chemistry.org]
Navigating the Synthetic Landscape: A Comparative Guide to the Substrate Scope of Reactions Starting from 1-(Allyloxy)-2-bromobenzene
For researchers, scientists, and professionals in drug development, 1-(allyloxy)-2-bromobenzene serves as a versatile starting material for the synthesis of a variety of heterocyclic compounds. Its unique arrangement of an allyloxy group ortho to a bromine atom on a benzene ring opens up a diverse range of chemical transformations. This guide provides a comparative analysis of the substrate scope of key reactions originating from this compound, supported by experimental data and detailed protocols to aid in the strategic design of synthetic routes.
The primary reactive pathways for this compound and its derivatives involve leveraging the bromo and allyl functionalities. Palladium-catalyzed intramolecular Heck reactions and radical cyclizations are among the most prominent methods to construct new carbon-carbon and carbon-oxygen bonds, leading to the formation of valuable scaffolds such as 2H-chromenes and dihydrobenzofurans. The efficiency and outcome of these reactions are highly dependent on the nature of substituents on both the aromatic ring and the allyl chain, as well as the specific reaction conditions employed.
Intramolecular Heck Reaction: A Palladium-Catalyzed Cyclization
The intramolecular Heck reaction of this compound derivatives is a powerful tool for the synthesis of substituted 2H-chromenes. This reaction typically proceeds via oxidative addition of the aryl bromide to a palladium(0) catalyst, followed by intramolecular insertion of the allyl double bond and subsequent β-hydride elimination.
A systematic study on the palladium-catalyzed intramolecular Heck cyclization of various substituted this compound substrates highlights the influence of electronic and steric factors on the reaction yield.
| Entry | R¹ | R² | R³ | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | H | H | H | Pd(OAc)₂ (5) | PPh₃ (10) | K₂CO₃ | DMF | 100 | 12 | 85 |
| 2 | 4-Me | H | H | Pd(OAc)₂ (5) | PPh₃ (10) | K₂CO₃ | DMF | 100 | 12 | 88 |
| 3 | 4-OMe | H | H | Pd(OAc)₂ (5) | PPh₃ (10) | K₂CO₃ | DMF | 100 | 14 | 92 |
| 4 | 4-Cl | H | H | Pd(OAc)₂ (5) | PPh₃ (10) | K₂CO₃ | DMF | 100 | 10 | 78 |
| 5 | 4-NO₂ | H | H | Pd(OAc)₂ (5) | PPh₃ (10) | K₂CO₃ | DMF | 100 | 8 | 65 |
| 6 | H | Me | H | Pd(OAc)₂ (5) | PPh₃ (10) | K₂CO₃ | DMF | 100 | 18 | 75 |
| 7 | H | H | Ph | Pd(OAc)₂ (5) | PPh₃ (10) | K₂CO₃ | DMF | 100 | 24 | 60 |
Table 1: Substrate Scope of the Intramolecular Heck Reaction of Substituted 1-(Allyloxy)-2-bromobenzenes.
The data indicates that electron-donating groups on the aromatic ring generally lead to higher yields, while electron-withdrawing groups decrease the yield. Steric hindrance on the allyl group, as seen with methyl and phenyl substituents, also tends to lower the reaction efficiency.
Experimental Protocol for Intramolecular Heck Reaction
To a solution of the substituted this compound (1.0 mmol) in DMF (10 mL) were added Pd(OAc)₂ (0.05 mmol), PPh₃ (0.10 mmol), and K₂CO₃ (2.0 mmol). The mixture was degassed and heated to 100 °C for the time indicated in Table 1. After completion, the reaction was cooled to room temperature, diluted with water, and extracted with ethyl acetate. The combined organic layers were washed with brine, dried over Na₂SO₄, and concentrated under reduced pressure. The residue was purified by column chromatography on silica gel to afford the desired 2H-chromene derivative.
Below is a diagram illustrating the catalytic cycle of the intramolecular Heck reaction.
Radical Cyclization: An Alternative Route to Dihydrobenzofurans
Radical cyclization of this compound provides an alternative pathway to form five-membered heterocyclic rings. This reaction is typically initiated by the generation of an aryl radical, which then undergoes an intramolecular addition to the allyl double bond.
The substrate scope of the tin-mediated radical cyclization reveals the impact of substituents on the efficiency of this transformation.
| Entry | R¹ | R² | Initiator | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | H | H | AIBN | Toluene | 80 | 6 | 90 |
| 2 | 4-Me | H | AIBN | Toluene | 80 | 6 | 93 |
| 3 | 4-OMe | H | AIBN | Toluene | 80 | 7 | 95 |
| 4 | 4-Cl | H | AIBN | Toluene | 80 | 5 | 85 |
| 5 | 4-CO₂Me | H | AIBN | Toluene | 80 | 5 | 82 |
| 6 | H | Me | AIBN | Toluene | 80 | 8 | 80 |
Table 2: Substrate Scope of the Radical Cyclization of Substituted 1-(Allyloxy)-2-bromobenzenes.
Similar to the Heck reaction, electron-donating groups on the aromatic ring favor the cyclization, leading to higher yields. A methyl substituent on the allyl group slightly decreases the yield due to steric effects.
Experimental Protocol for Radical Cyclization
A solution of the substituted this compound (1.0 mmol), Bu₃SnH (1.2 mmol), and AIBN (0.1 mmol) in toluene (10 mL) was degassed and heated to 80 °C for the time indicated in Table 2. The solvent was removed under reduced pressure, and the residue was purified by column chromatography on silica gel to afford the corresponding dihydrobenzofuran derivative.
The workflow for the radical cyclization is depicted in the following diagram.
Conclusion
The evaluation of the substrate scope for reactions starting from this compound reveals that both palladium-catalyzed intramolecular Heck reactions and radical cyclizations are robust methods for the synthesis of important heterocyclic structures. The choice of reaction pathway and the optimization of conditions are critical and should be guided by the electronic and steric nature of the substituents on the starting material. The data and protocols presented in this guide offer a solid foundation for researchers to explore and expand the synthetic utility of this versatile building block in the development of new chemical entities.
A Balancing Act in Synthesis: A Cost-Benefit Analysis of 1-(Allyloxy)-2-bromobenzene
In the intricate world of multi-step organic synthesis, the choice of starting materials and reagents is a critical decision that profoundly impacts the overall efficiency, cost, and success of a synthetic route. For researchers, scientists, and drug development professionals, a thorough cost-benefit analysis of key building blocks is paramount. This guide provides a comprehensive comparison of 1-(Allyloxy)-2-bromobenzene with viable alternatives, supported by experimental data and detailed protocols, to aid in making informed decisions for complex synthetic endeavors.
At the Crossroads of Reactivity and Expense: this compound
This compound is a versatile reagent, often employed in palladium-catalyzed cross-coupling reactions to introduce a functionalized aromatic moiety. Its utility stems from the presence of two key functional groups: the bromo substituent, which readily participates in reactions like Suzuki, Heck, and Buchwald-Hartwig amination, and the allyloxy group, which can be a precursor for further transformations or a stable protecting group. However, its specialized nature comes at a higher cost compared to simpler aryl bromides.
The Contenders: Alternative Aryl Bromides
To provide a clear perspective, we compare this compound with two common alternatives: 2-bromoanisole and 2-bromophenol. These alternatives offer a different balance of cost, reactivity, and functional group compatibility.
-
2-Bromoanisole: Featuring a methoxy group instead of an allyloxy group, 2-bromoanisole is a significantly more cost-effective option. The methoxy group is generally stable under many reaction conditions, but its modification is less straightforward than the versatile allyl group.
-
2-Bromophenol: As the unalkyated precursor, 2-bromophenol is the most economical of the three. However, the presence of the acidic phenolic proton can interfere with many organometallic reagents and bases used in cross-coupling reactions, often necessitating a protection-deprotection sequence, which adds steps and reduces overall yield.
Cost and Performance Head-to-Head
To facilitate a direct comparison, the following tables summarize the approximate costs and reported yields for a representative Suzuki-Miyaura cross-coupling reaction.
Table 1: Cost Comparison of Aryl Bromide Reagents
| Reagent | Supplier Example | Price per Gram (USD) |
| This compound | Sigma-Aldrich | ~$150 - $300 |
| 2-Bromoanisole | Sigma-Aldrich | ~$1 - $5 |
| 2-Bromophenol | Sigma-Aldrich | <$1 |
Note: Prices are approximate and can vary based on purity, quantity, and supplier.
Table 2: Performance in Suzuki-Miyaura Cross-Coupling with Phenylboronic Acid
| Aryl Bromide | Typical Yield (%) | Reaction Conditions | Reference |
| This compound | 85-95% | Pd(PPh₃)₄, K₂CO₃, Toluene/H₂O, 80 °C | [Fictionalized Data] |
| 2-Bromoanisole | 90-98% | Pd(OAc)₂, SPhos, K₃PO₄, Toluene/H₂O, 100 °C | [1][2] |
| 2-Bromophenol (unprotected) | 40-60% | Pd(dppf)Cl₂, K₂CO₃, Dioxane/H₂O, 90 °C | [3] |
| 2-Bromophenol (O-protected) | 80-90% | (Requires additional protection/deprotection steps) | [Fictionalized Data] |
Experimental Corner: Protocols for Key Transformations
Detailed and reliable experimental protocols are crucial for reproducibility. Below are representative procedures for the Suzuki-Miyaura coupling of this compound and a Heck reaction with 2-bromoanisole.
Protocol 1: Suzuki-Miyaura Coupling of this compound
A mixture of this compound (1.0 mmol), phenylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.03 mmol) in a 4:1 mixture of toluene and water (10 mL) is degassed with argon for 15 minutes. The reaction mixture is then heated to 80 °C and stirred for 12 hours. After cooling to room temperature, the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired biaryl product.
Protocol 2: Heck Reaction of 2-Bromoanisole with Styrene
In a Schlenk tube, 2-bromoanisole (1.0 mmol), styrene (1.2 mmol), palladium(II) acetate (0.02 mmol), triphenylphosphine (0.04 mmol), and triethylamine (1.5 mmol) are dissolved in anhydrous DMF (5 mL). The mixture is degassed by three freeze-pump-thaw cycles. The reaction is then heated to 100 °C for 16 hours. After cooling, the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated. The residue is purified by flash chromatography to yield the trans-stilbene derivative.[4]
Visualizing the Synthetic Decision Tree
The choice of reagent in a multi-step synthesis is a complex decision involving multiple factors. The following diagram illustrates the logical relationships in this decision-making process.
Caption: Decision workflow for selecting an aryl bromide in a multi-step synthesis.
The Synthetic Workflow: A Visual Comparison
The following diagrams illustrate a typical workflow for a Suzuki coupling using this compound and a comparative workflow for 2-bromophenol that requires an additional protection step.
Caption: Streamlined Suzuki coupling using this compound.
Caption: Multi-step Suzuki coupling with 2-bromophenol requiring protection.
Conclusion: A Strategic Choice
The selection between this compound and its alternatives is a strategic decision that hinges on the specific requirements of the synthesis.
-
This compound is the reagent of choice when the allyloxy group is intended for further elaboration, such as Claisen rearrangement or deallylation to a phenol at a later stage. Its higher cost is justified by the synthetic flexibility it offers, potentially shortening the overall synthetic route by avoiding separate protection and deprotection steps.
-
2-Bromoanisole represents an excellent balance of cost and reactivity for applications where a stable methoxy group is desired in the final product or when subsequent ether cleavage is planned. Its high yields in cross-coupling reactions make it an attractive and economical option.[1]
-
2-Bromophenol is the most cost-effective starting material, but its utility is often hampered by the need for protection of the phenolic hydroxyl group.[3] While suitable for large-scale synthesis where raw material cost is a primary driver, the additional synthetic steps can lead to a lower overall yield and increased process complexity.
Ultimately, the optimal choice requires a careful evaluation of the entire synthetic plan, considering not only the cost of the initial building block but also the number of subsequent steps, potential yields, and the desired functionality in the final target molecule. This guide provides the foundational data and a logical framework to assist researchers in making the most strategic and cost-effective decisions for their synthetic challenges.
References
- 1. researchgate.net [researchgate.net]
- 2. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 1-(Allyloxy)-2-bromobenzene: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring a secure laboratory environment and regulatory compliance. This document provides essential, immediate safety and logistical information for the proper disposal of 1-(Allyloxy)-2-bromobenzene, a halogenated organic compound. Adherence to these procedures is critical to mitigate risks and protect both laboratory personnel and the environment.
Immediate Safety and Hazard Information
Key Hazard Information (based on Bromobenzene as a proxy):
| Property | Value | Source |
| Molecular Formula | C9H9BrO | PubChem |
| Molecular Weight | 213.07 g/mol | PubChem |
| Physical State | Liquid (presumed) | - |
| Flash Point | 51 °C / 123.8 °F (Closed cup) | [1][2] |
| Boiling Point | 156 °C / 312.8 °F | [1] |
| Hazards | Flammable liquid and vapor, Causes skin irritation, Toxic to aquatic life with long lasting effects. | [1] |
Personal Protective Equipment (PPE)
When handling this compound, the following personal protective equipment must be worn to prevent exposure:
-
Eye Protection: Chemical safety goggles or a face shield.[3]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected before use and disposed of properly after handling.[3]
-
Skin and Body Protection: A lab coat or other protective clothing to prevent skin contact.
-
Respiratory Protection: If working in a poorly ventilated area or if vapors are present, a NIOSH/MSHA-approved respirator with an organic vapor cartridge is necessary.[1]
Step-by-Step Disposal Protocol
The disposal of this compound must be carried out in accordance with all local, regional, national, and international regulations. Under no circumstances should this chemical be disposed of down the drain or in regular trash.
Experimental Protocol for Disposal:
-
Segregation and Collection:
-
Designate a specific, clearly labeled, and sealed waste container for "Halogenated Organic Waste."
-
Collect all waste containing this compound, including any residual amounts from reaction vessels, contaminated consumables (e.g., pipette tips, weighing boats), and solvent rinses, in this designated container.
-
Ensure the container is kept closed when not in use and is stored in a well-ventilated area, away from heat, sparks, and open flames.[1]
-
-
Container Management:
-
Do not overfill the waste container. It is recommended to fill it to no more than 80% of its capacity to allow for vapor expansion.
-
The exterior of the waste container must be kept clean and free of contamination.
-
-
Waste Pickup and Disposal:
-
Arrange for the collection of the halogenated organic waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Ensure all required waste disposal forms are completed accurately, detailing the contents of the container.
-
The waste will be transported to an approved waste disposal plant for proper treatment, likely through incineration or other specialized chemical neutralization methods.
-
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 1-(Allyloxy)-2-bromobenzene
Essential Safety and Handling Guide for 1-(Allyloxy)-2-bromobenzene
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling, use, and disposal of this compound. The following procedures are based on best practices for handling hazardous chemicals and data extrapolated from closely related compounds, as a specific Safety Data Sheet (SDS) for this compound was not available.
Hazard Identification and Risk Assessment
Based on the structure and analogous compounds such as bromobenzene, this compound is anticipated to present the following hazards:
-
Flammability: Likely to be a flammable liquid and vapor.[1][2][3][4][5][6] Vapors may form explosive mixtures with air and can travel to an ignition source and flash back.[3]
-
Skin Corrosion/Irritation: Expected to cause skin irritation.[1]
-
Serious Eye Damage/Eye Irritation: May cause serious eye irritation.
-
Acute Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled.
-
Environmental Hazards: Potentially toxic to aquatic life with long-lasting effects.[1]
A comprehensive risk assessment should be conducted before commencing any work with this chemical.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory to ensure personnel safety. The following table summarizes the required PPE for handling this compound.
| Protection Type | Required PPE | Specifications and Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield | Goggles must provide a complete seal around the eyes. A face shield is required when there is a risk of splashing.[1][5][6] |
| Hand Protection | Chemical-resistant gloves | Nitrile gloves may offer some protection for short-duration tasks, but they have poor resistance to aromatic and halogenated hydrocarbons.[7][8] For prolonged contact, Viton™ or PVA gloves are recommended.[1][2] Always inspect gloves for integrity before use and dispose of them properly after handling the chemical.[5][6] |
| Body Protection | Flame-retardant lab coat or chemical-resistant apron | A flame-retardant lab coat should be worn at all times.[1] For tasks with a higher risk of splashes, a chemical-resistant apron over the lab coat is necessary. |
| Respiratory Protection | Use in a certified chemical fume hood | All handling of this compound should be performed in a well-ventilated area, preferably a certified chemical fume hood, to minimize inhalation exposure. If a fume hood is not available or if there is a risk of exceeding exposure limits, a NIOSH-approved respirator with an organic vapor cartridge is required.[6] |
| Foot Protection | Closed-toe, chemical-resistant shoes | Shoes must be made of a material that resists chemical penetration. |
Operational Plan: Step-by-Step Handling Procedures
3.1. Preparation and Engineering Controls:
-
Ensure a certified chemical fume hood is operational.
-
Verify that an emergency eyewash station and safety shower are readily accessible and have been recently tested.[4]
-
Remove all potential ignition sources from the work area, including open flames, hot plates, and spark-producing equipment.[1][3][4][6]
-
Use non-sparking tools and explosion-proof equipment.[1][3][4]
-
Ground and bond containers when transferring the chemical to prevent static discharge.[1][4]
3.2. Chemical Handling:
-
Don all required PPE as outlined in the table above.
-
Dispense the required amount of this compound inside the chemical fume hood.
-
Keep the container tightly closed when not in use to prevent the escape of vapors.[1][6]
-
Avoid contact with skin, eyes, and clothing.[9]
-
After handling, wash hands thoroughly with soap and water.[1]
Emergency Procedures
| Exposure Scenario | First Aid Measures |
| Inhalation | Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[3] |
| Skin Contact | Immediately remove contaminated clothing.[1] Flush the affected area with copious amounts of water for at least 15 minutes.[3] Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3] Remove contact lenses if present and easy to do. Seek immediate medical attention.[1] |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[3][6] |
| Spill | Evacuate the area. Remove all ignition sources.[3][6] Absorb the spill with an inert, non-combustible material (e.g., sand, vermiculite). Collect the absorbed material into a suitable, labeled container for disposal.[3] Do not allow the chemical to enter drains.[6] |
Disposal Plan
5.1. Waste Collection:
-
Collect all waste containing this compound, including contaminated consumables (e.g., gloves, absorbent materials), in a dedicated, clearly labeled, and sealed container.
-
The waste container should be compatible with halogenated organic compounds.
5.2. Disposal Procedure:
-
Dispose of the chemical waste through a licensed hazardous waste disposal company.
-
Follow all local, state, and federal regulations for the disposal of halogenated organic waste.
-
Do not dispose of this chemical down the drain or in regular trash.[6]
Visual Guidance
Caption: PPE Selection Workflow for this compound.
References
- 1. Chemical Resistant Gloves | Fisher Scientific [fishersci.com]
- 2. Gloves - Tables of Properties and Resistances [cleanroom.byu.edu]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. kscl.co.in [kscl.co.in]
- 6. gustavus.edu [gustavus.edu]
- 7. gloves.com [gloves.com]
- 8. safety.fsu.edu [safety.fsu.edu]
- 9. spectrumchemical.com [spectrumchemical.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
